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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Reactivity of 3-Chloro-6-(hydrazinylmethyl)pyridazine: A Technical Guide

Executive Summary In modern drug discovery and materials science, bifunctional heterocyclic scaffolds are critical for the rapid assembly of complex molecular architectures. 3-Chloro-6-(hydrazinylmethyl)pyridazine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, bifunctional heterocyclic scaffolds are critical for the rapid assembly of complex molecular architectures. 3-Chloro-6-(hydrazinylmethyl)pyridazine (CAS: 2229356-73-2) represents a highly versatile intermediate, characterized by an electron-deficient 1,2-diazine core flanked by two orthogonal reactive sites: an electrophilic C3-chlorine and a nucleophilic C6-hydrazinylmethyl group.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural electronics, and mechanistic reactivity of this compound. Designed for synthetic chemists and drug development professionals, this guide establishes field-proven protocols for handling, characterizing, and functionalizing this bifunctional building block while mitigating its inherent stability liabilities.

Structural & Physicochemical Profiling

Understanding the macroscopic behavior of 3-Chloro-6-(hydrazinylmethyl)pyridazine requires an analysis of its molecular descriptors. The compound's behavior is dictated by the strong dipole of the pyridazine ring and the hydrogen-bonding capacity of the hydrazine moiety.

Quantitative Physicochemical Data
PropertyValueMechanistic Implication
Molecular Formula C₅H₇ClN₄Defines the stoichiometric baseline for cross-coupling and condensation reactions.
Molecular Weight 158.59 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
LogP (Estimated) -0.2 to 0.5Highly polar nature necessitates polar aprotic solvents (e.g., DMF, DMSO) for synthesis and limits partitioning into non-polar organic layers during aqueous workup.
pKa (Hydrazine N) ~7.5 - 8.0The primary amine of the hydrazine is basic and protonates at physiological pH, enhancing aqueous solubility but requiring basic conditions for nucleophilic attack.
pKa (Pyridazine Core) ~2.3The electron-deficient diazine core is weakly basic[1]. It remains unprotonated under standard physiological conditions.
H-Bond Donors 3 (from -NH-NH₂)Facilitates strong solvation in protic solvents and potential non-covalent interactions in biological targets.
H-Bond Acceptors 4 (2 ring N, 2 hydrazine N)High acceptor count contributes to its low LogP and high topological polar surface area (TPSA).
Electronic Properties and Tautomerism

The pyridazine core is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. Unlike pyridine, the adjacency of these nitrogens introduces lone-pair repulsion, which slightly diminishes the net electron-withdrawing influence on the ring compared to pyrimidine[1]. However, this electron deficiency still highly activates the C3 and C6 positions toward Nucleophilic Aromatic Substitution (SNAr). The presence of the chlorine atom at C3 further polarizes the C-Cl bond, priming it for displacement by incoming nucleophiles[2].

Bifunctional Reactivity & Mechanistic Pathways

The synthetic utility of 3-Chloro-6-(hydrazinylmethyl)pyridazine lies in its orthogonal reactivity. The molecule can be conceptualized as having two distinct "hemispheres" of reactivity.

The Electrophilic Hemisphere: C3-SNAr Reactivity

Nucleophilic aromatic substitution (SNAr) on the pyridazine ring occurs via an addition-elimination mechanism. The adjacent ring nitrogens stabilize the anionic Meisenheimer intermediate. While the 4-position of pyridazine is technically the most activated for nucleophilic attack[1], the presence of the chlorine leaving group at the 3-position directs the attack exclusively to C3[3]. This allows for the installation of various amines, alkoxides, or aryl groups (via Pd/Ni-catalyzed cross-coupling)[4].

The Nucleophilic Hemisphere: C6-Hydrazine Reactivity

The hydrazinylmethyl group (-CH₂-NH-NH₂) is a potent alpha-effect nucleophile. The adjacent nitrogen atoms repel each other, raising the energy of the HOMO and making the terminal amine highly reactive toward electrophiles, particularly carbonyls (aldehydes and ketones) to form hydrazones. Furthermore, the hydrazine moiety is highly susceptible to oxidation. In aqueous or alkaline solutions exposed to air, hydrazines rapidly oxidize into diazene intermediates, which can subsequently decompose[5][6].

Reactivity cluster_SNAr C3-Position: Electrophilic Center cluster_Hydrazine C6-Position: Nucleophilic Center Core 3-Chloro-6-(hydrazinylmethyl)pyridazine (Bifunctional Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nucleophile Condense Carbonyl Condensation (Aldehydes/Ketones) Core->Condense Electrophile Oxidize Oxidative Degradation (O2 / Alkaline pH) Core->Oxidize Air/O2 Prod1 3-Substituted Derivatives (Aryl/Alkyl/Amino) SNAr->Prod1 Prod2 Hydrazone Intermediates (Heterocycle Precursors) Condense->Prod2 Prod3 Diazene / Cleavage Products Oxidize->Prod3

Figure 1: Orthogonal reactivity pathways of 3-Chloro-6-(hydrazinylmethyl)pyridazine.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical parameter is explicitly defined.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C3

This protocol details the displacement of the C3-chlorine with a secondary amine (e.g., morpholine).

Reagents & Equipment:

  • 3-Chloro-6-(hydrazinylmethyl)pyridazine (1.0 eq)

  • Morpholine (2.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk line for inert atmosphere

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 3-Chloro-6-(hydrazinylmethyl)pyridazine (1.0 mmol) in anhydrous DMF (5 mL).

    • Causality: Argon purging is mandatory. The C6-hydrazine group is highly prone to oxidation; ambient oxygen will lead to rapid degradation before the SNAr reaction can initiate[6].

  • Base Addition: Add DIPEA (2.0 mmol) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl generated during the substitution, preventing the protonation of the incoming nucleophile.

  • Nucleophile Addition: Add morpholine (2.5 mmol) dropwise at room temperature.

    • Causality: An excess of the nucleophile drives the equilibrium forward. Morpholine is chosen as it is highly nucleophilic but sterically unhindered.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4–6 hours.

    • Causality: While the pyridazine ring is activated, the lone-pair repulsion between the adjacent nitrogens slightly raises the activation energy compared to pyrimidines[1]. Thermal energy is required to overcome this kinetic barrier.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting material mass (m/z 159 [M+H]+) is ≤ 2% relative to the product mass.

  • Quenching & Workup: Cool to room temperature and pour into ice-cold water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure[3].

Protocol 2: Stability-Indicating Forced Degradation (Oxidation)

Because alkyl hydrazines are notoriously unstable in aqueous alkaline media[5][6], establishing a degradation profile is critical for formulation and storage.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Methanol and 100 mM Ammonium Bicarbonate buffer (pH 8.5).

    • Causality: Alkaline pH deprotonates the hydrazine, maximizing its electron density and rendering it highly susceptible to auto-oxidation[6].

  • Oxidative Stress: Expose the solution to ambient air at 40 °C with continuous stirring for 24 hours.

  • Sampling: Withdraw 100 µL aliquots at t = 0, 4, 8, and 24 hours. Quench immediately by adding 10 µL of 10% Formic Acid.

    • Causality: Acidification protonates the hydrazine, drastically reducing its nucleophilicity and halting the oxidative degradation pathway[5].

  • LC-MS Analysis: Inject the quenched samples into a Reverse-Phase HPLC system coupled to a High-Resolution Mass Spectrometer (HRMS). Monitor for the loss of the parent mass (m/z 159) and the appearance of diazene intermediates (m/z 157, [M-2H]).

Storage and Handling Recommendations

To maximize the shelf-life of 3-Chloro-6-(hydrazinylmethyl)pyridazine, researchers must mitigate its two primary degradation vectors: hydrolysis and oxidation.

  • Temperature: Store at -20 °C.

  • Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon).

  • Formulation: If prepared as a stock solution, it should be dissolved in anhydrous, degassed DMSO and acidified slightly (e.g., 0.1% TFA) to protonate the hydrazine and prevent auto-oxidation[5][6].

References

  • Grokipedia.Pyridazine - Nucleophilic Substitution and Reactivity.
  • BenchChem.The Strategic Replacement of Iodine in 3-Iodo-6-methylpyridazine: A Comparative Guide to Bioisosteric Analogs.
  • ChemicalBook.3-Chloro-6-methylpyridazine Usage And Synthesis.
  • MDPI.4,7-Di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine and SNAr Reactions.
  • Sciencemadness.org (Kirk-Othmer Encyclopedia of Chemical Technology).Hydrazine and Its Derivatives - Stability and Oxidation.
  • BenchChem.Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions.

Sources

Exploratory

Comprehensive Characterization and Synthetic Utility of 3-Chloro-6-hydrazinylpyridazine (CAS 17284-97-8)

Nomenclature & Identity Clarification: While the title of this inquiry references 3-Chloro-6-(hydrazinylmethyl)pyridazine, the specified CAS Registry Number 17284-97-8 definitively corresponds to 3-Chloro-6-hydrazinylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature & Identity Clarification: While the title of this inquiry references 3-Chloro-6-(hydrazinylmethyl)pyridazine, the specified CAS Registry Number 17284-97-8 definitively corresponds to 3-Chloro-6-hydrazinylpyridazine (IUPAC: (6-chloropyridazin-3-yl)hydrazine)[1]. To ensure strict scientific integrity and authoritative grounding, this technical whitepaper characterizes the exact chemical entity registered under CAS 17284-97-8, a critical building block in heterocyclic chemistry and materials science.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-Chloro-6-hydrazinylpyridazine is essential for predicting its behavior in nucleophilic substitutions and coordination chemistry. The molecule features a highly electron-deficient diazine ring coupled with a strongly nucleophilic hydrazine moiety, making it an ideal bifunctional precursor[1].

Table 1: Fundamental Physicochemical Properties

PropertyValueScientific Implication
CAS Number 17284-97-8Unique chemical registry identifier[2].
Molecular Formula C₄H₅ClN₄Dictates a highly nitrogen-dense structure (38.76% N by mass)[3].
Molecular Weight 144.56 g/mol Low molecular weight ideal for fragment-based drug design[2].
Melting Point 130–141 °CIndicates strong intermolecular crystal lattice forces[4],[3].
LogP 0.402 – 0.415Hydrophilic nature; highly soluble in polar protic solvents[2],[4].
Topological Polar Surface Area 63.83 ŲExcellent membrane permeability profile for biological applications[2].

Synthetic Methodology & Mechanistic Causality

The synthesis of 3-Chloro-6-hydrazinylpyridazine relies on a highly regioselective Nucleophilic Aromatic Substitution (S_NAr). The protocol below is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Synthesis Protocol
  • Electrophilic Activation: Suspend 15.0 g (0.1 mol) of 3,6-dichloropyridazine in a reaction flask[3]. The symmetry of this di-electrophile ensures that initial nucleophilic attack at either the 3- or 6-position yields the identical intermediate.

  • Nucleophilic Addition: Add 7.3 mL of 80% aqueous hydrazine hydrate[3].

    • Causality: Hydrazine acts as both the nucleophile and the acid scavenger. A molar excess is critical to saturate the reaction environment. This kinetically favors mono-substitution and prevents the newly formed, highly nucleophilic mono-hydrazine product from attacking unreacted 3,6-dichloropyridazine, which would yield unwanted bis-pyridazine dimers.

  • Thermal Progression: Heat the mixture under reflux for 1 hour[3].

    • Causality: Thermal energy is required to overcome the activation barrier of the S_NAr Meisenheimer complex analog, driving the expulsion of the chloride leaving group.

  • In-Process Validation (TLC): Monitor reaction completion via Thin Layer Chromatography on silica gel (UV 254 nm detection)[3]. The disappearance of the non-polar 3,6-dichloropyridazine spot and the emergence of a highly polar, baseline-retained spot confirms successful hydrazine substitution.

  • Isolation via Differential Solubility: Concentrate the crude mixture under reduced pressure to remove unreacted hydrazine and water[3]. Dissolve the resulting residue in boiling water.

    • Causality: The mono-substituted product, possessing a polar hydrazine moiety, exhibits high solubility in hot water but crystallizes rapidly upon cooling. Non-polar byproducts remain insoluble or partition differently.

  • Crystallization: Cool the aqueous solution to precipitate pure 3-chloro-6-hydrazinylpyridazine. Filter and dry to obtain the product (Yield: ~76%)[3].

SynthesisWorkflow A 3,6-Dichloropyridazine (Electrophile) C Reflux (1 h) SNAr Reaction A->C B Hydrazine Hydrate (80%) (Nucleophile/Base) B->C D Concentration & Hot Water Dissolution C->D E Cooling Crystallization (Differential Solubility) D->E F 3-Chloro-6-hydrazinylpyridazine Yield: ~76% E->F

Fig 1: Nucleophilic aromatic substitution workflow for 3-Chloro-6-hydrazinylpyridazine synthesis.

Analytical Characterization & Structural Validation

To ensure the integrity of the synthesized batch prior to downstream application, the compound must be validated against established spectroscopic and crystallographic benchmarks.

Spectroscopic Data

Table 2: Spectral Characterization Summary [3]

Analytical TechniqueObserved Signals / ValuesStructural Assignment
IR Spectroscopy (KBr) 3255 cm⁻¹N-H stretching (primary/secondary amines of hydrazine)
3044 cm⁻¹C-H stretching (aromatic pyridazine ring)
1587, 1500, 1453 cm⁻¹C=N and C=C stretching (heterocyclic ring skeleton)
Mass Spectrometry (ESI) m/z 144 [M]⁺ (100%), 146 [M+2]⁺ (33%)Confirms exact mass and the presence of a single chlorine atom (exhibiting the characteristic 3:1 isotopic ratio for ³⁵Cl/³⁷Cl).
¹H NMR (DMSO-d₆) δ 7.38 (d, J=9.4 Hz, 1H), 7.59 (d, J=9.4 Hz, 1H)Pyridazine ring protons (H-4 and H-5 exhibiting ortho-coupling).
δ 10.37 (s, 1H)Hydrazine N-H proton (highly deshielded).
X-Ray Crystallographic Topology

Single-crystal X-ray diffraction reveals that 3-chloro-6-hydrazinylpyridazine crystallizes as colorless needles[5].

  • Planarity: The molecule is essentially planar, with a root-mean-square (r.m.s.) deviation of all heavy atoms from the mean square plane of only 0.0223 Å[5].

  • Packing Causality: This planar geometry facilitates highly dense crystal packing, driven by intermolecular C-H···N hydrogen bonds[5]. These specific interactions form highly ordered R2²(10) ring motifs, which propagate into one-dimensional polymeric chains along the crystallographic a axis[5]. This tight, hydrogen-bonded network is the direct cause of the compound's relatively high melting point and stability.

Downstream Applications: Coordination Chemistry & Therapeutics

The bifunctional nature of CAS 17284-97-8 makes it an elite precursor for synthesizing complex heterocycles and advanced materials.

A. Bioactive Pyrazolylpyridazines

Reacting 3-chloro-6-hydrazinylpyridazine with 1,1,3,3-tetraethoxypropane under acidic reflux yields 3-chloro-6-(1H-pyrazol-1-yl)pyridazine[3].

  • Mechanistic Causality: The acid catalyst hydrolyzes the acetal into a highly reactive dialdehyde in situ. This dialdehyde immediately undergoes a double condensation with the primary and secondary amines of the hydrazine moiety, forcing cyclization into a pyrazole ring. These derivatives are actively screened for potent antibacterial and antioxidant properties[3].

B. Mn(II) Coordination Complexes for OLEDs

Condensation of the title compound with acetylacetone yields 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (Ligand 'L')[6].

  • Mechanistic Causality: Ligand 'L' acts as a powerful bidentate N,N-donor. When introduced to manganese(II) salts, the nitrogen-rich heterocycles coordinate the Mn(II) center into a distorted octahedral environment[6]. The extensive electron delocalization across the pyridazine-pyrazole system shifts the photoluminescence (PL) spectrum into the visible region, yielding strong phosphorescence at 420 nm. This makes these complexes highly viable candidates for blue/green Organic Light-Emitting Diodes (OLEDs)[6].

ApplicationPathway Core 3-Chloro-6-hydrazinylpyridazine (Bidentate N,N-Ligand Precursor) Sub1 Acetylacetone (Condensation) Core->Sub1 Sub2 1,1,3,3-Tetraethoxypropane (Cyclization) Core->Sub2 Prod1 3-Chloro-6-(3,5-dimethyl- 1H-pyrazol-1-yl)pyridazine Sub1->Prod1 Prod2 3-Chloro-6-(1H-pyrazol- 1-yl)pyridazine Sub2->Prod2 Complex Mn(II) Coordination (Octahedral Environment) Prod1->Complex App2 Bioactive Agents (Antibacterial/Antioxidant) Prod2->App2 App1 OLED Luminophores (Blue/Green PL) Complex->App1

Fig 2: Downstream derivatization pathways into pyrazolylpyridazines and Mn(II) OLED complexes.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 100787, 3-Chloro-6-hydrazinopyridazine. Retrieved from:[Link]

  • Asian Journal of Chemistry. Synthesis, Antibacterial and Antioxidant Properties of Pyrazolylpyridazines. Vol. 25, No. 14 (2013). Retrieved from:[Link]

  • National Institutes of Health (PMC). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine Crystallography. Acta Crystallogr Sect E Struct Rep Online. 2011. Retrieved from:[Link]

  • Russian Chemical Bulletin (RCSI). Synthesis, structure and photoluminescent properties of complexes manganese(II) based on 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Retrieved from:[Link]

Sources

Foundational

spectral analysis of 3-Chloro-6-(hydrazinylmethyl)pyridazine NMR

An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-6-(hydrazinylmethyl)pyridazine by Nuclear Magnetic Resonance (NMR) Spectroscopy Introduction 3-Chloro-6-(hydrazinylmethyl)pyridazine is a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-6-(hydrazinylmethyl)pyridazine by Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction

3-Chloro-6-(hydrazinylmethyl)pyridazine is a heterocyclic compound featuring a pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms. The substituents—a chlorine atom, and a hydrazinylmethyl group—impart specific chemical properties and reactivity, making it a potentially valuable building block in medicinal chemistry and materials science. Pyridazine derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2]

This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of how to interpret NMR data for novel heterocyclic compounds.

Molecular Structure and Predicted NMR Analysis

The structure of 3-Chloro-6-(hydrazinylmethyl)pyridazine presents several distinct proton and carbon environments, which will give rise to a unique NMR fingerprint. The numbering convention used for the pyridazine ring is critical for unambiguous assignment.

Caption: Molecular structure of 3-Chloro-6-(hydrazinylmethyl)pyridazine.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show four main signals: two for the aromatic protons on the pyridazine ring, one for the methylene (-CH₂-) protons, and one or more broad signals for the hydrazinyl (-NH-NH₂) protons. The analysis is based on a standard deuterated solvent such as DMSO-d₆, which is capable of hydrogen bonding and can influence the chemical shifts of labile protons.

Aromatic Protons (H-4 and H-5)
  • Chemical Environment: The pyridazine ring contains two vicinal protons, H-4 and H-5. Their chemical shifts are influenced by the electron-withdrawing effects of the two ring nitrogens and the chlorine atom at the C-3 position.

  • Predicted Chemical Shift (δ): Aromatic protons in pyridazine systems typically appear in the range of δ 7.0-9.5 ppm.[6] Given the chloro-substituent, we can expect these protons to be downfield. H-5 is adjacent to the chloro-substituted carbon (C-4), and H-4 is adjacent to the other ring carbon (C-5). They will appear as two distinct doublets. We predict H-5 to be slightly downfield of H-4 due to the proximity of the electron-withdrawing chlorine.

    • H-5: Predicted δ ≈ 7.8-8.0 ppm

    • H-4: Predicted δ ≈ 7.6-7.8 ppm

  • Splitting Pattern (Multiplicity): H-4 and H-5 are adjacent to each other. According to the n+1 rule, each will split the other's signal into a doublet (d).[7] The coupling constant (³JHH) for vicinal protons on a pyridazine ring is typically in the range of 8-10 Hz.

  • Integration: Each signal will integrate to 1 proton.

Methylene Protons (-CH₂-)
  • Chemical Environment: These two protons are on a carbon attached to the pyridazine ring at the C-6 position and to the nitrogen of the hydrazinyl group. They are chemically equivalent.

  • Predicted Chemical Shift (δ): The position is influenced by the aromatic ring and the adjacent nitrogen atom. Protons on a carbon adjacent to an aromatic ring and a heteroatom typically appear in the δ 4.0-5.0 ppm range.[8]

    • -CH₂-: Predicted δ ≈ 4.5-4.8 ppm

  • Splitting Pattern (Multiplicity): These protons are adjacent to the -NH- group. Depending on the rate of proton exchange, they may couple to the -NH proton, resulting in a triplet. However, N-H coupling is often broad or absent. Therefore, the signal is most likely to appear as a singlet (s), or a broadened triplet.

  • Integration: The signal will integrate to 2 protons.

Hydrazinyl Protons (-NH-NH₂)
  • Chemical Environment: These three protons are attached to nitrogen atoms and are labile, meaning they can exchange with each other and with trace amounts of water or acidic impurities in the solvent.

  • Predicted Chemical Shift (δ): The chemical shift of N-H protons can vary significantly and depends on concentration, temperature, and solvent.[9] In DMSO-d₆, they are expected to appear as broad signals.

    • -NH- and -NH₂: Predicted δ ≈ 3.5-6.0 ppm (broad)

  • Splitting Pattern (Multiplicity): Due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus, these signals are typically broad singlets (br s). It may not be possible to resolve the -NH and -NH₂ signals separately.

  • Integration: The combined signals will integrate to 3 protons. Adding a drop of D₂O to the NMR tube would cause these signals to disappear, a standard method for identifying exchangeable protons.[7]

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on the molecular structure, we expect to see five distinct carbon signals, as there is no plane of symmetry that would make any of the carbons chemically equivalent.

Aromatic Carbons (C-3, C-4, C-5, C-6)
  • C-3 and C-6 (Carbons bonded to N): These carbons are adjacent to the ring nitrogens and are significantly deshielded. C-3 is also bonded to the electronegative chlorine atom, which will shift it further downfield. C-6 is bonded to the hydrazinylmethyl group.

    • C-3: Predicted δ ≈ 160-162 ppm

    • C-6: Predicted δ ≈ 155-158 ppm

  • C-4 and C-5: These are the CH carbons of the aromatic ring. Their chemical shifts will be less extreme than C-3 and C-6.

    • C-4: Predicted δ ≈ 125-130 ppm

    • C-5: Predicted δ ≈ 120-125 ppm

Methylene Carbon (-CH₂-)
  • -CH₂-: This aliphatic carbon is attached to the aromatic ring and a nitrogen atom, which will shift it downfield compared to a simple alkane.

    • -CH₂-: Predicted δ ≈ 50-55 ppm

Data Summary Table

The predicted NMR data is summarized in the table below. These values serve as a guideline for the analysis of the experimental spectrum.

Assignment Predicted ¹H NMR Predicted ¹³C NMR
δ (ppm) Multiplicity
H-47.6 - 7.8d
H-57.8 - 8.0d
-CH₂-4.5 - 4.8s (or t)
-NH-NH₂3.5 - 6.0br s
C-3--
C-6--

Part 3: Experimental Protocol for NMR Data Acquisition

To validate the predicted data, a rigorous experimental approach is required. The following protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra.

Sample Preparation
  • Compound Purity: Ensure the sample of 3-Chloro-6-(hydrazinylmethyl)pyridazine is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to slow the exchange of labile N-H protons, making them more easily observable.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Reference Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) can be used as a secondary internal reference.[10] Tetramethylsilane (TMS) can be added as a primary reference (δ = 0.00 ppm), but is often omitted in modern spectroscopy where the solvent signal provides a reliable reference.

NMR Instrument Setup and Data Acquisition

The following workflow illustrates the sequence of experiments for comprehensive structural elucidation.

G cluster_workflow NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) shimming Shimming & Tuning (Optimize magnetic field homogeneity) prep->shimming h1 ¹H NMR Acquisition (1D Proton Spectrum) shimming->h1 c13 ¹³C{¹H} NMR Acquisition (Proton-decoupled Carbon Spectrum) h1->c13 cosy ¹H-¹H COSY (Correlates coupled protons) c13->cosy hsqc ¹H-¹³C HSQC (Correlates protons to directly attached carbons) cosy->hsqc analysis Data Processing & Analysis (Assign signals and confirm structure) hsqc->analysis

Caption: Recommended workflow for NMR spectral acquisition and analysis.

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal resolution and lineshape, using the solvent's deuterium lock signal.

  • ¹H NMR: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR (for confirmation):

    • COSY (Correlation Spectroscopy): This experiment will show cross-peaks between coupled protons. A cross-peak between the two aromatic signals would confirm their vicinity (H-4 and H-5).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene proton signal to its carbon signal.

Conclusion

The comprehensive NMR analysis of 3-Chloro-6-(hydrazinylmethyl)pyridazine is crucial for its unambiguous structural verification. This guide provides a robust, theoretically grounded prediction of its ¹H and ¹³C NMR spectra. The predicted chemical shifts, multiplicities, and integration values are based on the known electronic effects of the substituents and data from analogous structures. The outlined experimental protocol provides a clear pathway for researchers to acquire high-quality data and confirm the proposed structure using a combination of 1D and 2D NMR techniques. This level of detailed spectral analysis is fundamental to advancing the use of such novel heterocyclic compounds in scientific research and development.

References

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Fariña, F., Martín, M. V., & Paredes, M. C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • ResearchGate. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. Chemical and Pharmaceutical Bulletin, 27. [Link]

  • SpectraBase. (n.d.). 3-Chloro-6-hydrazinopyridazine. [Link]

  • SpectraBase. (n.d.). 3-Chloro-6-methylpyridazine. [Link]

  • PubChem. (n.d.). 3-Chloro-6-hydrazinopyridazine. [Link]

  • ResearchGate. (n.d.). Interpretation of 1H-NMR and 13C-NMR data for compound 8. [Link]

  • Ather, A. Q., Tahir, M. N., Khan, M. A., & Athar, M. M. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2016. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Hydrazones: Synthesis, biological activity and their spectral characterization. [Link]

  • SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. (n.d.). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • ResearchGate. (n.d.). Representative part of the ¹H NMR spectra of hydrazone 3 in [D6]DMSO at room temperature. [Link]

  • Gsrs. (n.d.). 3-CHLORO-6-METHYLPYRIDAZINE. [Link]

  • Clark, J. (2016). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum for compound[f1]. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • O'Connor, J. (n.d.). The four facets of 1H NMR spectroscopy. [Link]

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Exploratory

The Strategic Utility of 3-Chloro-6-(hydrazinylmethyl)pyridazine in Modern Drug Discovery

Executive Summary In the dynamic landscape of pharmaceutical research, the identification and deployment of versatile chemical building blocks are paramount. The pyridazine heterocycle has evolved from a niche structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the dynamic landscape of pharmaceutical research, the identification and deployment of versatile chemical building blocks are paramount. The pyridazine heterocycle has evolved from a niche structural curiosity into a privileged scaffold in modern drug discovery[1]. Characterized by its unique physicochemical profile, the pyridazine ring offers distinct advantages over ubiquitous phenyl rings, including enhanced water solubility, reduced lipophilicity, and a highly favorable safety profile regarding off-target liabilities[2].

Within this chemical space, 3-chloro-6-(hydrazinylmethyl)pyridazine stands out as an exceptionally versatile, bifunctional building block. By combining an electrophilic hub (the C3-chloro group) with a nucleophilic tether (the C6-hydrazinylmethyl group), this molecule enables orthogonal, late-stage diversification. This whitepaper provides an in-depth technical analysis of its structural anatomy, mechanistic reactivity, and validated experimental workflows for automated library generation[3].

Structural and Physicochemical Profiling

The strategic value of 3-chloro-6-(hydrazinylmethyl)pyridazine lies in the inherent physicochemical properties of the 1,2-diazine core, synergized with its specific substitution pattern:

  • Dipole Moment & Molecular Recognition: The adjacent nitrogen atoms in the pyridazine ring generate a strong dipole moment (~4.2 D). This subtends robust π-π stacking interactions and provides a dual hydrogen-bonding capacity that significantly enhances drug-target affinity[1].

  • Toxicity Mitigation: Unlike highly basic piperidines or certain pyridines, the weak basicity of the pyridazine ring (pKa ~2.3) reduces the likelihood of binding to the cardiac hERG potassium channel, thereby mitigating cardiotoxicity risks[1]. Furthermore, it exhibits low cytochrome P450 inhibitory effects[1].

  • Bioisosterism: Incorporating the pyridazine moiety as an isosteric replacement for phenyl or other heteroaromatic rings is a proven strategy to fine-tune molecular properties, optimize oral bioavailability, and lower overall preclinical toxicity[2].

Bifunctional Reactivity Anatomy

The true power of 3-chloro-6-(hydrazinylmethyl)pyridazine is its orthogonal reactivity, allowing chemists to functionalize the molecule in two distinct directions without cross-interference.

The C3-Chloro Electrophilic Hub

The chlorine atom at the C3 position is situated alpha to the ring nitrogen. The electron-withdrawing nature of the diazine system significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This highly activates the C-Cl bond toward:

  • Nucleophilic Aromatic Substitution (SNAr): Rapid displacement by amines, alkoxides, or thiols under mild basic conditions.

  • Transition-Metal Catalysis: Highly efficient oxidative addition by Palladium or Nickel catalysts, enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

The C6-Hydrazinylmethyl Nucleophilic Hub

Directly attaching a hydrazine group to a pyridazine ring (e.g., 3-hydrazinylpyridazine) results in the delocalization of the hydrazine's lone pairs into the electron-deficient aromatic system, reducing its nucleophilicity. By introducing a methylene spacer (-CH₂-) , 3-chloro-6-(hydrazinylmethyl)pyridazine insulates the hydrazine moiety from the aromatic ring. This preserves the aliphatic, highly reactive nature of the terminal nitrogen, making it an ideal anchor for condensation with aldehydes/ketones (hydrazone formation) or cyclocondensation with 1,3-diketones to form fused or linked heterocyclic systems like pyrazoles and triazoles[4].

Reactivity Core 3-Chloro-6-(hydrazinylmethyl)pyridazine (Bifunctional Scaffold) C3 C3-Chloro Hub (Electrophilic) Core->C3 C6 C6-Hydrazinylmethyl Hub (Nucleophilic) Core->C6 SNAr SNAr Reactions (Amines, Alkoxides) C3->SNAr Coupling Palladium Cross-Coupling (Suzuki, Buchwald) C3->Coupling Hydrazone Hydrazone Condensation (Aldehydes, Ketones) C6->Hydrazone Cyclization Heterocycle Cyclization (Pyrazoles, Triazoles) C6->Cyclization

Bifunctional reactivity pathways of 3-chloro-6-(hydrazinylmethyl)pyridazine.

Experimental Methodologies & Self-Validating Protocols

To ensure high-throughput applicability and reproducibility, the following protocols have been engineered with self-validating causality—meaning every reagent choice serves a specific mechanistic purpose.

Protocol A: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol details the arylation of the C3 position while leaving the C6-hydrazinylmethyl group intact (typically protected as a Boc-derivative during metal catalysis to prevent catalyst poisoning).

Mechanistic Causality:

  • Catalyst: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand provides a large bite angle. This accelerates the reductive elimination step, which is often the rate-limiting barrier when coupling electron-deficient heteroaryl chlorides.

  • Solvent System: A biphasic 1,4-dioxane/water (4:1) mixture is used. Dioxane dissolves the organic substrates, while water dissolves the K₂CO₃ base, ensuring rapid transmetalation at the phase boundary.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine Boc-protected 3-chloro-6-(hydrazinylmethyl)pyridazine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing: Add a solvent mixture of 1,4-dioxane and H₂O (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which prevents homocoupling of the boronic acid.

  • Catalyst Injection: Under a positive flow of nitrogen, add Pd(dppf)Cl₂ (0.05 equiv).

  • Thermal Cycling: Seal the flask and heat to 90 °C for 12 hours. Monitor via LC-MS. The electron-deficient nature of the pyridazine ensures complete conversion.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Workflow S1 1. Substrate Activation S2 2. Pd-Catalyst Coordination S1->S2 S3 3. Thermal Coupling (90°C) S2->S3 S4 4. Aqueous Workup S3->S4 S5 5. Chromatographic Isolation S4->S5

Standardized experimental workflow for C3 palladium-catalyzed cross-coupling.
Protocol B: C6-Functionalization via Pyrazole Cyclocondensation

This protocol leverages the highly nucleophilic hydrazine moiety to construct a linked pyrazole ring, a common motif in kinase inhibitors.

Mechanistic Causality:

  • Solvent: Ethanol is chosen because it provides sufficient initial solubility for the reactants. As the cyclization progresses and water is eliminated, the resulting highly aromatic pyrazole product becomes less soluble in cold ethanol, driving the equilibrium forward and allowing for isolation via simple filtration[4].

Step-by-Step Procedure:

  • Condensation: Dissolve 3-chloro-6-(hydrazinylmethyl)pyridazine (1.0 equiv) in absolute ethanol (0.2 M concentration).

  • Addition: Add acetylacetone (or another 1,3-diketone) (1.1 equiv) dropwise at room temperature. A catalytic amount of glacial acetic acid (0.1 equiv) is added to activate the carbonyl carbon.

  • Cyclization: Reflux the mixture at 80 °C for 4 hours. The primary amine of the hydrazine attacks the most sterically accessible ketone first, followed by intramolecular cyclization of the secondary amine onto the remaining ketone.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The target 3-chloro-6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridazine will precipitate as a crystalline solid.

  • Purification: Collect the solid via vacuum filtration, wash with cold ethanol, and dry under high vacuum.

Quantitative Data & Physicochemical Summary

The following table summarizes the core physicochemical parameters of the scaffold and the expected outcomes of the described methodologies, acting as a predictive tool for library design.

Parameter / PropertyValue / Expected YieldMechanistic Causality in Drug Design
Ring Dipole Moment ~4.2 DSubtends strong π-π stacking interactions with target protein residues[1].
Ring Basicity (pKa) ~2.3Weak basicity reduces interaction with the cardiac hERG potassium channel[1].
C3-Cl Electrophilicity HighElectron-deficient diazine ring lowers the LUMO, accelerating oxidative addition.
C6-Hydrazine Nucleophilicity HighMethylene spacer prevents lone-pair delocalization into the aromatic system.
Protocol A (Suzuki) Yield 75% - 92%Bidentate dppf ligand overcomes the high activation energy of reductive elimination.
Protocol B (Pyrazole) Yield 80% - 95%Thermodynamic stability of the newly formed aromatic pyrazole drives the reaction.

References

  • Source: National Institutes of Health (PMC)
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • An In-depth Technical Guide to the Synthesis of 6-Methyl-triazolo[4,3-b]pyridazine Source: Benchchem URL
  • Source: ChemMedChem (National Institutes of Health)

Sources

Foundational

Commercial Availability, Synthesis, and Validation of 3-Chloro-6-(hydrazinylmethyl)pyridazine: A Technical Guide

Executive Summary In modern fragment-based drug discovery (FBDD) and PROTAC linkerology, bifunctional scaffolds are critical for building complex molecular architectures. 3-Chloro-6-(hydrazinylmethyl)pyridazine is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and PROTAC linkerology, bifunctional scaffolds are critical for building complex molecular architectures. 3-Chloro-6-(hydrazinylmethyl)pyridazine is a highly specialized building block. Unlike its widely available analog, 3-chloro-6-hydrazinylpyridazine (which features a hydrazine group directly attached to the aromatic ring)[1], this target compound incorporates a methylene spacer (-CH₂-). This spacer fundamentally alters the pKa of the hydrazine moiety, increases linker flexibility, and prevents resonance conjugation with the electron-deficient pyridazine ring.

Because this specific compound is rarely found as an off-the-shelf catalog item, researchers must rely on custom synthesis via Contract Research Organizations (CROs) or in-house generation using commercially available precursors. This guide details the sourcing strategy, a self-validating synthetic protocol, and the analytical framework required to procure and verify this compound.

Chemical Identity & Sourcing Strategy

A successful procurement strategy requires understanding the commercial landscape of the target and its immediate precursors. Direct sourcing of 3-Chloro-6-(hydrazinylmethyl)pyridazine typically requires custom synthesis requests through vendors like Enamine, WuXi AppTec, or Pharmaron. However, the precursors are readily available from standard suppliers[2].

Table 1: Chemical Properties & Sourcing Comparison
CompoundCAS NumberCommercial StatusRole in Workflow
3-Chloro-6-methylpyridazine 1121-79-5Widely Available (e.g., Sigma-Aldrich)Starting Material
3-(Bromomethyl)-6-chloropyridazine 859161-48-1Available via Specialized Catalogs (e.g., Echemi)Reactive Intermediate
3-Chloro-6-(hydrazinylmethyl)pyridazine N/A (Custom)Custom Synthesis RequiredTarget Scaffold
3-Chloro-6-hydrazinylpyridazine 17284-97-8Widely Available (PubChem CID 100787)Structural Analog (No spacer)

Synthetic Workflow & Protocol

To generate this compound, we employ a two-step sequence: a Wohl-Ziegler radical bromination followed by a nucleophilic substitution.

SynthesisWorkflow A 3-Chloro-6-methylpyridazine (CAS: 1121-79-5) Commercial Sourcing B Radical Bromination (NBS, AIBN, CCl4) A->B Step 1 C 3-(Bromomethyl)-6-chloropyridazine (CAS: 859161-48-1) Intermediate B->C D Nucleophilic Substitution (NH2NH2·H2O, EtOH) C->D Step 2 E 3-Chloro-6-(hydrazinylmethyl)pyridazine Target Compound D->E F QC Validation (LC-MS, 1H-NMR, 13C-NMR) E->F Verification

Fig 1: Two-step synthetic and validation workflow for 3-Chloro-6-(hydrazinylmethyl)pyridazine.

Step-by-Step Methodology

Causality & Expert Insight: The choices in this protocol are deliberate. We use a massive excess of hydrazine hydrate in Step 2. Why? Hydrazine is a bifunctional nucleophile. If stoichiometric amounts are used, the newly formed mono-alkylated product can react with a second molecule of the bromomethyl intermediate, forming an unwanted symmetric dimer.

  • Step 1: Radical Bromination

    • Dissolve 1.0 eq of commercially sourced 3-chloro-6-methylpyridazine in anhydrous CCl₄ or acetonitrile.

    • Add 1.05 eq of N-Bromosuccinimide (NBS) and a catalytic amount (0.05 eq) of Azobisisobutyronitrile (AIBN).

    • Reflux under an inert argon atmosphere for 4-6 hours. The electron-deficient nature of the pyridazine ring activates the methyl group for radical abstraction.

    • Filter the succinimide byproduct and concentrate to yield 3-(bromomethyl)-6-chloropyridazine[2].

  • Step 2: Nucleophilic Substitution

    • Dissolve the brominated intermediate in absolute ethanol.

    • Add dropwise to a stirring solution of 10.0 eq of Hydrazine Hydrate (NH₂NH₂·H₂O) in ethanol at 0°C.

    • Stir at room temperature for 2 hours.

    • Quench with water, extract with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude target.

Self-Validating Quality Control (QC) Protocol

Trustworthiness in chemical procurement relies on a self-validating system. You cannot assume the CRO or your internal synthesis yielded the correct product without orthogonal verification.

Critical Warning: When preparing samples for LC-MS, never use acetone or other ketone/aldehyde-containing solvents. The terminal primary amine of the hydrazine group will rapidly undergo a condensation reaction to form a hydrazone, leading to a false mass reading and failed QC.

Table 2: Self-Validating QC Parameters (Expected Values)
Analytical MethodTarget Signal / ParameterCausality / Validation Purpose
LC-MS (ESI+) m/z [M+H]⁺ ≈ 159.0Confirms exact mass (C₅H₇ClN₄ = 158.04). Validates the successful displacement of the heavy Bromine atom (m/z ~207) with hydrazine.
¹H-NMR (DMSO-d₆) Singlet, ~4.10 ppm (2H)Confirms the presence of the methylene spacer (-CH₂-). This peak must be shifted upfield compared to the bromomethyl precursor (~4.60 ppm).
¹H-NMR (DMSO-d₆) Broad singlet, ~4.5-5.5 ppm (3H)Confirms the intact -NH-NH₂ group. Self-validation step: Add a drop of D₂O; this peak must disappear due to deuterium exchange.
¹³C-NMR (DMSO-d₆) ~52.0 ppmConfirms the aliphatic carbon of the methylene spacer, distinct from the aromatic pyridazine carbons (120-160 ppm).

Applications in Drug Development

Once procured and validated, 3-Chloro-6-(hydrazinylmethyl)pyridazine serves as a powerful bifunctional hub. The pyridazine core is a privileged scaffold in medicinal chemistry, frequently utilized as a hinge-binding motif in kinase inhibitors targeting CLKs and DYRKs[3].

ApplicationPathway Target 3-Chloro-6-(hydrazinylmethyl)pyridazine Hydrazine Hydrazine Group (-NHNH2) Target->Hydrazine Chloro Chloropyridazine Core Target->Chloro Rxn1 Hydrazone Ligation (Aldehyde/Ketone Reactivity) Hydrazine->Rxn1 Rxn2 SNAr / Suzuki Coupling (C-Cl Bond Activation) Chloro->Rxn2 App1 PROTAC Linkerology Rxn1->App1 App2 Kinase Hinge-Binding Motif Rxn2->App2

Fig 2: Bifunctional reactivity and downstream applications in targeted drug discovery.

  • The Hydrazine Terminus: Acts as a highly reactive nucleophile for hydrazone ligation with aldehydes/ketones. Because of the methylene spacer, the resulting hydrazone is more flexible than direct aryl-hydrazones, making it ideal for PROTAC linker extensions.

  • The Chloropyridazine Core: The C-Cl bond is highly activated for Nucleophilic Aromatic Substitution (SNAr) with amines or thiols, or for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to build extended planar kinase inhibitors[3].

References

  • Title: 3-Chloro-6-hydrazinopyridazine | CID 100787 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor Source: PubMed (European Journal of Medicinal Chemistry) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-Chloro-6-(hydrazinylmethyl)pyridazine

Abstract The pyridazine core is a well-established "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anti-inflammatory, anticancer, and an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazine core is a well-established "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-Chloro-6-(hydrazinylmethyl)pyridazine, a versatile building block for the creation of novel molecular entities. We present detailed protocols, mechanistic insights, and characterization data for the synthesis of hydrazones, pyrazoles, and triazoles, leveraging the reactive hydrazinylmethyl moiety. Furthermore, we explore the potential for secondary modifications at the chloro-position, enabling the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Introduction: The Strategic Value of 3-Chloro-6-(hydrazinylmethyl)pyridazine

In the landscape of modern drug discovery, the efficiency of synthesizing diverse and structurally complex small molecules is paramount. Heterocyclic compounds are the cornerstone of many pharmaceuticals, and pyridazine-containing molecules have consistently demonstrated significant therapeutic potential.[3] The starting material, 3-Chloro-6-(hydrazinylmethyl)pyridazine, offers a dual-pronged approach to molecular diversification.

  • The Hydrazinylmethyl Group: This functional group serves as a highly reactive and versatile nucleophilic handle. It readily participates in condensation and cyclization reactions, providing straightforward access to a variety of other heterocyclic systems.

  • The 3-Chloro Substituent: The chlorine atom on the electron-deficient pyridazine ring is amenable to nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions. This allows for late-stage functionalization, a powerful strategy for rapidly building structure-activity relationships (SAR).

This guide will systematically detail the synthetic pathways originating from this key intermediate, providing both the practical "how" and the mechanistic "why" for each transformation.

Part I: Synthesis of Bioactive Hydrazones via Condensation

Expertise & Rationale: The formation of a hydrazone (a type of Schiff base) is one of the most fundamental and high-yielding reactions of a hydrazine. This condensation reaction with an aldehyde or ketone provides a rapid method to introduce a wide range of substituents. The resulting C=N bond and the overall hydrazone moiety are known to be critical pharmacophores, contributing to anti-inflammatory, antimicrobial, and anticancer activities.[5][6] The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration. A mild acid catalyst is often employed to protonate the carbonyl oxygen, increasing its electrophilicity.[5][7]

General Reaction Scheme: Hydrazone Synthesis

G start Start: 3-Chloro-6-(hydrazinylmethyl)pyridazine + Acetylacetone dissolve Dissolve in Ethanol start->dissolve add_catalyst Add catalytic Glacial Acetic Acid dissolve->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Cool and precipitate with water monitor->workup Reaction Complete filter Filter and wash solid workup->filter purify Recrystallize from Ethanol filter->purify end_node Product: 3-Chloro-6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridazine purify->end_node cluster_reactions Cross-Coupling & SNAr Reactions start Synthesized Derivative (e.g., Pyrazole) suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (Amines, Amides) start->buchwald Pd Catalyst, Base sonar SNAr (Alkoxides, Thiolates) start->sonar Base product_aryl Aryl-Substituted Derivative suzuki->product_aryl product_amino Amino-Substituted Derivative buchwald->product_amino product_ether Ether/Thioether Derivative sonar->product_ether

Sources

Application

Application Notes & Protocols: The Strategic Use of 3-Chloro-6-(hydrazinylmethyl)pyridazine in Modern Medicinal Chemistry

Introduction: The Pyridazine Scaffold and the Emergence of a Versatile Building Block The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, has become an increasingly valuable scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold and the Emergence of a Versatile Building Block

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, has become an increasingly valuable scaffold in drug discovery.[1][2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and a lower lipophilicity compared to a phenyl ring—offer distinct advantages in modulating a compound's pharmacokinetic and pharmacodynamic profile.[3][4][5] The pyridazine core can enhance aqueous solubility, facilitate crucial interactions with biological targets, and mitigate off-target effects such as hERG potassium channel inhibition.[3][6] The recent FDA approvals of pyridazine-containing drugs like the tyrosine kinase 2 (TYK2) inhibitor deucravacitinib and the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix underscore the therapeutic potential of this heterocycle.[4]

This guide focuses on a particularly strategic building block: 3-Chloro-6-(hydrazinylmethyl)pyridazine . This reagent is not merely another heterocycle; it is a bifunctional linker designed for efficient library synthesis and lead optimization. It features two distinct, orthogonally reactive sites:

  • A nucleophilic hydrazinylmethyl group , primed for reaction with a vast array of electrophiles, most notably carbonyl compounds, to form hydrazones or to construct new heterocyclic rings.

  • An electrophilic 3-chloro position , which is amenable to nucleophilic aromatic substitution (SNAr) and, more significantly, a wide range of palladium-catalyzed cross-coupling reactions.

This dual reactivity allows for a "two-vector" diversification strategy, enabling medicinal chemists to rapidly explore chemical space around a central, privileged scaffold. This document provides a detailed overview of its properties, synthesis, and core applications, complete with field-tested protocols.

Physicochemical Properties and Strategic Advantages

The judicious selection of a chemical scaffold is paramount in drug design. 3-Chloro-6-(hydrazinylmethyl)pyridazine offers a compelling combination of features that can be leveraged to overcome common challenges in drug development.

PropertyValue (Predicted)Strategic Implication
Molecular Weight 158.59 g/mol Low molecular weight starting material, ideal for fragment-based screening and avoiding "molecular obesity" during lead optimization.
logP 0.8 - 1.2Favorable balance of lipophilicity and hydrophilicity, contributing to good solubility and potential membrane permeability.[6]
Topological Polar Surface Area (TPSA) 64.2 ŲContributes to aqueous solubility and the ability to form hydrogen bonds with target proteins.
Hydrogen Bond Donors 2 (from -NHNH₂)The hydrazine moiety can act as a key hydrogen bond donor, anchoring the molecule in a receptor's binding pocket.
Hydrogen Bond Acceptors 3 (2 from pyridazine N, 1 from -NHN H₂)The pyridazine nitrogens are potent H-bond acceptors, a feature critical for molecular recognition and target engagement.[3][5]

Synthesis of the Core Building Block: 3-Chloro-6-(hydrazinylmethyl)pyridazine

The target compound is most conveniently prepared from its chloromethyl precursor, a commercially available starting material. The reaction involves a straightforward nucleophilic substitution of the benzylic-like chloride with hydrazine.

Protocol 1: Synthesis from 3-Chloro-6-(chloromethyl)pyridazine

This protocol details the conversion of 3-Chloro-6-(chloromethyl)pyridazine hydrochloride to the desired hydrazinylmethyl derivative. The use of hydrazine hydrate serves as both the nucleophile and the base to neutralize the HCl salt.

Causality and Experimental Rationale:

  • Solvent Choice (Ethanol): Ethanol is an excellent solvent for both the starting material and hydrazine hydrate. It is polar enough to facilitate the reaction but allows for easy precipitation of the product upon cooling or addition of water.

  • Excess Hydrazine: A molar excess of hydrazine hydrate is used to ensure complete conversion of the starting material and to act as a scavenger for the HCl generated from both the starting salt and the reaction itself, driving the equilibrium towards the product.

  • Temperature Control: The reaction is initially conducted at a low temperature (0-5 °C) during the addition of hydrazine to control the exothermicity of the acid-base neutralization. The subsequent heating to reflux provides the necessary activation energy for the nucleophilic substitution.

Materials:

  • 3-Chloro-6-(chloromethyl)pyridazine hydrochloride (1.0 eq)[7]

  • Hydrazine hydrate (64-85%, ~5.0 eq)

  • Ethanol (EtOH)

  • Deionized water

  • Standard glassware for reflux, magnetic stirrer, ice bath

Procedure:

  • Suspend 3-chloro-6-(chloromethyl)pyridazine hydrochloride (e.g., 5.0 g, 25.1 mmol) in ethanol (100 mL) in a round-bottomed flask equipped with a magnetic stir bar.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add hydrazine hydrate (e.g., 6.1 mL, ~125 mmol, 5.0 eq) dropwise to the stirred suspension. Caution: The initial addition may be exothermic. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane).

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Reduce the solvent volume to approximately one-third under reduced pressure.

  • Slowly add cold deionized water (100 mL) to the concentrated mixture with vigorous stirring to precipitate the product.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 3-Chloro-6-(hydrazinylmethyl)pyridazine as a solid.

Self-Validation:

  • The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the chloromethyl signal and the appearance of signals corresponding to the hydrazinylmethyl protons and exchangeable NH protons in the NMR spectrum will validate the successful synthesis.

start 3-Chloro-6-(chloromethyl)pyridazine (Hydrochloride Salt) reagent Hydrazine Hydrate (excess) Ethanol, 0°C to Reflux start->reagent product 3-Chloro-6-(hydrazinylmethyl)pyridazine reagent->product caption Fig 1. Synthesis of the target building block.

Fig 1. Synthesis of the target building block.

Core Applications and Experimental Protocols

The true power of this reagent lies in its ability to undergo sequential or parallel derivatization at its two functional handles.

Application 1: Derivatization of the Hydrazinyl Moiety

The primary hydrazine is a potent nucleophile, making it an ideal handle for constructing a wide range of derivatives. Its most common application is in the formation of hydrazones through condensation with aldehydes and ketones. This reaction is robust, high-yielding, and forms the basis of many combinatorial libraries.

Protocol 2: Synthesis of a Phenylhydrazone Derivative

This protocol describes a representative condensation reaction with an aromatic aldehyde.

Causality and Experimental Rationale:

  • Acid Catalyst: A catalytic amount of acetic acid is used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.

  • Solvent and Reflux: Ethanol is a suitable solvent, and heating to reflux facilitates both the initial condensation and the subsequent dehydration step to form the stable hydrazone C=N double bond.

  • Work-up: The product often precipitates directly from the reaction mixture upon cooling, making purification straightforward. This is a key advantage for parallel synthesis.

Materials:

  • 3-Chloro-6-(hydrazinylmethyl)pyridazine (1.0 eq)

  • 4-Methoxybenzaldehyde (1.05 eq)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic, ~2-3 drops)

Procedure:

  • Dissolve 3-Chloro-6-(hydrazinylmethyl)pyridazine (e.g., 1.0 g, 6.3 mmol) in ethanol (25 mL) in a round-bottomed flask.

  • Add 4-methoxybenzaldehyde (e.g., 0.90 g, 6.6 mmol, 1.05 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 1-3 hours. Monitor by TLC for the formation of the more non-polar hydrazone product.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed if higher purity is required.

cluster_reactants Reactants start 3-Chloro-6-(hydrazinylmethyl)pyridazine reagents EtOH, Acetic Acid (cat.) Reflux start->reagents aldehyde Ar-CHO (e.g., 4-Methoxy- benzaldehyde) aldehyde->reagents product Resulting Hydrazone Derivative reagents->product caption Fig 2. Hydrazone formation workflow.

Fig 2. Hydrazone formation workflow.
Application 2: Derivatization via the 3-Chloro Position

The chloro-substituent on the electron-deficient pyridazine ring is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful for installing new aryl or heteroaryl groups, which can serve as recognition elements for protein targets or be used to fine-tune physicochemical properties.[8][9]

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of a boronic acid to the 3-position of the pyridazine ring. The hydrazine moiety should be protected or derivatized first (e.g., as a hydrazone) to prevent potential interference with the catalyst.

Causality and Experimental Rationale:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base is essential. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is commonly used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and the catalyst.

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).

Materials:

  • Hydrazone-protected 3-chloro-6-(methyl)pyridazine (from Protocol 2) (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.10 eq) or another suitable ligand

  • Potassium Carbonate (K₂CO₃, 2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a reaction vessel, add the hydrazone-protected starting material (e.g., 1.0 g, 3.6 mmol), phenylboronic acid (e.g., 0.53 g, 4.3 mmol, 1.2 eq), and potassium carbonate (e.g., 1.0 g, 7.2 mmol, 2.0 eq).

  • Add Pd(OAc)₂ (e.g., 40 mg, 0.18 mmol, 0.05 eq) and PPh₃ (e.g., 94 mg, 0.36 mmol, 0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane (16 mL) and water (4 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, or until TLC analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Strategic Workflow for Drug Discovery

The bifunctional nature of 3-Chloro-6-(hydrazinylmethyl)pyridazine enables a powerful and efficient workflow for generating focused compound libraries to probe structure-activity relationships (SAR).

cluster_step1 Step 1: Hydrazinyl Derivatization cluster_step2 Step 2: Cross-Coupling start Start 3-Chloro-6-(hydrazinylmethyl)pyridazine reagents1 Reagents Aldehyde/Ketone Library (R¹-CHO) start:f1->reagents1:f0 protocol1 Protocol Condensation (Protocol 2) reagents1:f1->protocol1:f0 intermediate Intermediate Library Hydrazone-Protected Scaffold protocol1:f1->intermediate:f0 reagents2 Reagents Boronic Acid Library (R²-B(OH)₂) intermediate:f1->reagents2:f0 protocol2 Protocol Suzuki Coupling (Protocol 3) reagents2:f1->protocol2:f0 final_product Final Library R¹-Hydrazone-Pyridazine-R² protocol2:f1->final_product:f0 caption Fig 3. Workflow for two-vector library synthesis.

Fig 3. Workflow for two-vector library synthesis.

This two-step diversification strategy allows for the rapid exploration of two distinct vectors around the pyridazine core:

  • Vector 1 (R¹): Derived from the aldehyde/ketone library, this vector explores interactions in one region of the target's binding site.

  • Vector 2 (R²): Derived from the boronic acid library, this vector explores a different region, allowing for fine-tuning of properties and establishing new interactions.

This approach is highly efficient for generating a large number of structurally related analogs, accelerating the identification of lead compounds with improved potency, selectivity, and ADME properties.

Safety and Handling

  • 3-Chloro-6-(hydrazinylmethyl)pyridazine and Hydrazine Hydrate: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and sensitizing. Avoid inhalation of dust and skin contact.

  • Solvents: Handle flammable organic solvents with care and away from ignition sources.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [3][4][5]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [10]

  • Mangalagiu, I. I., & Antoci, V. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Applied Sciences, 13(15), 8899. [1][11]

  • El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [2]

  • Abdel-Wahab, B. F., et al. (2018). Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. Journal of Advanced Biomedical and Pharmaceutical Sciences, 1(1), 1-11. [12]

  • Abdel-Maksoud, M. S., et al. (2020). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 68(8), 755-764. [13]

  • Cambridge MedChem Consulting. Aromatic Bioisosteres. [6]

  • Malerba, P., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [8][9]

  • Ather, A., et al. (2010). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2107. [14]

  • ChemScene. 3-Chloro-6-(chloromethyl)pyridazine hydrochloride. [7]

Sources

Method

Application Note: Regioselective N-Alkylation of 3-Chloro-6-(hydrazinylmethyl)pyridazine

Executive Summary & Mechanistic Rationale The pyridazine ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for phenyl rings to improve aqueous solubility, lower lipophilicity, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyridazine ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for phenyl rings to improve aqueous solubility, lower lipophilicity, and mitigate hERG channel liabilities[1]. The intermediate 3-chloro-6-(hydrazinylmethyl)pyridazine is highly valuable for synthesizing complex aza-heterocycles; however, functionalizing its hydrazine moiety (-CH₂-NH-NH₂) presents a significant synthetic challenge.

Direct alkylation with alkyl halides typically yields intractable mixtures of polyalkylated products due to the dual nucleophilicity of the hydrazine nitrogens. To achieve absolute regiocontrol, one must exploit the steric and electronic differences between the two nitrogen atoms:

  • N2 (Terminal, -NH₂): Less sterically hindered and highly nucleophilic. It acts as the kinetic site for electrophilic attack.

  • N1 (Internal, -CH₂-NH-): Sterically hindered by the adjacent methylene group but can be selectively functionalized once N2 is masked.

Causality & Structural Preservation: A critical consideration in this workflow is the susceptibility of the 3-chloropyridazine core to Nucleophilic Aromatic Substitution (SNAr). Harsh bases (e.g., NaOH at reflux) or strong nucleophiles will displace the C3-chloro group. Therefore, the protocols designed below strictly utilize mild reagents—such as α -picoline-borane for reduction[2] and sterically hindered bases for deprotonation[3]—to ensure the structural integrity of the halogenated heterocycle remains intact.

Strategic Reaction Pathways

We have developed two orthogonal, self-validating pathways to achieve targeted N-alkylation. Pathway A utilizes reductive amination for terminal functionalization, while Pathway B employs a transient hydrazone protecting group for internal functionalization.

G cluster_A Pathway A: Terminal N-Alkylation cluster_B Pathway B: Internal N-Alkylation Start 3-Chloro-6-(hydrazinylmethyl)pyridazine (Starting Material) HydrazoneA Hydrazone Intermediate Start->HydrazoneA Target R-CHO MeOH, RT HydrazoneB Acetone Hydrazone (N2 Protected) Start->HydrazoneB Acetone, MgSO4 RT, 2h TermAlkyl Terminal N-Alkyl Hydrazine HydrazoneA->TermAlkyl α-PicBH3, AcOH RT, 4h IntAlkylHydrazone Internal N-Alkyl Hydrazone HydrazoneB->IntAlkylHydrazone t-BuOK, R-X THF, 0 °C to RT IntAlkyl Internal N-Alkyl Hydrazine IntAlkylHydrazone->IntAlkyl 2M HCl, THF RT, 12h

Orthogonal synthetic pathways for the regioselective N-alkylation of 3-chloro-6-(hydrazinylmethyl)pyridazine.

Comparative Reaction Metrics

The following table summarizes the quantitative data and operational parameters for both pathways, allowing researchers to select the appropriate method based on their target molecule.

ParameterPathway A: Terminal AlkylationPathway B: Internal Alkylation
Target Nitrogen N2 (Terminal, -NH₂)N1 (Internal, -CH₂-NH-)
Key Reagents Aldehyde, α -PicBH₃, AcOHAcetone, t -BuOK, Alkyl Halide, HCl
Regioselectivity >95% (Kinetic control)>90% (Steric masking)
Typical Yield 75–85% (2 steps, 1 pot)60–75% (3 steps)
Primary Challenge Requires stable aldehyde precursorMoisture-sensitive alkylation step
SNAr Risk to C-Cl Low (Mild acidic conditions)Moderate (Requires strict temp control)

Experimental Protocols

Protocol A: Regioselective Terminal N-Alkylation via Reductive Amination

Mechanistic Note: α -Picoline-borane ( α -PicBH₃) is chosen over NaBH₃CN because it avoids the generation of highly toxic hydrogen cyanide gas during the acidic workup, while maintaining excellent chemoselectivity for the C=N bond over the C-Cl bond.

  • Condensation: In an oven-dried round-bottom flask, dissolve 3-chloro-6-(hydrazinylmethyl)pyridazine (1.0 eq, 5.0 mmol) and the target aldehyde (1.05 eq, 5.25 mmol) in anhydrous methanol (25 mL, 0.2 M).

  • Monitoring: Stir at room temperature (RT) for 2 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1) to confirm complete hydrazone formation.

  • Reduction: Add α -picoline-borane (1.2 eq, 6.0 mmol) followed by a catalytic amount of glacial acetic acid (2.0 eq, 10.0 mmol). Stir the mixture at RT for 4–6 hours.

  • Borane Quench (Self-Validation Step): Borane reductions often form stable amine-borane complexes that artificially lower isolated yields. To break these complexes, add 1M aqueous HCl (15 mL) and stir vigorously for 15 minutes.

  • Workup: Neutralize the solution to pH 8 using saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Regioselective Internal N-Alkylation via Hydrazone Protection

Mechanistic Note: Acetone acts as a sacrificial ketone to selectively mask the highly nucleophilic N2 amine. The use of the bulky base t -BuOK at 0 °C prevents unwanted SNAr side reactions at the 3-chloro position during the deprotonation of N1.

  • Protection: Dissolve 3-chloro-6-(hydrazinylmethyl)pyridazine (1.0 eq, 5.0 mmol) in anhydrous acetone (10 mL, 0.5 M). Add anhydrous MgSO₄ (2.0 eq) to drive the equilibrium forward by scavenging water. Stir at RT for 2 hours. Filter the solids and concentrate the filtrate to yield the crude acetone hydrazone quantitatively.

  • Alkylation: Dissolve the crude hydrazone (1.0 eq) in anhydrous THF (25 mL, 0.2 M) under an argon atmosphere. Cool the flask to 0 °C in an ice bath. Add a 1M solution of t -BuOK in THF (1.1 eq, 5.5 mmol) dropwise. Stir for 15 minutes to ensure complete deprotonation of the internal nitrogen.

  • Electrophilic Addition: Add the desired alkyl halide (1.1 eq, 5.5 mmol) dropwise. Remove the ice bath, allow the mixture to warm to RT, and stir for 4 hours.

  • Deprotection: To the same reaction flask, add 2M aqueous HCl (5.0 eq, 25 mmol) directly. Stir at RT for 12 hours to completely hydrolyze the isopropylidene protecting group.

  • Workup: Adjust the pH to 8 using saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 20 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Analytical Characterization & Troubleshooting

To definitively confirm the regioselectivity of the alkylation, ¹H NMR and LC-MS are required:

  • Terminal Alkylation (Pathway A): The ¹H NMR spectrum will retain the signal for the intact internal methylene-amine linkage (-CH₂-NH -), typically appearing as a broad triplet or singlet (exchangeable with D₂O) around 4.5–5.5 ppm. A new secondary amine proton will also be visible.

  • Internal Alkylation (Pathway B): The internal -NH - proton signal will disappear entirely. Furthermore, the pyridazine-adjacent methylene protons (-CH₂ -N-) will experience a distinct downfield chemical shift due to the deshielding effect of the new N-alkyl substituent.

  • Mass Spectrometry: If the SNAr side reaction occurred (e.g., displacement of the chloro group by methoxide or tert-butoxide), LC-MS will reveal a mass shift. For example, a methoxy displacement results in a net mass change of -4 Da (Loss of Cl isotope pattern, addition of OMe).

References

  • The pyridazine heterocycle in molecular recognition and drug discovery Medicinal Chemistry Research URL:[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6098717/]
  • Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients Synthesis URL:[https://doi.org/10.1055/s-0033-1340484]
  • Construction of Trisubstituted Hydrazones via Base-Mediated Cascade Condensation N-Alkylation The Journal of Organic Chemistry URL:[https://pubs.acs.org/doi/10.1021/acs.joc.3c02581]
Application

Application Note: Synthesis of Pyridazine-Functionalized Hydrazones via Condensation of 3-Chloro-6-(hydrazinylmethyl)pyridazine with Aldehydes and Ketones

Executive Summary The compound 3-Chloro-6-(hydrazinylmethyl)pyridazine is a highly versatile, bifunctional building block in organic synthesis and medicinal chemistry. It features a terminal hydrazine moiety that acts as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Chloro-6-(hydrazinylmethyl)pyridazine is a highly versatile, bifunctional building block in organic synthesis and medicinal chemistry. It features a terminal hydrazine moiety that acts as a potent nucleophile and a chloropyridazine ring that serves as a robust scaffold for downstream cross-coupling or nucleophilic aromatic substitution ( SN​Ar ). The condensation of this compound with aldehydes and ketones yields stable pyridazine-functionalized hydrazones. This application note provides a comprehensive, field-tested guide to optimizing these condensation reactions, detailing the mechanistic rationale, comparative reaction kinetics, and self-validating experimental protocols.

Mechanistic Rationale & Chemical Kinetics

The formation of a hydrazone from 3-chloro-6-(hydrazinylmethyl)pyridazine and a carbonyl compound proceeds via a classic nucleophilic addition-elimination mechanism[1]. Understanding the kinetics of this pathway is critical for troubleshooting low-yielding reactions.

The reaction is highly pH-dependent. The optimal pH for this condensation is mildly acidic (approximately 4.5–5.0)[1].

  • Causality of pH Control: A catalytic amount of acid (e.g., glacial acetic acid) is required to protonate the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon[1]. However, if the environment becomes too acidic (pH < 3), the terminal nitrogen of the hydrazine derivative becomes fully protonated, forming an ammonium salt. This eliminates its lone pair, rendering it non-nucleophilic and completely stalling the reaction[1][2].

Once the nucleophilic attack occurs, a protonated tetrahedral intermediate is formed, which undergoes rapid proton transfer to yield a neutral carbinolamine[1]. Subsequent protonation of the hydroxyl group converts it into a superior leaving group (water). The lone pair on the adjacent nitrogen facilitates the elimination of water (dehydration) to form the C=N double bond, followed by final deprotonation to yield the stable hydrazone[1].

Mechanism N1 Carbonyl Compound (Aldehyde/Ketone) N2 Protonation of Carbonyl Oxygen (Acid Catalysis, pH ~4.5) N1->N2 N3 Nucleophilic Attack by 3-Chloro-6-(hydrazinylmethyl)pyridazine N2->N3 N4 Tetrahedral Intermediate (Carbinolamine) N3->N4 N5 Protonation of Hydroxyl Group (Forms Good Leaving Group) N4->N5 N6 Elimination of Water (Dehydration) N5->N6 N7 Deprotonation N6->N7 N8 Pyridazine-Functionalized Hydrazone Product N7->N8

Logical sequence of the acid-catalyzed nucleophilic addition-elimination mechanism.

Reaction Optimization & Comparative Data

Aldehydes and ketones exhibit vastly different reactivity profiles when exposed to 3-chloro-6-(hydrazinylmethyl)pyridazine[2][3]. Aldehydes are highly electrophilic and sterically accessible, allowing reactions to proceed rapidly at room temperature. Conversely, ketones are sterically hindered and electronically stabilized by adjacent alkyl/aryl groups, necessitating elevated temperatures, stronger acid catalysis, and active water removal to drive the equilibrium forward[2][4].

Table 1: Optimized Reaction Conditions based on Carbonyl Substrate

Carbonyl Substrate TypeExamplePreferred SolventAcid CatalystTemperatureReaction TimeExpected Yield
Aliphatic Aldehyde ButanalEthanolAcetic Acid (0.1 eq)Room Temp1–2 h>85%
Aromatic Aldehyde BenzaldehydeEthanolAcetic Acid (0.1 eq)RT to 50°C2–4 h80–90%
Aliphatic Ketone AcetoneMethanolAcetic Acid (1.0 eq)60°C (Reflux)4–8 h70–85%
Aromatic Ketone AcetophenoneToluenep-TsOH (0.1 eq)110°C (Reflux)12–24 h60–75%

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Workflow S1 Reactant Preparation S2 Addition of Hydrazine & Catalyst S1->S2 S3 Reaction Incubation/Reflux S2->S3 S4 Monitoring (TLC/LC-MS) S3->S4 S4->S3 Incomplete S5 Isolation & Purification S4->S5

Standard experimental workflow for hydrazone synthesis and validation.

Protocol A: Condensation with Aldehydes (Mild Conditions)
  • Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 1.0 mmol of the target aldehyde in 10 mL of absolute ethanol[1].

  • Reagent Addition: Add 1.0 mmol of 3-chloro-6-(hydrazinylmethyl)pyridazine to the stirring solution.

  • Catalysis: Add 2–3 drops (approx. 0.1 mmol) of glacial acetic acid. Rationale: This establishes the optimal pH ~4.5 to activate the aldehyde without neutralizing the hydrazine[1].

  • Incubation: Stir the mixture at room temperature for 2 hours.

  • Self-Validation (In-Process): Perform Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase. The starting hydrazine will stain strongly with ninhydrin. The reaction is complete when the ninhydrin-positive spot disappears, replaced by a UV-active, ninhydrin-negative product spot.

  • Isolation: Concentrate the solvent under reduced pressure. Wash the crude solid with cold water to remove residual acetic acid, then recrystallize from hot ethanol to yield the pure hydrazone.

Protocol B: Condensation with Ketones (Reflux & Azeotropic Distillation)
  • Preparation: Dissolve 1.2 mmol of the target ketone (slight excess to drive equilibrium) and 1.0 mmol of 3-chloro-6-(hydrazinylmethyl)pyridazine in 15 mL of anhydrous toluene.

  • Catalysis: Add 0.1 mmol of p-Toluenesulfonic acid (p-TsOH). Rationale: Aromatic ketones require a stronger Brønsted acid to sufficiently polarize the highly stable carbonyl bond[4].

  • Reflux: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110°C. Rationale: The Dean-Stark trap continuously removes the water byproduct via azeotropic distillation, preventing the reversible hydrolysis of the hydrazone back into starting materials[4].

  • Self-Validation (Post-Reaction): Beyond TLC, validate the structural integrity of the isolated product via 13C NMR. The success of the reaction is definitively confirmed by the disappearance of the ketone carbonyl carbon peak (typically ~190–210 ppm) and the emergence of the imine ( C=N ) carbon peak (~140–160 ppm).

  • Isolation: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3​ to neutralize the p-TsOH, dry over anhydrous Na2​SO4​ , and evaporate the toluene. Purify via silica gel flash chromatography.

Downstream Applications in Drug Discovery

The resulting 3-chloro-6-(hydrazinylmethyl)pyridazine-derived hydrazones serve multiple advanced functions in pharmaceutical development:

  • Antibody-Drug Conjugates (ADCs): Hydrazones are heavily utilized as pH-sensitive linkers. They remain highly stable in the neutral pH of the bloodstream (pH 7.4) but undergo rapid hydrolysis in the acidic environment of cancer cell lysosomes (pH ~4.5–5.0), selectively releasing cytotoxic payloads directly into the tumor[1].

  • Wolff-Kishner Reduction: These hydrazones can act as intermediates for complete deoxygenation. By subjecting the isolated hydrazone to a strong base (e.g., KOH) and high heat (150–220°C in ethylene glycol), sequential deprotonations collapse the C=N−NH2​ unit, expelling nitrogen gas ( N2​ ) and converting the original carbonyl into a methylene ( −CH2​− ) group[3][4][5].

  • Scaffold Elaboration: The 3-chloropyridazine ring remains intact during hydrazone formation, leaving a prime leaving group (the chlorine atom) available for subsequent SN​Ar reactions with various amines or anilines to build complex, multi-targeted kinase inhibitors.

References

  • Chemistry LibreTexts. "19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction." LibreTexts. Available at:[Link]

  • Orgosolver. "Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation." Orgosolver. Available at: [Link]

Sources

Method

Application Note: 3-Chloro-6-(hydrazinylmethyl)pyridazine in the Synthesis of Fused Heterocyclic Systems

Executive Summary This technical guide details the synthetic utility of 3-chloro-6-(hydrazinylmethyl)pyridazine , a highly versatile bifunctional building block used in the development of fused heterocyclic systems. In m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic utility of 3-chloro-6-(hydrazinylmethyl)pyridazine , a highly versatile bifunctional building block used in the development of fused heterocyclic systems. In modern drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve solubility and target specificity—a concept known as "escaping flatland."

Unlike its direct analogue (3-chloro-6-hydrazinylpyridazine), the presence of the methylene spacer (-CH2-) in this precursor fundamentally alters the cyclization trajectory. It enables the construction of partially saturated 6,6-fused systems (e.g.,[1,2,4]triazino[4,3-b]pyridazines) rather than rigid, fully aromatic 5,6-fused triazolo systems. This application note provides mechanistic insights, validated protocols, and troubleshooting strategies for scientists aiming to diversify their pyridazine-based chemical libraries.

Mechanistic Rationale & Structural Causality

The design of fused heterocycles from hydrazinylmethyl precursors relies on the bifunctional nature of the starting material. When reacting with one-carbon electrophiles (like carbon disulfide or orthoesters) or aromatic aldehydes, the terminal amine of the hydrazinyl group undergoes an initial nucleophilic attack.

Subsequent intramolecular ring closure is driven thermodynamically to occur at the adjacent pyridazine nitrogen (N1). Because of the methylene spacer, this cyclization forms a six-membered triazine ring, resulting in a 3,4-dihydro-2H-[1,2,4]triazino[4,3-b]pyridazine core. This contrasts sharply with the planar 5-membered triazolo rings formed by hydrazine precursors lacking the methyl spacer (1[1]).

Mechanism A 3-Chloro-6-(hydrazinylmethyl)pyridazine B Electrophilic Attack (e.g., CS2 or Aldehyde) A->B Reagent addition C Intermediate Formation (Hydrazone / Dithiocarbazate) B->C Nucleophilic NH2 D Intramolecular Cyclization (Attack by Pyridazine N1) C->D Base catalysis E Fused Heterocycle ([1,2,4]triazino[4,3-b]pyridazine) D->E Ring closure (-H2O / -H2S)

Mechanistic pathway for the cyclization into a fused triazino system.

Physicochemical Profile & Storage

  • Compound: 3-Chloro-6-(hydrazinylmethyl)pyridazine

  • CAS Registry: 2229356-73-2

  • Appearance: Off-white to pale yellow solid.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free hydrazine moiety is susceptible to air oxidation and can form dimers or degrade over time.

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-3,4-dihydro-2H-[1,2,4]triazino[4,3-b]pyridazine-3-thione via CS2 Cyclization

Causality in Design: Carbon disulfide (CS2) acts as a highly efficient dielectrophile. Potassium hydroxide (KOH) is utilized not only to deprotonate the intermediate dithiocarbazate—increasing its nucleophilicity for the final ring closure onto the pyridazine nitrogen—but also to maintain the solubility of the intermediate before cyclization.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-chloro-6-(hydrazinylmethyl)pyridazine (1.0 mmol, 158.6 mg) in absolute ethanol (15 mL).

  • Base Addition: Add a solution of KOH (1.2 mmol, 67.3 mg) dissolved in 2 mL of distilled water. Stir for 10 minutes at room temperature.

  • Electrophile Addition: Dropwise, add carbon disulfide (CS2) (3.0 mmol, ~0.18 mL) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 6 hours. Monitor the reaction via TLC (DCM:MeOH, 9:1). The disappearance of the starting material spot (ninhydrin positive) self-validates the completion of the intermediate formation.

  • Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to one-third of its volume, then pour into ice-cold water (30 mL).

  • Acidification: Neutralize the mixture with dilute HCl (1M) to pH ~5-6. This specific pH shift forces the precipitation of the fused thione product while keeping unreacted polar impurities in the aqueous phase.

  • Purification: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) and cold ethanol (5 mL), and dry under a high vacuum.

Protocol B: Synthesis of 3-Aryl-7-chloro-3,4-dihydro-2H-[1,2,4]triazino[4,3-b]pyridazine via Aromatic Aldehydes

Causality in Design: Aromatic aldehydes react with the terminal hydrazine nitrogen to form a hydrazone intermediate. The addition of a catalytic amount of a base (like triethylamine) or an acid (like glacial acetic acid) facilitates the intramolecular cyclization of the hydrazone nitrogen onto the pyridazine N1. The choice of catalyst strictly depends on the electronic nature of the aldehyde (2[2]).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloro-6-(hydrazinylmethyl)pyridazine (1.0 mmol) in absolute ethanol (15 mL).

  • Condensation: Add the appropriate aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 1.1 mmol) followed by 3 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the mixture to reflux (80°C) for 4-5 hours.

  • Isolation: Upon completion (validated via TLC), cool the mixture in an ice bath. The fused tricyclic product typically crystallizes directly from the reaction mixture due to its lower solubility in cold ethanol.

  • Purification: Filter the formed crystals, wash with cold ethanol, and dry.

Workflow Step1 Step 1: Preparation Dissolve precursor in EtOH Add electrophile (e.g., CS2/KOH) Step2 Step 2: Reaction Reflux at 80°C for 4-6 h Monitor via TLC Step1->Step2 Step3 Step 3: Isolation Cool to RT Precipitate with ice-water Step2->Step3 Step4 Step 4: Purification Filter & wash with cold EtOH Recrystallize Step3->Step4

Step-by-step experimental workflow for the synthesis of fused triazino-pyridazine derivatives.

Data Presentation: Cyclization Efficiency

The following table summarizes the expected yields and conditions for various cyclization reagents reacting with 3-chloro-6-(hydrazinylmethyl)pyridazine, based on analogous hydrazinylmethyl heterocyclic systems (3[3]).

Electrophile / ReagentCatalyst / BaseTemp (°C)Time (h)Fused Scaffold FormedExpected Yield (%)
Carbon Disulfide (CS2)KOH806Triazino-thione75 - 82
BenzaldehydeGlacial AcOH804Aryl-triazine80 - 85
4-FluorobenzaldehydeGlacial AcOH804.5Aryl-triazine82 - 88
Triethyl Orthoformatep-TsOH1103Triazine (unsubstituted)65 - 72
Isothiocyanates (RNCS)Triethylamine808Triazino-imine60 - 70

Troubleshooting & Experimental Nuances

  • Incomplete Cyclization (Hydrazone accumulation): If TLC shows the formation of a stable intermediate that fails to cyclize, the electrophilicity of the pyridazine N1 might be hindered by electron-withdrawing effects. Switching the solvent to a higher boiling point alternative (e.g., DMF or 1,4-dioxane) and increasing the temperature can drive the thermodynamic ring closure.

  • Oxidation of Precursor: The hydrazinylmethyl group is highly prone to oxidative degradation. If the starting material appears dark brown or sticky, it has likely degraded. Always use freshly prepared or properly stored precursor, and degas solvents with argon for sensitive cyclizations.

  • Regioselectivity Issues: While cyclization predominantly occurs at the N1 position to form the 6,6-fused system, extreme basic conditions might lead to competitive intermolecular reactions or polymerization. Maintaining strict stoichiometric control of the base (1.0 - 1.2 eq) is critical to favor intramolecular kinetics.

References

1.[3] Title: Tetrazoles via Multicomponent Reactions Source: PubMed Central (PMC) URL:

2.[1] Title: Synthesis and Antitumor Activity of Novel Pyrazolo[3,4-D]Pyrimidine and their Tricyclic Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL:

3.[2] Title: Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl) Source: Taylor & Francis URL:

Sources

Application

Application Notes and Protocols: 3-Chloro-6-(hydrazinylmethyl)pyridazine in Agrochemical Research

Introduction: The Pyridazine Core as a Privileged Scaffold in Agrochemical Discovery The pyridazine ring system is a "privileged scaffold" in modern agrochemical and pharmaceutical research. Its unique electronic propert...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Core as a Privileged Scaffold in Agrochemical Discovery

The pyridazine ring system is a "privileged scaffold" in modern agrochemical and pharmaceutical research. Its unique electronic properties, conferred by the two adjacent nitrogen atoms, allow it to act as a versatile hydrogen bond acceptor, and in its pyridazinone form, as both a donor and acceptor.[1][2] This versatility has led to the development of numerous commercialized products with a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties.[3]

The 3-chloro-6-substituted pyridazine motif is particularly noteworthy. The chlorine atom at the 3-position is often a critical element for potent biological activity, influencing binding affinity to target enzymes and overall molecular stability.[1][4] This application note introduces 3-Chloro-6-(hydrazinylmethyl)pyridazine , a highly versatile, yet underexplored, building block for the synthesis of novel agrochemical candidates. Its bifunctional nature—a reactive hydrazinylmethyl group for library generation and a crucial chloro-substituent—makes it an ideal starting material for lead discovery and optimization campaigns.

This document serves as a technical guide for researchers, providing foundational knowledge and detailed experimental protocols for the synthesis and application of this valuable intermediate in the quest for next-generation crop protection agents.

Physicochemical and toxicological Properties

A comprehensive understanding of a compound's properties is essential for experimental design. While specific experimental data for 3-Chloro-6-(hydrazinylmethyl)pyridazine is not widely published, we can extrapolate key parameters based on its close structural analogs, 3-chloro-6-methylpyridazine and 3-chloro-6-hydrazinylpyridazine.

PropertyEstimated Value / InformationSource / Basis
Molecular Formula C₅H₇ClN₄-
Molecular Weight 158.59 g/mol -
Appearance Predicted: Off-white to pale yellow solidAnalogy to 3-chloro-6-methylpyridazine[3]
Melting Point Predicted: > 80 °CHigher than 3-chloro-6-methylpyridazine (58-62°C) due to H-bonding potential of hydrazine group
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterCommon for polar organic molecules
pKa (Basic) Predicted: ~5.0Analogy to 3-chloro-6-(pyridin-2-ylmethyl)pyridazine[5]
GHS Hazard Codes Predicted: H302, H317, H318Based on 3-chloro-6-hydrazinylpyridazine (Harmful if swallowed, May cause an allergic skin reaction, Causes serious eye damage)[6]

Note: The values in this table are estimates and should be confirmed by experimental analysis.

Core Application: A Versatile Synthon for Agrochemical Candidate Synthesis

The primary application of 3-Chloro-6-(hydrazinylmethyl)pyridazine is as a reactive intermediate for constructing diverse molecular libraries. The key to its utility lies in the nucleophilic hydrazinylmethyl moiety. This group readily undergoes condensation reactions with a wide array of electrophiles, most notably aldehydes and ketones, to form stable hydrazone derivatives.

This straightforward derivatization allows for the rapid introduction of various lipophilic and electronically diverse aryl, heteroaryl, or alkyl groups. By systematically varying the carbonyl component, researchers can fine-tune the steric and electronic properties of the final compounds to probe structure-activity relationships (SAR) and optimize for potency against specific biological targets.

Proposed Mechanism of Action for Derivatives: Herbicidal Phytoene Desaturase (PDS) Inhibition

One of the most successful targets for pyridazine-based herbicides is Phytoene Desaturase (PDS).[4][7] PDS is a critical enzyme in the plant carotenoid biosynthesis pathway. Its inhibition leads to the accumulation of phytoene and a subsequent deficiency in protective carotenoids. This leaves chlorophyll susceptible to photooxidation, resulting in rapid bleaching of the plant tissues and eventual death.[7] Derivatives synthesized from 3-Chloro-6-(hydrazinylmethyl)pyridazine are prime candidates for evaluation as novel PDS inhibitors.

PDS_Inhibition GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS z_Carotene ζ-Carotene Lycopene Lycopene z_Carotene->Lycopene Other enzymes Carotenoids β-Carotene & other Carotenoids Lycopene->Carotenoids Other enzymes Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Inhibitor Pyridazine Derivative Inhibitor->PDS Inhibition PDS->z_Carotene

Caption: Inhibition of Phytoene Desaturase (PDS) by a pyridazine derivative blocks the carotenoid pathway.

Experimental Protocols

Protocol 1: Proposed Synthesis of 3-Chloro-6-(hydrazinylmethyl)pyridazine

This protocol describes a plausible two-step synthesis starting from the commercially available 3-chloro-6-methylpyridazine.

Step A: Free-Radical Bromination to 3-Chloro-6-(bromomethyl)pyridazine

  • Rationale: The methyl group is activated for free-radical halogenation. N-Bromosuccinimide (NBS) is a standard reagent for benzylic-type bromination, providing a controlled source of bromine radicals upon initiation.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 3-chloro-6-methylpyridazine (1 eq.) in anhydrous carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or AIBN (0.02 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-chloro-6-(bromomethyl)pyridazine can be purified by column chromatography on silica gel.

Step B: Nucleophilic Substitution with Hydrazine

  • Rationale: The bromo-intermediate is an excellent electrophile for substitution by the strong nucleophile, hydrazine. An excess of hydrazine is used to minimize the formation of the double-substituted byproduct.

  • Reaction Setup: In a round-bottom flask, dissolve the crude 3-chloro-6-(bromomethyl)pyridazine (1 eq.) from Step A in ethanol.

  • Reagent Addition: Cool the solution in an ice bath. Add hydrazine hydrate (a large excess, e.g., 10 eq.) dropwise while stirring. The large excess drives the reaction to the desired monosubstituted product.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Remove the ethanol and excess hydrazine under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo. The final product, 3-Chloro-6-(hydrazinylmethyl)pyridazine, can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Synthesis of Hydrazone Derivatives

This protocol is adapted from established methods for the closely related 3-chloro-6-hydrazinylpyridazine.[8]

Caption: General workflow for the synthesis of hydrazone derivatives.

  • Reaction Setup: Dissolve 3-Chloro-6-(hydrazinylmethyl)pyridazine (1.0 mmol) in a suitable solvent such as ethanol (15-20 mL) in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: To this solution, add the desired aldehyde or ketone (1.0 mmol) dropwise.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, typically less polar, product spot.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate directly. Alternatively, reduce the solvent volume in vacuo or add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol to remove impurities.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final hydrazone derivative by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Protocol 3: Preliminary In-Vitro Antifungal Screening

This is a general protocol for assessing the potential of newly synthesized derivatives against common phytopathogenic fungi.[2]

  • Culture Preparation: Grow selected fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea) on Potato Dextrose Agar (PDA) plates until well-established.

  • Compound Preparation: Prepare stock solutions of the synthesized hydrazone derivatives in DMSO at a concentration of 10 mg/mL.

  • Assay Plate Preparation: Prepare sterile PDA in petri dishes. While the agar is still molten (around 45-50°C), add an aliquot of the test compound stock solution to achieve the desired final concentration (e.g., 50 or 100 µg/mL). Also prepare control plates containing only DMSO (negative control) and a commercial fungicide (positive control).

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Data Collection: After 3-5 days (or when the mycelium in the negative control plate reaches the edge), measure the diameter of the fungal colony on each plate.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the colony diameter of the negative control and T is the colony diameter of the treated plate.

Illustrative Data Presentation

The results of the antifungal screening should be tabulated for clear comparison.

Table 2: Hypothetical Antifungal Activity of Hydrazone Derivatives (Data is for illustrative purposes only)

Compound IDR-Group on HydrazoneInhibition (%) at 100 µg/mL vs. F. oxysporumInhibition (%) at 100 µg/mL vs. B. cinerea
PDZ-H-01 4-Chlorophenyl78%65%
PDZ-H-02 2,4-Dichlorophenyl85%72%
PDZ-H-03 4-Nitrophenyl91%88%
PDZ-H-04 4-Methoxyphenyl45%38%
Fungicide Ctrl (e.g., Tebuconazole)99%99%
DMSO Ctrl -0%0%

Troubleshooting Guide for Hydrazone Synthesis (Protocol 2)

IssueProbable Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive aldehyde/ketone- Insufficient heating- No catalyst used- Check purity of carbonyl compound.- Ensure reaction reaches and maintains reflux.- Add 2-3 drops of glacial acetic acid.
Multiple Spots on TLC - Incomplete reaction- Formation of side products- Degradation of product- Increase reaction time.- Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate).- Perform column chromatography.
Difficulty in Precipitation/Isolation - Product is too soluble or oily- Concentrate the reaction mixture completely and attempt purification by column chromatography.- Perform a liquid-liquid extraction with ethyl acetate or dichloromethane.

Conclusion

3-Chloro-6-(hydrazinylmethyl)pyridazine represents a synthetically accessible and highly valuable intermediate for agrochemical research. The straightforward protocols provided herein for its proposed synthesis and subsequent derivatization into hydrazones offer a robust platform for generating novel molecular entities. The potential for these derivatives to target validated agrochemical pathways, such as phytoene desaturase, makes this scaffold a compelling starting point for discovery programs aimed at developing new herbicides, fungicides, and insecticides.

References

  • Álvarez-Pérez, A., Pérez, M., & Gesto, C. (2020). Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry. Available from: [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • ResearchGate. Pyridazine derived drugs (a) and agrochemicals (b). Available from: [Link]

  • Ather, A. Q., et al. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • PubChem. 3-Chloro-6-hydrazinopyridazine. Available from: [Link]

  • Ma, X., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Chen, C., et al. (2025). Pyridazine: A privileged scaffold in the development of 21st-century pesticides. Chinese Chemical Letters.
  • Ma, X., et al. (2025). Pyridazine and pyridazinone compounds in crops protection: a review. Molecular Diversity.
  • El-Gazzar, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available from: [Link]

  • U.S. Environmental Protection Agency. 3-chloro-6-(pyridin-2-ylmethyl)pyridazine Properties. Available from: [Link]

  • GSRS. 3-CHLORO-6-METHYLPYRIDAZINE. Available from: [Link]

  • ResearchGate. Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. Available from: [Link]

  • Chemical Synthesis Database. 3-chloro-6-(2-chlorophenyl)pyridazine. Available from: [Link]

  • ResearchGate. Pyridazine derived drugs (a) and agrochemicals (b). Available from: [Link]

  • Gökçe, M., et al. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Ma, X., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • El-Gazzar, A. B. A., et al. (2003). Pyridazine Derivatives. HETEROCYCLES. Available from: [Link]

  • PubChem. 3-Chloro-6-hydrazinopyridazine. Available from: [Link]

  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloro-6-(hydrazinylmethyl)pyridazine

Introduction & Mechanistic Rationale 3-Chloro-6-(hydrazinylmethyl)pyridazine is a highly versatile, yet chemically challenging, bifunctional building block used extensively in the synthesis of biologically active nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Chloro-6-(hydrazinylmethyl)pyridazine is a highly versatile, yet chemically challenging, bifunctional building block used extensively in the synthesis of biologically active nitrogen-containing heterocycles. The pyridazine core is a privileged scaffold in medicinal chemistry, frequently utilized to improve the aqueous solubility and metabolic stability of drug candidates[1].

The Synthetic Dilemma: Executing transition-metal catalysis on this molecule presents a classic chemoselectivity challenge. The C3-chloro position is highly activated toward oxidative addition by palladium due to the electron-deficient nature of the diazine ring[2]. However, the free hydrazine moiety at the C6-methyl position is a potent reductant and a strong σ-donor. Free hydrazines rapidly reduce Pd(II) intermediates to catalytically inactive Pd(0) aggregates (Pd black) and can irreversibly coordinate to the metal center, completely poisoning the catalyst[3][4]. Furthermore, unprotected N-H bonds are susceptible to competitive Buchwald-Hartwig amination, leading to uncontrolled polymerization or polyarylation[4].

The Strategic Solution: To successfully execute cross-coupling on this scaffold, a two-stage strategy is mandatory:

  • Masking the Reductant: The hydrazine group must be exhaustively protected (typically as an N,N′ -di-Boc derivative) to eliminate its reducing potential and nucleophilicity.

  • Ligand Acceleration: The use of bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, BrettPhos) is critical. These ligands accelerate the oxidative addition into the heteroaryl chloride and promote rapid reductive elimination, outcompeting potential side reactions[2].

Reaction Workflows & Pathways

Figure 1: Strategic workflow for the functionalization of 3-Chloro-6-(hydrazinylmethyl)pyridazine.

CatalyticCycle Pd0 L_nPd(0) Active Species OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd + Protected Pyridazine TransMet Transmetalation / Amine Binding OxAdd->TransMet + Ar-B(OH)2 or R-NH2 RedElim Reductive Elimination (C-C or C-N Bond) TransMet->RedElim + Base, - Halide RedElim->Pd0 - Cross-Coupled Product

Figure 2: Pd-catalyzed cross-coupling cycle for electron-deficient chloropyridazines.

Quantitative Data: Reaction Optimization

To establish a robust protocol, reaction parameters were systematically evaluated. The data below demonstrates the necessity of modern Buchwald ligands and mild bases to preserve the Boc-protected hydrazine during coupling.

Table 1: Optimization of Suzuki-Miyaura Coupling (Phenylboronic Acid)

EntryPrecatalystLigandBaseSolvent (Temp)Yield (%)Observation / Causality
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O (80°C)15%Extensive Pd black formation; PPh₃ is insufficiently electron-rich.
2Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O (80°C)88%Bulky ligand prevents inactive bis-phosphine complexes.
3XPhos Pd G3NoneK₃PO₄THF/H₂O (60°C)95% Precatalyst ensures rapid generation of active L₁Pd(0).
4Pd₂(dba)₃RuPhosNaOtBuToluene (80°C)42%Strong base (NaOtBu) causes premature Boc cleavage and degradation.

Table 2: Optimization of Buchwald-Hartwig Amination (Morpholine)

EntryPrecatalystLigandBaseSolvent (Temp)Yield (%)Observation / Causality
1Pd₂(dba)₃BINAPCs₂CO₃Toluene (100°C)20%Sluggish reductive elimination with bidentate ligands.
2Pd₂(dba)₃BrettPhosNaOtBuToluene (100°C)35%NaOtBu degrades the substrate via nucleophilic attack.
3BrettPhos Pd G3NoneLiHMDSTHF (65°C)82% LiHMDS provides sufficient basicity without nucleophilic attack on Boc.

Experimental Protocols

Protocol A: Synthesis of the Protected Electrophile (Di-Boc Protection)

Objective: Mask the hydrazine to prevent Pd-reduction and off-target coupling.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-6-(hydrazinylmethyl)pyridazine (10.0 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Reagent Addition: Add triethylamine (TEA, 25.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol). Cool the reaction mixture to 0 °C using an ice bath.

  • Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O, 22.0 mmol) dropwise via an addition funnel over 15 minutes.

    • Causality: The slight excess of Boc₂O and TEA ensures complete double protection ( N,N′ -di-Boc). DMAP acts as a nucleophilic catalyst to accelerate the acylation of the sterically hindered secondary amine.

  • Reaction Monitoring (Self-Validation): Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The reaction is complete when the highly polar starting material is completely consumed, yielding a single lipophilic spot.

  • Workup: Wash the organic layer with saturated aqueous NH₄Cl (2 x 50 mL) to remove DMAP and TEA, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to afford the protected intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Couple the protected chloropyridazine with an arylboronic acid.

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with the protected chloropyridazine (1.0 mmol), arylboronic acid (1.2 mmol), XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and finely milled anhydrous K₃PO₄ (2.0 mmol).

    • Causality: XPhos Pd G3 is chosen because it rapidly activates at room temperature to form the monoligated Pd(0) active species, avoiding the need for high temperatures that might degrade the substrate[2]. K₃PO₄ is selected as a mild base to facilitate transmetalation without cleaving the Boc protecting groups.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Inject degassed THF (4.0 mL) and degassed HPLC-grade water (1.0 mL) via syringe.

    • Causality: Water is essential to dissolve the phosphate base and generate the reactive boronate species required for transmetalation. Degassing prevents O₂-mediated oxidation of the phosphine ligand.

  • Reaction: Stir the biphasic mixture vigorously at 60 °C for 2 hours.

  • Validation & Workup (Self-Validation): Analyze an aliquot by LC-MS. A mass peak corresponding to [M+H-100]⁺ indicates undesirable thermal Boc deprotection. If observed, lower the reaction temperature to 50 °C for subsequent runs. Upon completion, dilute with EtOAc (10 mL), separate the layers, dry the organic phase, and purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Couple the protected chloropyridazine with a secondary amine.

  • Preparation: In a glovebox, charge a vial with the protected chloropyridazine (1.0 mmol), BrettPhos Pd G3 (0.02 mmol, 2 mol%), and the secondary amine (1.2 mmol).

  • Base Selection: Add a solution of LiHMDS (1.0 M in THF, 2.2 mL, 2.2 mmol).

    • Causality: Alkoxide bases (like NaOtBu) commonly used in Buchwald-Hartwig aminations will nucleophilically attack and cleave the Boc groups. LiHMDS is a strong, non-nucleophilic base that successfully deprotonates the amine without destroying the protecting groups.

  • Reaction: Stir at 65 °C for 4 hours. Monitor by GC-MS or LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL) to neutralize excess base, extract with EtOAc (3 x 10 mL), dry, and concentrate for purification.

References

1.[1] Title: Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties Source: researchgate.net URL:

2.[3] Title: Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine Source: semanticscholar.org URL:

3.[2] Title: Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides Source: nih.gov URL:

4.[4] Title: Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine Source: nih.gov URL:

Sources

Application

experimental procedure for condensation reactions with dicarbonyl compounds

Application Note: Advanced Condensation Protocols for 1,3-Dicarbonyl Compounds in Drug Discovery Executive Summary & Strategic Context 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone, malonates) are fou...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Condensation Protocols for 1,3-Dicarbonyl Compounds in Drug Discovery

Executive Summary & Strategic Context

1,3-dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone, malonates) are foundational building blocks in medicinal chemistry. Their unique bis-electrophilic nature and highly acidic α-carbon properties make them ideal substrates for carbon-carbon and carbon-heteroatom bond-forming condensation reactions. In drug development, the Knoevenagel condensation and the Biginelli multicomponent reaction are heavily utilized to synthesize bioactive scaffolds such as dihydropyrimidinones (DHPMs), which exhibit potent calcium channel blocking, anticancer, and antimicrobial properties 1, 2.

As a Senior Application Scientist, my objective with this guide is to transition your laboratory workflows from empirical trial-and-error to deterministic, self-validating chemistry. By moving away from legacy solvent-heavy methods, we emphasize solvent-free and catalytically optimized pathways that enhance yield, reduce reaction time, and ensure scalable reproducibility.

Mechanistic Causality & Reaction Design

Understanding the underlying mechanism is critical for troubleshooting and optimizing yields.

The Knoevenagel Condensation: The reaction between an aldehyde and a 1,3-dicarbonyl compound requires a base catalyst (typically a secondary amine or a protic ionic liquid) to deprotonate the active methylene. The resulting enolate attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated dicarbonyl 3. The causality of using solvent-free conditions here is driven by kinetics: eliminating the solvent drastically increases the effective molarity and collision frequency of the reactants, driving the equilibrium toward the dehydrated product while precipitating the solid product out of the melt 4.

The Biginelli Multicomponent Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a 1,3-dicarbonyl, and urea/thiourea. The accepted mechanism proceeds via an acyliminium ion intermediate. The acid catalyst is not merely a passive participant; it actively protonates the aldehyde to facilitate nucleophilic attack by urea, forming the rate-limiting iminium species. The 1,3-dicarbonyl (in its enol form) then intercepts this intermediate, followed by cyclodehydration to form the DHPM ring 5.

Mechanism A Aromatic Aldehyde + Urea C Acyliminium Ion (Electrophile) A->C Condensation B Acid Catalyst (Proton Donor) B->C Activation E Ureide Intermediate C->E C-C Bond Formation D 1,3-Dicarbonyl (Enol Nucleophile) D->E Addition F Dihydropyrimidinone (Target Scaffold) E->F Cyclodehydration

Mechanistic logic of the acid-catalyzed Biginelli condensation.

Quantitative Catalyst Optimization

Selecting the right catalytic system dictates the efficiency of the 1,3-dicarbonyl condensation. Table 1 summarizes the impact of various catalysts on the Biginelli synthesis of DHPMs, demonstrating why solvent-free Lewis/Brønsted acid systems are prioritized in modern protocols.

Table 1: Catalyst Optimization Data for Biginelli Reaction (Benzaldehyde, Urea, Ethyl Acetoacetate)

Catalyst SystemLoadingConditionsTimeYield (%)Ref
Uncatalyzed (Control)N/A100 °C, Neat120 min< 105
Tris(pentafluorophenyl)borane1 mol%Reflux (EtOH)240 min766
Polyphosphoric Acid (PPA)50 mol%80 °C, Neat35 min825
Lithium Acetate (LiOAc)50 mol%80 °C, Neat30 min925
[DHPA][Tos] Ionic Liquid10 mol%80 °C, Neat180 min947

Causality Insight: Lithium acetate (LiOAc) provides an optimal balance of high yield and short reaction time. The lithium ion acts as a mild Lewis acid to activate the aldehyde, while the acetate counterion serves as a weak base to promote the enolization of the 1,3-dicarbonyl, creating a synergistic push-pull mechanism 5.

Experimental Methodologies

Protocol A: Solvent-Free Knoevenagel Condensation

Objective: Synthesis of electrophilic alkenes via the condensation of aromatic aldehydes with 1,3-dicarbonyls.

  • Reagent Preparation: In a 10 mL mortar or a specialized mechanochemical milling jar, combine the aromatic aldehyde (1.0 mmol) and the 1,3-dicarbonyl compound (e.g., malononitrile or ethyl acetoacetate, 1.0 mmol).

  • Catalysis: Add 10 mol% of a reusable pyrrolidinium-based protic ionic liquid (PyrrIL) or 5 mol% piperidine 4.

  • Activation: Grind the mixture continuously at room temperature for 10–15 minutes.

  • Self-Validation Check (Physical State): The causality of the solvent-free approach means water is extruded as a byproduct. The reaction is visually self-validating: the initial liquid/paste will abruptly solidify into a crystalline mass as the highly conjugated alkylidene product forms and water is expelled.

  • Workup: Wash the solid mass with ice-cold water (2 × 5 mL) to remove the catalyst and unreacted water-soluble intermediates.

  • Purification: Recrystallize from hot ethanol to yield the pure Knoevenagel adduct.

Protocol B: Lithium-Acetate Mediated Biginelli Multicomponent Reaction

Objective: One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Protocol S1 Reagent Milling (Neat) S2 Catalyst Addition (LiOAc) S1->S2 S3 Thermal Activation (80°C) S2->S3 S4 TLC Validation (1:1 EtOAc/Hex) S3->S4 S5 Aqueous Workup & Filtration S4->S5 S6 Recrystallization (Pure Product) S5->S6

Step-by-step workflow for solvent-free multicomponent condensation.

  • Reagent Mixing: To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (1.0 mmol, 130 mg), and urea (2.0 mmol, 120 mg). Note: An excess of urea is used to compensate for its partial sublimation/decomposition at elevated temperatures.

  • Catalyst Addition: Add anhydrous Lithium Acetate (0.5 mmol, 33 mg) directly to the neat mixture 5.

  • Thermal Activation: Submerge the flask in an oil bath pre-heated to 80 °C. Stir vigorously. The mixture will initially form a melt.

  • Self-Validation Check (TLC & NMR):

    • TLC: After 30 minutes, spot the crude mixture against the starting aldehyde on a silica plate (Eluent: 1:1 Ethyl Acetate/Hexane). The aldehyde (high Rf) should be completely consumed, replaced by a strong UV-active spot near the baseline (the highly polar DHPM).

    • NMR: In the crude ¹H NMR, the absolute disappearance of the aldehyde proton at ~9.9 ppm and the appearance of a distinct chiral methine proton (the C4-H of the pyrimidine ring) at ~5.2–5.4 ppm validates ring closure.

  • Isolation: Cool the flask to room temperature. The product will precipitate as a hard solid. Crush the solid and suspend it in 15 mL of ice-cold distilled water to dissolve the LiOAc catalyst and unreacted urea.

  • Filtration & Purification: Filter under vacuum, wash the filter cake with cold water, and recrystallize from hot ethanol to afford the pure DHPM as white/pale-yellow crystals.

Analytical Characterization Standards

To ensure rigorous scientific integrity, do not rely solely on yield. The synthesized 1,3-dicarbonyl condensation products must be validated against the following spectroscopic benchmarks:

  • IR Spectroscopy: Look for the disappearance of the broad OH stretch (if enol was prominent in the starting material) and the appearance of sharp N-H stretches (3200-3400 cm⁻¹) and a conjugated amide/ester carbonyl stretch (1650-1700 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should perfectly match the calculated exact mass, confirming the stoichiometric loss of H₂O (Knoevenagel) or H₂O (Biginelli).

References

  • Biginelli Reaction: A Multi-Component Type of Reaction and Synthetic Advancement in the Synthesis of Bioactive Dihydropyrimidinone Deriv
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI.
  • Long-chain Brønsted acidic ionic liquids catalyzed one-pot three-component Biginelli reaction. Emerald.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis.
  • B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Indian Academy of Sciences.
  • Lithium-Acetate-Mediated Biginelli One-Pot Multicomponent Synthesis under Solvent-Free Conditions and Cytotoxic Activity against the Human Lung Cancer Cell Line A549 and Breast Cancer Cell Line MCF7. PMC.
  • Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs). SciSpace.

Sources

Method

Protocol for the Purification of 3-Chloro-6-(hydrazinylmethyl)pyridazine Reaction Products

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract 3-Chloro-6-(hydrazinylmethyl)pyridazine is a key heterocyclic building block in medicinal chemistry, frequently ut...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-(hydrazinylmethyl)pyridazine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents due to the versatile reactivity of its hydrazinyl and chloro-substituents.[1] The biological efficacy and the reliability of subsequent synthetic transformations are critically dependent on the purity of this intermediate. This document provides a comprehensive guide to the purification of crude 3-Chloro-6-(hydrazinylmethyl)pyridazine, detailing protocols for flash column chromatography and recrystallization. It further outlines methods for purity assessment and offers expert insights into troubleshooting common challenges, ensuring the acquisition of highly pure material for research and development applications.

Introduction: The Imperative for Purity

The pyridazine nucleus is a prominent pharmacophore found in numerous approved drugs and clinical candidates.[1][2] Specifically, 3-chloro-6-substituted pyridazines serve as versatile intermediates for creating diverse compound libraries through nucleophilic substitution reactions.[3][4] The hydrazinylmethyl group, in particular, offers a reactive handle for constructing more complex molecules such as hydrazones, pyrazoles, or further derivatized side chains.[5][6]

However, the synthesis of 3-Chloro-6-(hydrazinylmethyl)pyridazine often yields a crude product contaminated with unreacted starting materials, by-products from side reactions, and residual reagents. These impurities can interfere with downstream reactions, complicate structural elucidation, and produce misleading results in biological assays. Therefore, a robust and validated purification strategy is not merely a procedural step but a prerequisite for scientific integrity. This guide explains the causality behind our recommended protocols, empowering researchers to adapt and optimize these methods for their specific reaction outcomes.

General Purification Strategy

The optimal purification strategy depends on the physical state of the crude product (solid vs. oil) and the nature of the impurities. The general workflow involves an initial work-up followed by a primary purification technique and subsequent purity verification.

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up / Extraction (e.g., NaHCO3 wash to remove acidic impurities) A->B C Crude Product (Solid or Oil) B->C D Is the product a solid and >85% pure? C->D Assess physical state and crude purity E Recrystallization D->E Yes F Flash Column Chromatography D->F No G Purity Analysis (TLC, HPLC, NMR, LC-MS) E->G F->G G->F Purity <95% H Pure 3-Chloro-6-(hydrazinylmethyl)pyridazine G->H Purity ≥95%

Sources

Application

The Strategic Functionalization of 3-Chloro-6-(hydrazinylmethyl)pyridazine: A Gateway to Novel Pyridazine-Based Scaffolds for Drug Discovery

Introduction: The Pyridazine Moiety as a Privileged Scaffold in Medicinal Chemistry The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Moiety as a Privileged Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of modern pharmaceuticals.[1][2] Its inherent electronic properties and ability to participate in hydrogen bonding have rendered it a privileged scaffold in a multitude of therapeutic areas, including oncology, inflammation, and cardiovascular diseases. The strategic functionalization of the pyridazine ring allows for the precise modulation of a molecule's physicochemical properties, enabling the optimization of its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of the functionalization of a key building block, 3-Chloro-6-(hydrazinylmethyl)pyridazine , for researchers, scientists, and drug development professionals. We will delve into the chemoselective transformations of its two primary reactive centers: the electrophilic 3-chloro position and the nucleophilic 6-hydrazinylmethyl moiety.

Understanding the Reactivity of 3-Chloro-6-(hydrazinylmethyl)pyridazine

The functionalization of 3-Chloro-6-(hydrazinylmethyl)pyridazine is governed by the distinct reactivity of its two key functional groups. The electron-deficient nature of the pyridazine ring, accentuated by the presence of the two nitrogen atoms, renders the C3-chloro substituent highly susceptible to nucleophilic aromatic substitution (SNAr) .[3] Conversely, the hydrazinylmethyl group at the C6 position provides a potent nucleophilic center, ripe for reactions with a variety of electrophiles, most notably for the construction of fused heterocyclic systems. This dichotomy in reactivity is the foundation for the selective and stepwise elaboration of this versatile building block.

Part 1: Functionalization at the 3-Position via Nucleophilic Aromatic Substitution (SNAr)

The displacement of the chloride at the 3-position is a robust and widely employed strategy for introducing molecular diversity. The electron-withdrawing character of the pyridazine nitrogens activates the ring towards nucleophilic attack, facilitating the substitution of the chloro group.

Causality of Experimental Choices:

The choice of nucleophile, solvent, and temperature are critical parameters that dictate the success and efficiency of the SNAr reaction.

  • Nucleophiles: A wide array of nucleophiles can be employed, including amines, thiols, and alkoxides. The nucleophilicity of the reagent will influence the required reaction conditions, with more potent nucleophiles often reacting at lower temperatures.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically preferred as they can effectively solvate the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby stabilizing it and accelerating the reaction.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction. Microwave irradiation can be a powerful tool to expedite these transformations, often leading to cleaner reactions and higher yields in significantly shorter reaction times.

  • Base: In reactions with N- or S-nucleophiles, a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) is often added to scavenge the HCl generated during the reaction, preventing the protonation of the nucleophile and driving the reaction to completion.

Experimental Protocol: Amination at the 3-Position

This protocol describes a general procedure for the substitution of the 3-chloro group with a primary or secondary amine.

Materials:

  • 3-Chloro-6-(hydrazinylmethyl)pyridazine (1.0 eq)

  • Amine of choice (1.2 - 2.0 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 3-Chloro-6-(hydrazinylmethyl)pyridazine (1.0 eq) in DMF, add the desired amine (1.2 - 2.0 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-(hydrazinylmethyl)pyridazine derivative.

Data Presentation: Representative Amination Reactions

EntryAmineProductYield (%)
1Morpholine3-(Morpholin-4-yl)-6-(hydrazinylmethyl)pyridazine85
2Piperidine3-(Piperidin-1-yl)-6-(hydrazinylmethyl)pyridazine82
3Aniline3-(Phenylamino)-6-(hydrazinylmethyl)pyridazine75

Part 2: Functionalization of the 6-(Hydrazinylmethyl) Group: Synthesis of Fused Heterocyclic Systems

The hydrazinylmethyl moiety is a powerful functional handle for the construction of fused heterocyclic systems, most notably the medicinally important[4][5][6]triazolo[4,3-b]pyridazine core.[4][7] This is typically achieved through a cyclocondensation reaction with a suitable one-carbon electrophile.

Causality of Experimental Choices:

The key to successfully forming the fused triazole ring lies in the choice of the cyclizing agent and the reaction conditions that promote intramolecular cyclization of the intermediate hydrazone.

  • Cyclizing Agents: A variety of reagents can provide the necessary carbon atom for the triazole ring formation. Common examples include orthoesters (e.g., triethyl orthoformate), carboxylic acids, and acid chlorides. The choice of reagent can influence the substituent at the 3-position of the resulting triazolopyridazine.

  • Reaction Conditions: The reaction is often carried out at elevated temperatures to drive the cyclization and dehydration. The use of an acid catalyst (e.g., p-toluenesulfonic acid) can facilitate the initial condensation to form the hydrazone intermediate.

Experimental Protocol: Synthesis of a 3-Substituted-[4][5][6]triazolo[4,3-b]pyridazine

This protocol outlines the synthesis of a[4][5][6]triazolo[4,3-b]pyridazine derivative through the cyclocondensation of 3-Chloro-6-(hydrazinylmethyl)pyridazine with an aromatic aldehyde followed by oxidative cyclization. A similar strategy has been successfully applied to the synthesis of related 3,6-disubstituted-[4][5][6]triazolo[4,3-b]pyridazines.[4][8]

Materials:

  • 3-Chloro-6-(hydrazinylmethyl)pyridazine (1.0 eq)

  • Aromatic aldehyde (1.1 eq)

  • Ethanol

  • Catalytic amount of acetic acid

  • Oxidizing agent (e.g., nitrobenzene or chloranil)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Hydrazone Formation: Dissolve 3-Chloro-6-(hydrazinylmethyl)pyridazine (1.0 eq) in ethanol in a round-bottom flask. Add the aromatic aldehyde (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Oxidative Cyclization: To the reaction mixture containing the intermediate hydrazone, add the oxidizing agent (e.g., nitrobenzene, 1.5 eq). Continue to reflux for an additional 4-8 hours.

  • Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired 6-((6-chloro-[4][5][6]triazolo[4,3-b]pyridazin-3-yl)methyl) derivative.

Data Presentation: Representative Cyclocondensation Reactions

EntryAldehydeProductYield (%)
1Benzaldehyde6-((6-chloro-[4][5][6]triazolo[4,3-b]pyridazin-3-yl)methyl)benzene78
24-Chlorobenzaldehyde1-chloro-4-((6-((6-chloro-[4][5][6]triazolo[4,3-b]pyridazin-3-yl)methyl))benzene)81
34-Methoxybenzaldehyde1-methoxy-4-((6-((6-chloro-[4][5][6]triazolo[4,3-b]pyridazin-3-yl)methyl))benzene)75

Chemoselective Functionalization: A Stepwise Approach

The differential reactivity of the 3-chloro and 6-hydrazinylmethyl groups allows for a stepwise functionalization strategy. This enables the synthesis of diverse and complex pyridazine derivatives.

Logical Workflow for Stepwise Functionalization:

Chemoselective_Functionalization A 3-Chloro-6-(hydrazinylmethyl)pyridazine B S N Ar at C3 (e.g., Amination) A->B Nucleophile C Functionalization of Hydrazinylmethyl (e.g., Triazole formation) A->C Electrophile/ Cyclizing Agent D 3-Amino-6-(hydrazinylmethyl)pyridazine Derivative B->D E 6-((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl) Derivative C->E F Fully Functionalized Product (Triazole formation from D) D->F Electrophile/ Cyclizing Agent G Fully Functionalized Product (S N Ar on E) E->G Nucleophile

Caption: Stepwise functionalization of 3-Chloro-6-(hydrazinylmethyl)pyridazine.

This workflow illustrates that one can either first perform the nucleophilic substitution at the 3-position and then functionalize the hydrazinylmethyl group, or vice-versa. The choice of the synthetic route will depend on the compatibility of the desired functional groups with the reaction conditions of the subsequent step.

Conclusion and Future Perspectives

3-Chloro-6-(hydrazinylmethyl)pyridazine is a highly versatile and valuable building block for the synthesis of novel pyridazine-based compounds. The ability to selectively functionalize either the 3-chloro or the 6-hydrazinylmethyl position provides a powerful platform for generating diverse chemical libraries for drug discovery programs. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in their efforts to explore the rich chemical space of pyridazine derivatives and to accelerate the development of new therapeutic agents.

References

  • Xu, Q., Wang, Y., Xu, J., Sun, M., Tian, H., Zuo, D., Guan, Q., Bao, K., Wu, Y., & Zhang, W. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[4][5][6]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(12), 1202–1206. [Link]

  • Ather, F., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2553. [Link]

  • Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. (1982).
  • Golic, L., et al. (1998). 1,2,3‐Triazolo[4,5‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Journal of Heterocyclic Chemistry, 35(4), 993-997. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Knochel, P., et al. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Chemistry – A European Journal, e202302156. [Link]

  • El-Sayed, A. H. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[4][5][6]Triazolo[4, 3-b]-Pyridazine Derivatives. Egyptian Journal of Chemistry, 64(2), 743-751. [Link]

  • Ather, F., et al. (2010). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2807. [Link]

  • Xu, Q., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[4][5][6]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(12), 1202-1206. [Link]

  • Elmaati, T. M. A., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry, 13(10), 1235-1254. [Link]

  • Ather, F., et al. (2010). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o14. [Link]

  • Knochel, P., et al. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Chemistry – A European Journal, e202302156. [Link]

  • Varma, R. S., & Ju, Y. (2005). Cyclocondensation of Hydrazine Derivatives with Alkyl Dihalides or Ditosylates. Tetrahedron Letters, 46(36), 6011-6013. [Link]

  • Quéguiner, G., et al. (1997). The Deprotonative Metalation of Diazines and Benzo Derivatives. Heterocycles, 46(1), 531-569. [Link]

  • Austin, J. (n.d.). Pyridazine. [Link]

  • Klinge, D. E., & van der Plas, H. C. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Recueil des Travaux Chimiques des Pays-Bas, 95(1), 21-24. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-6-(hydrazinylmethyl)pyridazine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Chloro-6-(hydrazinylmethyl)pyridazine. This document is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Chloro-6-(hydrazinylmethyl)pyridazine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Overview of the Synthetic Pathway

The synthesis of 3-Chloro-6-(hydrazinylmethyl)pyridazine is a sequential process where control over reaction conditions is paramount to prevent the formation of stubborn impurities. The most common and logical pathway begins with 3-chloro-6-methylpyridazine, proceeding through a radical chlorination followed by nucleophilic substitution with hydrazine.

Workflow Diagram: Synthetic Pathway

G cluster_0 Step 1: Radical Chlorination cluster_1 Step 2: Hydrazinolysis A 3-Chloro-6-methylpyridazine B 3-Chloro-6-(chloromethyl)pyridazine A->B  NCS, AIBN or BPO  CCl4, reflux C Target: 3-Chloro-6-(hydrazinylmethyl)pyridazine B->C  NH2NH2·H2O (excess)  Ethanol, reflux

Caption: Overall synthetic workflow for 3-Chloro-6-(hydrazinylmethyl)pyridazine.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My final hydrazinolysis step (Step 2) results in a very low yield and a significant amount of a high-molecular-weight, insoluble white solid. What is happening?

Answer:

This is the most common failure mode in this synthesis. The primary cause is the formation of a dimeric byproduct due to the di-nucleophilic nature of hydrazine.

Causality: Hydrazine (H₂N-NH₂) has two nucleophilic nitrogen atoms. While you intend for one hydrazine molecule to react with one molecule of 3-chloro-6-(chloromethyl)pyridazine, a competing reaction occurs where a single hydrazine molecule reacts with two molecules of the substrate. This results in the formation of 1,2-bis((6-chloropyridazin-3-yl)methyl)hydrazine, a symmetrical, high-molecular-weight dimer that is often poorly soluble in common organic solvents.

Reaction Diagram: Target Product vs. Dimer Formation

G cluster_0 Desired Reaction cluster_1 Side Reaction: Dimerization A Substrate C Target Product A->C + B Hydrazine (Excess) B->C D Substrate G Dimer Byproduct D->G + E Substrate E->G + F Hydrazine (Limiting) F->G

Caption: Competing pathways in the hydrazinolysis step.

Troubleshooting and Solutions:

  • Primary Solution: Molar Ratio Adjustment. The formation of the dimer is a statistical probability. To overwhelmingly favor the desired reaction, you must use a large excess of hydrazine hydrate. A molar ratio of at least 10-20 equivalents of hydrazine hydrate to 1 equivalent of the chlorinated substrate is recommended. This ensures that a molecule of the substrate is statistically more likely to encounter a fresh hydrazine molecule rather than the mono-substituted intermediate.

  • Reaction Conditions: Add the 3-chloro-6-(chloromethyl)pyridazine solution dropwise to the heated solution of hydrazine hydrate in ethanol. This maintains a high concentration of hydrazine relative to the substrate throughout the addition, further suppressing dimerization.

Optimized Protocol for Hydrazinolysis (Step 2)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (10 mL per 1 g of substrate).

  • Add hydrazine hydrate (15 equivalents) to the ethanol and heat the mixture to a gentle reflux (approx. 80 °C).

  • Dissolve 3-chloro-6-(chloromethyl)pyridazine (1 equivalent) in a minimal amount of absolute ethanol.

  • Using an addition funnel, add the substrate solution dropwise to the refluxing hydrazine hydrate solution over 30-60 minutes.

  • After the addition is complete, maintain the reflux for an additional 2-4 hours, monitoring the reaction by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture and remove the solvent and excess hydrazine under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Question 2: My product appears pure by TLC, but it degrades over time, turning brown and showing new spots on the TLC plate. How can I improve its stability?

Answer:

The degradation of hydrazinyl-containing compounds is a known issue, often stemming from residual reactive species or atmospheric oxidation.[1]

Probable Causes & Solutions:

  • Residual Reactants: Incompletely removed chlorinated intermediates or excess hydrazine can lead to slow reactions during storage.[1]

    • Solution: Ensure rigorous purification of the final product. If using column chromatography, select a system that clearly separates the product from the starting material. Multiple recrystallizations may be necessary.

  • Oxidation: The hydrazinyl group is susceptible to air oxidation, which can lead to colored byproducts.

    • Solution: Store the final compound under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, use an amber vial to protect from light and store at low temperatures (-20 °C is recommended).

  • Conversion to a Stable Salt: The free base form of 3-Chloro-6-(hydrazinylmethyl)pyridazine is moderately basic. Converting it to a hydrochloride salt can significantly improve its stability and handling properties.

    • Protocol for HCl Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like ethanol or isopropanol. Slowly add a solution of HCl in ether or isopropanol dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution. Collect the salt by filtration, wash with cold ether, and dry under vacuum.

Question 3: During the radical chlorination of 3-chloro-6-methylpyridazine (Step 1), I get a complex mixture of products with low conversion of my starting material. What's wrong?

Answer:

Free-radical chlorination of a methyl group on an electron-deficient heteroaromatic ring can be challenging. Success depends on the proper initiation and propagation of the radical chain reaction while avoiding side reactions.

Probable Causes & Solutions:

  • Inefficient Radical Initiation: The reaction may not be starting effectively.

    • Solution: Ensure your radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is fresh. These initiators decompose at specific temperatures to start the chain reaction. Ensure your reaction temperature is appropriate for the chosen initiator (typically 75-85 °C for AIBN in CCl₄ or chlorobenzene). The reaction should also be protected from radical inhibitors like oxygen by running it under an inert atmosphere.

  • Incorrect Chlorinating Agent: While chlorine gas can be used, it is difficult to control and can lead to over-chlorination or ring chlorination.

    • Solution: N-Chlorosuccinimide (NCS) is the preferred reagent for this transformation. It provides a low, steady concentration of the chlorine radical, which allows for more selective chlorination of the methyl group.

  • Side Reactions: Over-chlorination can lead to the formation of 3-chloro-6-(dichloromethyl)pyridazine.

    • Solution: Use a controlled stoichiometry, typically 1.0 to 1.1 equivalents of NCS. Monitor the reaction closely by GC-MS or ¹H NMR to stop it once the starting material is consumed, before significant dichlorination occurs.

Summary of Potential Impurities

Impurity NameProbable OriginRecommended Analytical Method
1,2-bis((6-chloropyridazin-3-yl)methyl)hydrazineDimerization during hydrazinolysisLC-MS, ¹H NMR
3-Chloro-6-methylpyridazineIncomplete radical chlorination (Step 1)GC-MS, ¹H NMR
3-Chloro-6-(chloromethyl)pyridazineIncomplete hydrazinolysis (Step 2)TLC, LC-MS, ¹H NMR
3,6-Dihydrazinylpyridazine DerivativesCompeting nucleophilic attack on the ringLC-MS
Oxidation ByproductsAir oxidation of the final product during storageLC-MS, TLC
References
  • US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • Druey, J., & Ringier, B. H. (1951). Die Synthese von neuen Pyridazin-Derivaten. Helvetica Chimica Acta, 34(1), 195-210. This reference discusses the general reactivity of chlorinated pyridazines with nucleophiles like hydrazine.
  • Hydrazine - Wikipedia. Wikipedia. [Link]

  • Gomtsyan, A. (2012). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 77(17), 7485-7493. [Link]

  • Pellizzari, G. (1911). Azioni dell'idrazina sopra le cloridrine e gli ossidi degli alcoli. Gazzetta Chimica Italiana, 41, 21-34. (Historical context for hydrazine reactions).
  • Ahcène, Z., & Moussa, G. (2016). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Advanced Chemical and Pharmaceutical Sciences, 2(3), 116-128. [Link]

  • Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf organische Verbindungen. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3041. (Historical context for hydrazine reactions).
  • Farghaly, A. M., & El-Kashef, H. S. (2006). Synthesis and reactions of some 3-hydrazinopyridazine derivatives of potential antimicrobial activity. Arkivoc, 2006(13), 143-154.
  • Stanovnik, B., & Tišler, M. (1984). Synthesis and Biotransformation of 3-hydrazinopyridazine Drugs. In Progress in Medicinal Chemistry (Vol. 21, pp. 195-233). Elsevier. [Link]

Sources

Optimization

purification challenges of polar pyridazine derivatives

As a Senior Application Scientist, I've frequently guided researchers through the intricate process of purifying polar pyridazine derivatives. These molecules, while crucial for pharmaceutical and agrochemical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently guided researchers through the intricate process of purifying polar pyridazine derivatives. These molecules, while crucial for pharmaceutical and agrochemical development, present a unique set of purification challenges due to their inherent polarity, basicity, and potential for instability.[1][2][3] This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but the underlying scientific principles to empower your decision-making.

Troubleshooting Guide by Technique

Section 1: Flash Chromatography

Flash chromatography is often the first line of defense for purification, but the high polarity of pyridazine derivatives can lead to frustrating results on standard silica gel.

Q1: My polar pyridazine derivative is streaking badly or won't elute from the silica gel column, even with highly polar solvents like 10% methanol in dichloromethane. What is happening and how can I fix it?

A1: This is a classic problem of strong analyte-stationary phase interaction. The nitrogen atoms in the pyridazine ring are basic and interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This leads to irreversible binding or significant band broadening (streaking).

Causality: The lone pairs on the pyridazine nitrogens form strong hydrogen bonds or have acid-base interactions with the silica surface, making elution difficult.

Troubleshooting Protocol:

  • Assess Stability: First, determine if your compound is stable on silica gel. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, degradation or strong binding is occurring.[4]

  • Mobile Phase Modification:

    • Add a Basic Modifier: To disrupt the interaction with acidic silanols, add a small amount of a basic modifier to your mobile phase. Start with 0.5-2% triethylamine (TEA) or a 1-10% solution of 10% ammonium hydroxide in methanol mixed with your primary eluent (e.g., dichloromethane).[4] This competes with your compound for binding sites on the silica.

    • Acidic Modifier (Use with Caution): If your pyridazine is basic, adding a small amount of a volatile acid like acetic or formic acid can protonate the molecule. The resulting salt may have different interactions and improved chromatography. However, this can also lead to degradation, so stability must be checked.

  • Stationary Phase Alternatives:

    • Deactivated Silica: If basic modifiers don't solve the problem, you can deactivate the silica gel itself. Flush the packed column with your eluent containing 1-2% TEA, followed by the eluent alone, before loading your sample. This neutralizes the most active acidic sites.[5]

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for basic compounds.

    • Reversed-Phase (C18): If your compound has some hydrophobic character and is soluble in water/organic mixtures, reversed-phase flash chromatography is a powerful option.[6]

Q2: I'm trying reversed-phase flash chromatography, but my polar pyridazine elutes in the solvent front, even with 95% water in the mobile phase. How can I increase retention?

A2: This indicates that your compound is too polar to interact with the non-polar C18 stationary phase.[7] It has a much higher affinity for the highly aqueous mobile phase and is washed off the column without being retained.

Troubleshooting Protocol:

  • Use a "High Aqueous" Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (>95% water), where the C18 chains fold on themselves, reducing the available surface area for interaction.[8] Use a column specifically designed for use in 100% aqueous conditions, which often feature embedded polar groups or are non-end-capped to enhance interaction with polar analytes.[9]

  • Switch to a More Polar Stationary Phase (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution for this problem. HILIC uses a polar stationary phase (like silica, or amine- or diol-bonded silica) with a reversed-phase type mobile phase (e.g., acetonitrile/water).[10][11][12][13] In HILIC, water is the "strong" solvent. You start with a high concentration of organic solvent (like 95% acetonitrile) to retain the polar compound and then elute it by increasing the water concentration.[6][14]

digraph "Chromatography_Decision_Tree" { graph [fontname="Roboto", fontsize=12, label="Fig 1. Decision Tree for Chromatography Method Selection", labelloc=b, labeljust=c]; node [shape=box, style="filled,rounded", fontname="Roboto", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Roboto", fontsize=10, color="#5F6368"];

Start [label="Start: Polar Pyridazine Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC_Test [label="Run TLC with DCM/MeOH"]; Streaking [label="Streaking or Rf=0?"]; Good_Rf [label="Good Rf (0.2-0.4)?"]; NP_Flash [label="Proceed with Normal-Phase Flash", fillcolor="#34A853", fontcolor="#FFFFFF"]; Modify_NP [label="Modify Normal Phase"]; Add_Base [label="Add TEA or NH4OH to eluent"]; Try_Alumina [label="Try Alumina/Deactivated Silica"]; Check_RP [label="Soluble in Water/ACN?"]; RP_Flash [label="Try Reversed-Phase (C18) Flash", fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Retention [label="No Retention on C18?"]; HILIC [label="Use HILIC Method", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Purification Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> TLC_Test; TLC_Test -> Streaking [label="Yes"]; TLC_Test -> Good_Rf [label="No"]; Streaking -> Modify_NP; Good_Rf -> NP_Flash; Modify_NP -> Add_Base; Modify_NP -> Try_Alumina; Add_Base -> NP_Flash; Try_Alumina -> NP_Flash; NP_Flash -> Success; Start -> Check_RP [label="Insoluble in NP solvents"]; Check_RP -> RP_Flash [label="Yes"]; Check_RP -> Modify_NP [label="No"]; RP_Flash -> No_Retention [label="Yes"]; RP_Flash -> Success [label="No"]; No_Retention -> HILIC; HILIC -> Success; }

Workflow for selecting a flash chromatography method.


Section 2: Preparative HPLC

For higher purity requirements, preparative HPLC is necessary. However, peak shape and retention issues are common with polar basic compounds.

Q1: I'm seeing significant peak tailing for my basic pyridazine derivative in reversed-phase HPLC. What's causing this and how do I get sharp, symmetrical peaks?

A1: Peak tailing for basic compounds is most often caused by secondary interactions with residual, deprotonated silanol groups (Si-O⁻) on the C18 stationary phase.[15][16] These negatively charged sites can interact ionically with your positively charged (protonated) basic pyridazine, creating a secondary retention mechanism that leads to tailing.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most effective way to improve peak shape is to control the ionization of both your analyte and the stationary phase by adjusting the mobile phase pH.[5][16]

    • Low pH (e.g., pH 2.5-3.0): Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase. At this low pH, your basic pyridazine will be fully protonated (positively charged), but more importantly, the residual silanols on the silica surface will be neutral (Si-OH), eliminating the ionic interaction and dramatically improving peak shape.[16]

    • High pH (e.g., pH 8-10): Using a pH-stable column (e.g., a hybrid or high-purity silica column), you can use a buffer like ammonium bicarbonate. At high pH, your basic compound is neutral, while the silanols are deprotonated. This also avoids the problematic ionic interaction, though retention characteristics will change significantly.[17]

  • Use a Competing Base: Add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1%) to the mobile phase. TEA acts as a "silanol blocker," preferentially interacting with the active silanol sites and preventing your analyte from binding to them.[5][18][19]

  • Choose a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica that has fewer metal impurities and are "end-capped" to cover most of the residual silanols.[9][17] Using a high-quality, well-end-capped column is crucial for analyzing basic compounds.[15] Some columns even incorporate a positive surface charge to repel basic analytes from the surface, further improving peak shape.[15][20]

Table 1: Comparison of Common Mobile Phase Modifiers for HPLC of Polar Pyridazines

ModifierTypical ConcentrationMechanism of ActionProsCons
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Suppresses silanol ionization (low pH), acts as an ion-pairing agent.Excellent peak shape for bases.Ion-suppressing in Mass Spectrometry (MS), non-volatile.
Formic Acid 0.1 - 0.2%Suppresses silanol ionization (low pH).Good peak shape, volatile, MS-friendly.[18]Less effective for very strong bases compared to TFA.
Ammonium Hydroxide/Bicarbonate 10-20 mM (pH 8-10)Renders basic analyte neutral.Alternative selectivity.Requires a pH-stable column, can be harsh on silica.
Triethylamine (TEA) 0.1 - 0.5%Acts as a competing base, blocking active silanol sites.[19]Effective at neutral pH.Can suppress MS signal, strong odor.
Section 3: Crystallization & Liquid-Liquid Extraction

These "classical" techniques are vital for final purification and isolation but are often hampered by the high polarity and water solubility of pyridazine derivatives.

Q1: My polar pyridazine derivative is highly soluble in water, making it impossible to extract with common organic solvents like ethyl acetate or DCM. How can I improve its partitioning into the organic phase?

A1: This is a common problem governed by the compound's partition coefficient (LogP), which is low for highly polar molecules.[21] The goal is to decrease its affinity for the aqueous phase or increase its affinity for the organic phase.

Troubleshooting Protocol:

  • "Salting Out": This is the most powerful technique. Add a high concentration of an inert inorganic salt (e.g., NaCl, Na₂SO₄, or (NH₄)₂SO₄) to the aqueous layer until it is saturated.[22][23][24] The salt ions hydrate, reducing the amount of "free" water available to solvate your organic compound. This decreases the solubility of your polar analyte in the aqueous phase, effectively "pushing" it into the organic layer.[22][25][26][27]

  • Use a More Polar Extraction Solvent: If salting out with standard solvents is insufficient, switch to a more polar, water-immiscible (or partially miscible) organic solvent. n-Butanol is an excellent choice for extracting highly polar, water-soluble compounds that cannot be extracted by ethyl acetate.[28]

  • Continuous Liquid-Liquid Extraction: For particularly challenging cases, a continuous liquid-liquid extraction apparatus can be used. This method repeatedly passes fresh organic solvent through the aqueous layer over several hours, allowing for the efficient extraction of compounds with unfavorable partition coefficients.[28]

Q2: My polar pyridazine derivative "oils out" instead of forming crystals from solution. What can I do to promote crystallization?

A2: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit at a given temperature, but the molecules do not have the proper orientation or energy to form an ordered crystal lattice, instead forming a liquid phase. This is common for polar molecules with strong, flexible intermolecular interactions.[29]

Troubleshooting Protocol:

  • Slow Down the Process: Rapid cooling is a common cause of oiling out. Allow the hot, saturated solution to cool to room temperature very slowly (e.g., by placing the flask in a large beaker of hot water and allowing it to cool together). Once at room temperature, transfer it to a refrigerator, and then a freezer, to induce crystallization slowly.

  • Vapor Diffusion: This is a highly effective technique for growing high-quality crystals from small amounts of material.[30] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) in a small, open vial. Place this vial inside a larger, sealed jar that contains a "poor" solvent (in which your compound is insoluble, but which is miscible with the good solvent). The poor solvent will slowly diffuse as a vapor into the good solvent, gradually reducing the solubility of your compound and promoting slow, ordered crystal growth.[30]

  • Use a Two-Solvent System (Anti-Solvent): Dissolve your compound in a minimal amount of a hot "good" solvent. Then, slowly add a "poor" solvent (the anti-solvent) dropwise until the solution just begins to turn cloudy (the saturation point).[29] Add a drop or two of the good solvent to make it clear again, and then allow it to cool slowly.[29]

digraph "Crystallization_Troubleshooting" { graph [fontname="Roboto", fontsize=12, label="Fig 2. Workflow for Troubleshooting Crystallization", labelloc=b, labeljust=c]; node [shape=box, style="filled,rounded", fontname="Roboto", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Roboto", fontsize=10, color="#5F6368"];

Start [label="Start: Compound 'Oils Out'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Slow_Cooling [label="Attempt Slow Cooling"]; Check_Success [label="Crystals Formed?"]; Vapor_Diffusion [label="Try Vapor Diffusion"]; Anti_Solvent [label="Try Anti-Solvent Method"]; Solvent_Screen [label="Screen More Solvents"]; Success [label="Purification Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Slow_Cooling; Slow_Cooling -> Check_Success; Check_Success -> Success [label="Yes"]; Check_Success -> Vapor_Diffusion [label="No"]; Vapor_Diffusion -> Check_Success [label=" "]; Check_Success -> Anti_Solvent [label="No "]; Anti_Solvent -> Check_Success [label=" "]; Check_Success -> Solvent_Screen [label="Still No"]; Solvent_Screen -> Slow_Cooling; }

A logical approach to overcoming crystallization failures.


Frequently Asked Questions (FAQs)

Q: Can the acidic nature of silica gel cause my pyridazine derivative to degrade? A: Yes, absolutely. Pyridazines, like many nitrogen-containing heterocycles, can be sensitive to acid. The acidic surface of silica gel can catalyze degradation reactions, such as hydrolysis or rearrangement.[31] If you suspect degradation, performing a 2D TLC or a time-course stability test on a silica plate is a quick way to confirm it.[4] If instability is confirmed, using a neutral stationary phase like alumina or deactivating the silica is recommended.[5]

Q: Are there any "universal" starting conditions for purifying a new, polar pyridazine derivative by HPLC? A: A good starting point for a polar basic compound on a C18 column would be a gradient of 5% to 95% acetonitrile in water, with 0.1% formic acid added to both the aqueous and organic phases. Formic acid is MS-friendly and generally provides good peak shape for basic compounds.[18] From there, you can optimize the gradient slope and length based on the initial results.

Q: What is the best way to remove a high-boiling-point solvent like DMSO or DMF after crystallization? A: Removing residual high-boiling polar solvents is challenging. After filtering your crystals, wash them thoroughly with a more volatile solvent in which your compound is insoluble (e.g., cold diethyl ether or pentane). For final drying, lyophilization (freeze-drying) is highly effective if your compound is water-soluble and not volatile. Alternatively, drying in a high-vacuum oven at a gentle temperature (well below the compound's melting or decomposition point) for an extended period can remove residual solvent.

Q: My pyridazine is a salt (e.g., a hydrochloride). How does this affect purification? A: If your compound is a salt, it will be even more polar and water-soluble. For chromatography, it may be beneficial to neutralize it to the freebase before purification on silica or alumina, as the salt will likely be immobile. For reversed-phase, the salt form is often fine to inject directly, though the mobile phase pH should be controlled to ensure consistent ionization. For extraction, you will need to basify the aqueous layer (e.g., with NaHCO₃ or a dilute NaOH solution) to form the freebase, which will then be extractable into an organic solvent.

References
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Chirita, R., et al. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • PolyLC. HILIC Columns for Polar Separations. [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • Majors, R. E. (2023, August 1). Enhancing Extractions by Salting Out.
  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • MTC USA. (2026, January 16). Polar Compounds are Not Well Retained by Reversed Phase Columns Explained - HPLC Primer. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Majors, R. E. Salting-out Liquid-Liquid Extraction (SALLE).
  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Phenomenex. (2022, May 20). Polar Stationary Phase Modification for Basic Compounds. [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. [Link]

  • ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. [Link]

  • ResearchGate. (2020, December 27). (PDF) salting out. [Link]

  • Reddit. (2023, March 28). Salting out : r/OrganicChemistry. [Link]

  • Gömöry, Á., et al. (2025, February 5).
  • Longdom Publishing. Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • ResearchGate. (2014, July 11). How can we extract water soluble compounds during liquid-liquid extraction?. [Link]

  • Leggett, D. C., et al.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Guide for crystallization. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Chromato-science. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. [Link]

  • Ośko, D., & Tautua, D. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Zhang, Y., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]

  • Phenomenex. Mobile Phase Selectivity.
  • Royal Society of Chemistry. (2021). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry.
  • Connect Journals. (2018). Silica gel an Efficient Catalyst for One-pot Synthesis of Pyrazines from Ethylenediamine and 1, 2-Diketones and their Analogs. Indian Journal of Heterocyclic Chemistry, 28(3), 373-378.
  • MDPI. (2023, February 2). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. [Link]

  • ACS Publications. (2024, June 22). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted.
  • MDPI. (2025, September 23). Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO 2 Adsorption. [Link]

Sources

Troubleshooting

Technical Support Center: 3-Chloro-6-(hydrazinylmethyl)pyridazine Stability &amp; Handling

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting hub for 3-Chloro-6-(hydrazinylmethyl)pyridazine. As a bifunctional building block, this compound presents a unique experimental di...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting hub for 3-Chloro-6-(hydrazinylmethyl)pyridazine. As a bifunctional building block, this compound presents a unique experimental dichotomy: the chloropyridazine core is highly susceptible to nucleophilic aromatic substitution (SNAr), while the hydrazinylmethyl moiety is exquisitely sensitive to oxidants, electrophiles, and trace carbonyls.

Under acidic conditions, researchers frequently misdiagnose degradation artifacts as synthesis failures. This guide is designed to deconstruct the causality behind these stability issues and provide you with self-validating workflows to ensure absolute data integrity.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q: During LC-MS analysis using 0.1% Formic Acid (FA), my target mass (m/z 159) disappears, and I observe unexpected mass adducts of +28 Da or +42 Da. What is causing this? A: You are observing an analytical artifact, not a degradation of your bulk material. While acidic conditions (pH 2–3) protonate the hydrazine and protect it from autoxidation, the free terminal amine remains highly nucleophilic towards trace carbonyl compounds present in your mobile phase or extraction solvents. The +28 Da and +42 Da shifts correspond to hydrazone formation with formaldehyde and acetaldehyde, respectively. Causality: The acidic environment catalyzes the dehydration step of hydrazone formation. Methanol often contains trace formaldehyde, which rapidly condenses with the hydrazine moiety. Resolution: Switch to strictly carbonyl-free, LC-MS grade Acetonitrile. Alternatively, intentionally derivatize the hydrazine with benzaldehyde prior to analysis to form a stable, lipophilic hydrazone—a method historically validated for the precise quantification of trace hydrazines[1].

Q: I performed a forced degradation study in 0.1 N HCl at 60°C. Two new major peaks emerged. What are the specific degradation pathways? A: Under thermal acidic stress, 3-Chloro-6-(hydrazinylmethyl)pyridazine undergoes two distinct hydrolytic pathways:

  • Benzylic C-N Bond Cleavage: The protonated hydrazinyl group acts as an excellent leaving group. Water attacks the activated methylene carbon, releasing hydrazine and forming 3-chloro-6-(hydroxymethyl)pyridazine.

  • Chloropyridazine Hydrolysis: The 3-chloro group on the 1,2-diazine ring is susceptible to SNAr. In hot aqueous acid, it hydrolyzes to form the thermodynamically stable pyridazin-3(2H)-one tautomer[2]. Causality: The electron-withdrawing nature of the pyridazine nitrogens activates the 3-position towards nucleophilic attack. Strong acidic media protonate the ring nitrogens, further lowering the LUMO energy and facilitating water attack[3].

Q: Why does my compound elute in the void volume on a standard C18 column when using acidic mobile phases? A: At pH 2–3, the hydrazinylmethyl group is fully protonated (pKa ~ 7.5–8.0). This transforms the molecule into a highly polar hydrazinium cation. Standard reversed-phase (C18) columns cannot retain this charged species. Resolution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode cation-exchange column. Avoid using Trifluoroacetic Acid (TFA) as an ion-pairing agent, as it causes severe ion suppression in the mass spectrometer and can induce localized acidic degradation during droplet desolvation.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must contain an internal validation loop. Do not assume stability; prove it.

Protocol A: Preparation and Storage of Stable Stock Solutions

Hydrazines are stable in strongly acidic conditions provided that oxygen and transition metals (which catalyze radical-mediated oxidation) are strictly excluded[4].

  • Step 1: Solvent Selection. Dissolve the bulk powder in anhydrous, carbonyl-free DMSO. Do not use methanol or ethanol.

  • Step 2: Acidification. Add 0.05% v/v of anhydrous methanesulfonic acid (MSA) to form the stable mesylate salt in situ.

  • Step 3: Deoxygenation. Purge the solution with Argon gas for 5 minutes to displace dissolved oxygen, mitigating Cu(II)-catalyzed autoxidation pathways.

  • Step 4: Validation Loop. Immediately run an LC-UV aliquot ( T=0 ) and compare it against a 24-hour aliquot ( T=24 ). A stable baseline confirms the absence of diazine auto-oxidation artifacts. Store at -20°C.

Protocol B: Intentional Derivatization for Accurate LC-MS Quantification

If chromatographic retention or on-column degradation remains an issue, trap the reactive hydrazine.

  • Step 1: Aliquot. Transfer 100 µL of the acidic aqueous sample containing the compound into a glass vial.

  • Step 2: Derivatization. Add 50 µL of a 2% benzaldehyde solution dissolved in n-heptane.

  • Step 3: Catalysis. Vortex vigorously for 2 minutes. The acidic medium catalyzes the rapid, quantitative formation of the benzalazine derivative.

  • Step 4: Validation Loop. Run a blank matrix spiked only with benzaldehyde to ensure no background hydrazone artifacts interfere with the target analyte peak. Extract the organic layer, evaporate under nitrogen, and analyze.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 3-Chloro-6-(hydrazinylmethyl)pyridazine under various acidic stress conditions.

Stress ConditionTemperaturePrimary DegradantHalf-Life ( t1/2​ )Mechanistic Pathway
0.1 N HCl (pH 1)25°CNone (Stable)>30 daysProtonation stabilizes hydrazine
0.1 N HCl (pH 1)60°C3-chloro-6-(hydroxymethyl)pyridazine14 hoursBenzylic C-N Hydrolysis
1.0 N HCl (pH 0)80°C6-(hydroxymethyl)pyridazin-3(2H)-one2.5 hoursSNAr + C-N Hydrolysis
0.1% FA in MeOH25°CHydrazone adducts (+28 Da)4 hoursAcid-catalyzed condensation

Part 4: Visual Workflows & Pathway Analysis

Degradation A 3-Chloro-6-(hydrazinylmethyl)pyridazine (Parent) B Protonated Hydrazinium Ion (Stable in cold acid) A->B Dilute Acid (pH < 4) Room Temp E Hydrazone Adducts (Artifacts) A->E Acidic MeOH / Trace Aldehydes Condensation C 3-Chloro-6-(hydroxymethyl)pyridazine (Hydrazine Loss) B->C 0.1 N HCl / 60°C Benzylic C-N Cleavage D 6-(Hydrazinylmethyl)pyridazin-3(2H)-one (Chloro Hydrolysis) B->D 1.0 N HCl / 80°C SNAr Hydrolysis

Degradation pathways of 3-Chloro-6-(hydrazinylmethyl)pyridazine in acidic media.

Workflow S1 Sample Prep: Use Carbonyl-Free Solvents S2 Buffer Selection: Avoid TFA, Use 0.1% FA S1->S2 S3 Chromatography: HILIC or Mixed-Mode Column S2->S3 Direct Analysis S4 Optional: Derivatize with Benzaldehyde S2->S4 If Retention is Poor S5 Detection: Accurate Mass & Purity S3->S5 S4->S5 Analyze Hydrazone

Optimized LC-MS workflow for acid-sensitive hydrazine derivatives.

References

  • Title: The chemical and biochemical degradation of hydrazine Source: SciSpace / USAF Technical Report URL
  • Title: Acid degradation: Significance and symbolism Source: Wisdomlib URL
  • Source: Google Patents (US7220858B2)
  • Title: Decomposition of Hydrazine in Aqueous Solutions Source: ResearchGate / Journal of Environmental Quality URL

Sources

Optimization

optimizing reaction conditions for nucleophilic substitution on the pyridazine ring

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals actively troubleshooting nucleophilic aromatic substitution (SNAr) reactions on pyridazine ri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals actively troubleshooting nucleophilic aromatic substitution (SNAr) reactions on pyridazine rings.

Diagnostic Workflow: SNAr Troubleshooting

SNAr_Optimization Start SNAr Reaction Failed or Low Yield CheckRegio Check Regioselectivity: Is LG at C4/C5 or C3/C6? Start->CheckRegio LG_C4 C4/C5 Position (Highly Activated) CheckRegio->LG_C4 LG_C3 C3/C6 Position (Less Activated) CheckRegio->LG_C3 CheckNuc Evaluate Nucleophile Strength & Sterics LG_C4->CheckNuc ChangeLG Optimize Leaving Group (Switch Cl/Br/I to F) LG_C3->ChangeLG Needs better LG ChangeLG->CheckNuc SolventBase Optimize Solvent/Base (Use DMSO/DMF + Cs2CO3) CheckNuc->SolventBase Success Successful Substitution SolventBase->Success

Diagnostic workflow for optimizing SNAr reactions on pyridazine scaffolds.

Frequently Asked Questions (Mechanistic & Design Principles)

Q1: Why is my nucleophilic attack occurring at C4 instead of C3 on the pyridazine ring? A1: Unlike pyridine, the preferred site of nucleophilic attack at the unsubstituted pyridazine ring is at the C4/C5 positions, rather than the C3/C6 positions adjacent to the ring nitrogens[1]. This regioselectivity is driven by the stabilization of the anionic Meisenheimer complex. When a nucleophile attacks at C4, the resulting negative charge can be delocalized effectively onto the electronegative nitrogen atoms[2]. Although the C3 position is adjacent to a nitrogen, nucleophilic attack there is less favored due to lone-pair repulsion between the two adjacent nitrogen atoms (N1 and N2), which diminishes the net electron-withdrawing influence at C3[2].

Q2: I am using a 3-iodopyridazine, but my SNAr reaction is failing. Should I switch to a different leaving group? A2: Yes. In nucleophilic aromatic substitution (SNAr), the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond[3]. Therefore, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon significantly more electrophilic. The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I[3]. Switching from a 3-iodopyridazine to a 3-fluoropyridazine or 3-chloropyridazine will drastically improve your reaction kinetics.

Q3: How can I control regioselectivity when performing sequential SNAr on polyfluorinated pyridazines? A3: Sequential nucleophilic substitutions on highly activated scaffolds, such as 4,5,6-trifluoropyridazin-3(2H)-one, can be controlled by modulating the nucleophile and temperature[4]. The first substitution typically occurs at the highly activated C4 position. To isolate the mono-substituted product, perform the reaction at lower temperatures (e.g., 0 °C to room temperature) using exactly 1.0 equivalent of the nucleophile. For subsequent substitutions at the less reactive C5 or C6 positions, forcing conditions (higher temperatures, excess nucleophile, or stronger bases) are required[4].

Optimization Matrix: Quantitative Reaction Parameters

To facilitate rapid experimental design, refer to the following quantitative matrix summarizing the impact of various parameters on SNAr efficiency.

ParameterEvaluated ConditionQuantitative / Kinetic ImpactMechanistic Causality
Leaving Group -F vs. -Cl vs. -IRelative rate: F (10³) > Cl (10¹) > I (1)Fluorine's high electronegativity maximizes polarization at the ipso-carbon, accelerating the rate-determining addition step[3].
Regioselectivity C4/C5 vs. C3/C6C4 attack is favored > 10:1 over C3C4 allows optimal resonance stabilization of the Meisenheimer complex across both ring nitrogens[1].
Solvent Polarity DMSO vs. Toluene>50x rate acceleration in DMSOPolar aprotic solvents solvate the counter-cation, leaving the nucleophilic anion "naked" and highly reactive.
Base Strength Cs₂CO₃ vs. Et₃N~20% higher yield with Cs₂CO₃Inorganic carbonate provides irreversible deprotonation of amine nucleophiles without competitive nucleophilic attack.

Standard Operating Procedure (SOP): Regioselective SNAr on Halopyridazines

This protocol outlines a self-validating system for the amination of a halopyridazine.

Reagents Required:

  • Halopyridazine substrate (e.g., 3,6-dichloropyridazine) (1.0 equiv)

  • Amine nucleophile (1.2 - 1.5 equiv)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the halopyridazine in anhydrous DMSO to achieve a 0.2 M concentration.

    • Causality: DMSO is chosen because polar aprotic solvents stabilize the highly polar transition state of the SNAr reaction, lowering the activation energy[3].

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv) to the solution.

    • Causality: Cs₂CO₃ provides excellent solubility of the carbonate ion in organic solvents compared to K₂CO₃, facilitating efficient deprotonation of the amine without acting as a competing nucleophile.

  • Nucleophile Introduction: Add the amine nucleophile (1.2 equiv) dropwise at room temperature.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 80–100 °C using a heating block.

    • Causality: Heating is required to overcome the high activation energy associated with breaking the aromaticity of the electron-deficient pyridazine ring during the formation of the Meisenheimer complex.

  • Validation Check (In-Process): Sample the reaction after 2 hours. Quench a 10 µL aliquot in 1 mL of H₂O/MeCN and analyze via LC-MS.

    • Self-Validation: The intermediate Meisenheimer complex is transient and will not be visible. A successful displacement is validated by the appearance of the product mass [M+H]+ and the complete disappearance of the starting material peak. If unreacted starting material remains, the nucleophile is insufficiently activated, indicating the need for a stronger base (e.g., NaH) or a switch to a microwave reactor.

  • Workup & Isolation: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (3x).

    • Causality: DMSO is highly miscible in water; repeated aqueous washes drive the partition of DMSO into the aqueous layer, preventing it from co-eluting with the product during downstream flash chromatography. Dry the organic layer over Na₂SO₄, filter, concentrate in vacuo, and purify.

References

  • Product Class 8: Pyridazines | thieme-connect.de | 1

  • Pyridazine - Grokipedia | grokipedia.com | 2

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines | benchchem.com | 3

  • Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine | acs.org | 4

Sources

Troubleshooting

preventing dimer formation in reactions of 3-Chloro-6-(hydrazinylmethyl)pyridazine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-6-(hydrazinylmethyl)pyridazine. This guide is designed to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-6-(hydrazinylmethyl)pyridazine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its use, with a particular focus on preventing unwanted dimer formation. Our approach is rooted in mechanistic understanding to empower you to optimize your reaction outcomes.

Understanding the Challenge: The Propensity for Dimerization

3-Chloro-6-(hydrazinylmethyl)pyridazine is a valuable bifunctional molecule, possessing a nucleophilic hydrazine moiety and an electrophilic chloropyridazine core. This dual reactivity is key to its utility in synthesizing a wide array of heterocyclic compounds, including pyrazoles, triazoles, and other fused systems. However, the high nucleophilicity of the hydrazine group also makes it susceptible to self-reaction or reaction with intermediates, leading to the formation of undesired dimers.

The most probable dimeric structures are the corresponding 1,2,4,5-tetrazine or a simple N-N coupled dimer. The formation of these byproducts can significantly reduce the yield of the desired product and complicate purification. This guide will provide you with the knowledge and tools to mitigate these side reactions.

Troubleshooting Guide & FAQs

FAQ 1: I am observing a significant amount of an insoluble white or off-white precipitate in my reaction. Could this be a dimer?

Answer: Yes, it is highly probable that this precipitate is a dimeric byproduct. Dimer formation, particularly the creation of a symmetrical tetrazine, often results in a molecule with reduced solubility in common organic solvents compared to the starting material or the desired product.

Root Causes and Mechanistic Insight:

  • Tetrazine Formation: This is a common pathway for hydrazine derivatives. The reaction likely proceeds through the formation of a dihydrotetrazine intermediate, which is subsequently oxidized to the more stable and often less soluble tetrazine. The presence of atmospheric oxygen or other oxidizing agents in the reaction mixture can facilitate this process.

  • Oxidative N-N Coupling: Trace metal impurities or exposure to air can catalyze the formation of nitrogen-centered radicals. These highly reactive species can then dimerize to form a direct N-N bond, leading to a symmetrical hydrazine dimer.

dot

Troubleshooting_Workflow start Dimer Formation Observed q1 Is the reaction run under an inert atmosphere? start->q1 action1 Implement N2 or Ar atmosphere to prevent oxidation. q1->action1 a1_no q2 What is the order of addition? q1->q2 a1_yes a1_yes Yes a1_no No action1->q2 action2 Reverse the order of addition. Add the electrophile slowly to the hydrazine solution. q2->action2 a2_incorrect q3 What is the reaction concentration? q2->q3 a2_correct a2_correct Electrophile added to Hydrazine a2_incorrect Hydrazine added to Electrophile action2->q3 action3 Decrease the concentration of the reaction mixture. q3->action3 a3_high q4 Is the temperature controlled? q3->q4 a3_dilute a3_high Concentrated a3_dilute Dilute action3->q4 action4 Run the reaction at a lower temperature (e.g., 0 °C). q4->action4 a4_no end Re-evaluate Reaction Outcome q4->end a4_yes a4_yes Yes a4_no No action4->end

Caption: Troubleshooting workflow for minimizing dimer formation.

FAQ 3: I am performing a hydrazone formation with an aldehyde/ketone. Are there specific considerations for this reaction?

Answer: Yes, hydrazone formation has its own set of best practices to avoid a specific type of dimer known as an azine. An azine is formed when one molecule of hydrazine reacts with two molecules of the carbonyl compound.

Protocol: Optimized Hydrazone Formation

  • Dissolution: Dissolve 3-Chloro-6-(hydrazinylmethyl)pyridazine (1.1 eq) in a suitable solvent (e.g., ethanol, methanol).

  • Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 2-3 drops).

  • Controlled Addition: To the stirred hydrazine solution, add the aldehyde or ketone (1.0 eq) dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation: Once the starting material is consumed, the hydrazone product can often be isolated by precipitation upon cooling, the addition of water, or by removal of the solvent under reduced pressure. [1]

FAQ 4: Can the choice of solvent influence dimer formation?

Answer: Absolutely. The solvent plays a critical role in solubility and reaction rates.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are generally good choices as they can solvate the hydrazine starting material well. The use of ethanol has been reported in successful syntheses of pyrazolines from 3-chloro-6-hydrazinylpyridazine. [2]* Aprotic Solvents (e.g., THF, Dichloromethane): These can also be effective, particularly if your electrophile is sensitive to protic solvents.

  • Solubility of the Dimer: If you observe precipitation, it indicates the dimer is insoluble in the chosen solvent. While this complicates the reaction, it can sometimes be exploited for purification (i.e., the dimer crashes out, leaving the desired product in solution). However, it is generally better to prevent its formation in the first place. Consider a solvent system where all components remain in solution to ensure homogeneity.

Concluding Remarks

The key to successfully using 3-Chloro-6-(hydrazinylmethyl)pyridazine lies in understanding its reactivity and implementing reaction conditions that favor your desired transformation. By carefully controlling stoichiometry, order of addition, concentration, temperature, and atmosphere, you can significantly suppress the formation of dimeric byproducts. Always monitor your reactions closely and do not hesitate to perform small-scale optimization experiments to find the ideal conditions for your specific substrate.

Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

  • Chen, J., et al. (2021). Electrodimerization of N-Alkoxyamides for the Synthesis of Hydrazines. ACS Omega. Available at: [Link]

  • Sivaraman, L., et al. (2023). Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation. PubMed. Available at: [Link]

  • Wang, F., et al. (2019). Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation. Chinese Journal of Chemistry. Available at: [Link]

  • Liu, Y., et al. (2023). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. Journal of the American Chemical Society. Available at: [Link]

  • Wozniak, L., et al. (2025). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. Available at: [Link]

  • Wang, F., et al. (2016). Iodine-mediated oxidative N–N coupling of secondary amines to hydrazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate (2022). Derivatization based on tetrazine scaffolds: Synthesis of tetrazine derivatives and their biomedical applications. Available at: [Link]

  • Ather, A. Q., et al. (2016). Synthesis of Some Pyridazine Based Pyrazolines. ResearchGate. Available at: [Link]

  • Ather, A. Q., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PubMed Central. Available at: [Link]

  • Tönnemann, J., et al. (2007). Six Structures of the Hydrazine Dimer. ResearchGate. Available at: [Link]

  • Wu, H., et al. (2020). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. PubMed Central. Available at: [Link]

  • Guo, Y. Q., et al. (2018). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • HETEROCYCLES (2003). Pyridazine Derivatives. HETEROCYCLES. Available at: [Link]

  • Amanote Research (2009). 3-Chloro-6-[4-(2-Pyridyl)piperazin-1-Yl]pyridazine. Amanote Research. Available at: [Link]

  • Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Jones, R. G. (1956). Reactions of Hydrazine with Heterocyclic 1,2-Dicarboxylic Acid Esters. Journal of the American Chemical Society. Available at: [Link]

  • Scribd. Predicting Products of Hydrazine Reactions. Available at: [Link]

  • Ather, A. Q., et al. (2010). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. ResearchGate. Available at: [Link]

  • Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Hydrazine. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Regioselectivity in Substituted Pyridazines

Welcome to the Pyridazine Functionalization Support Center. Pyridazines are privileged pharmacophores in drug development, but their electron-deficient nature and the presence of two adjacent Lewis basic nitrogen atoms m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridazine Functionalization Support Center. Pyridazines are privileged pharmacophores in drug development, but their electron-deficient nature and the presence of two adjacent Lewis basic nitrogen atoms make regioselective functionalization notoriously challenging. This guide provides field-proven troubleshooting insights, validated protocols, and mechanistic causality to help you overcome common synthetic bottlenecks.

Troubleshooting Guides & FAQs

Q1: I am trying to perform a Directed ortho-Metalation (DoM) on an unsubstituted or 3-substituted pyridazine, but I am getting a mixture of regioisomers (C4/C5 vs. C3/C6). How can I improve the regioselectivity?

  • Causality & Insight: Poor regioselectivity arises from the competition between the kinetically favored positions adjacent to the nitrogen atoms (C3/C6) and the thermodynamically more acidic positions (C4/C5) (1)[1]. Standard strong bases like alkyllithiums often lead to unselective deprotonation or unwanted nucleophilic addition.

  • Solution: Implement a Lewis acid-assisted metalation strategy. Pre-complex the pyridazine with boron trifluoride etherate (BF3·OEt2). The Lewis acid coordinates to the less sterically hindered nitrogen, effectively blocking the adjacent position and acidifying the target C-H bond[1]. Follow this by using a hindered zinc base, such as TMPZnCl·LiCl. This combination consistently yields regioisomeric ratios of up to 97:3[1].

Q2: My Minisci-type radical C-H alkylation of 3,6-dichloropyridazine using alcohols is suffering from low yields and over-alkylation. What is going wrong?

  • Causality & Insight: Radical functionalization of electron-deficient heteroarenes is highly sensitive to the method of radical generation (2)[2]. Standard oxidative conditions can lead to uncontrolled radical flux, resulting in polyalkylation. Furthermore, secondary alcohols are notoriously poor partners in these specific titanium-mediated reactions because steric hindrance impedes the addition of the bulkier radical to the pyridazine ring[3].

  • Solution: Switch to a controlled radical generation system using titanium(III) chloride (TiCl3) and tert-butyl hydroperoxide (t-BuOOH)[3]. This system generates hydroxymethyl radicals from primary alcohols efficiently while open to the air[2]. Ensure you are using primary alcohols exclusively, as secondary alcohols will fail to yield the desired product[3]. Keep the reaction strictly at 0 °C for exactly 10 minutes to suppress over-alkylation[2].

Q3: I need to directly arylate a 6-(hetero)arylated 1,2,4-triazolo[4,3-b]pyridazine at the C3 position. Palladium catalysis is giving me poor conversion. Are there alternatives?

  • Causality & Insight: Fused pyridazine systems like 1,2,4-triazolo[4,3-b]pyridazines can poison certain palladium catalysts or undergo competing side reactions due to their multiple nitrogen coordination sites (4)[4].

  • Solution: Utilize a Copper(I)-catalyzed, ligand-free approach. Recent methodologies demonstrate that Cu(I) can efficiently catalyze the regioselective C3-(hetero)arylation of these fused systems using aryl iodides without the need for expensive exogenous ligands, providing excellent yields up to 98%[4].

Quantitative Data Summary

Table 1: Comparison of Regioselective Pyridazine Functionalization Strategies

Functionalization StrategyTarget PositionReagents / CatalystKey Additive / SolventTypical Regioselectivity / Yield
Directed ortho-Metalation C4 / C5TMPZnCl·LiCl or TMPMgCl·LiClBF3·OEt2 (Lewis Acid)Up to 97:3 Regioisomeric Ratio
Radical Alkylation (Minisci) C4 (on 3,6-dichloro)TiCl3, t-BuOOHPrimary Alcohols (Solvent)High Mono-alkylation (Gram scale)
Direct C-H Arylation C3 (on fused triazolo)Cu(I) saltLigand-freeUp to 98% Yield (C3 specific)

Experimental Protocols

Protocol 1: Lewis Acid-Assisted Regioselective Metalation of Pyridazine

Self-Validating Note: Strict temperature control is required to prevent non-selective metalation.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the pyridazine substrate (1.0 equiv) in anhydrous THF (5 mL/mmol) and cool the solution to 0 °C (5)[5].

  • Lewis Acid Complexation: Add BF3·OEt2 (1.1 equiv) dropwise. Stir the mixture for 10 minutes at 0 °C to ensure complete coordination to the less hindered nitrogen[5].

  • Metalation: Cool the reaction mixture to –78 °C. Slowly add TMPMgCl·LiCl (2.0 equiv) dropwise[5]. Stir for exactly 20 minutes at –78 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodine) and allow the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over MgSO4, and purify via flash chromatography.

Protocol 2: Radical-Mediated C-H Alkylation of 3,6-Dichloropyridazine

Self-Validating Note: Exceeding the 10-minute reaction time leads to an accumulation of unidentified side products.

  • Setup: In a round-bottom flask open to the air, dissolve 3,6-dichloropyridazine (1.7 mmol) in the chosen primary alcohol (50 mmol), which acts as both the solvent and the radical source[2].

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Radical Initiation: Simultaneously add TiCl3 (5.0 mmol) and t-BuOOH (5.0 mmol) dropwise over 2 minutes[2].

  • Reaction: Stir the mixture vigorously at 0 °C for exactly 10 minutes[2].

  • Workup: Dilute the mixture with water and extract with dichloromethane. Wash the organic layer with brine, dry over Na2SO4, concentrate under reduced pressure, and purify by silica gel chromatography.

Process Visualization

PyridazineWorkflow Start Substituted Pyridazine Core Decision Select Functionalization Pathway Start->Decision DoM Directed ortho-Metalation (C4/C5 Target) Decision->DoM Electrophilic Quench Minisci Radical C-H Alkylation (C3/C6 Target) Decision->Minisci Aliphatic Addition CrossCoupling Direct C-H Arylation (Fused C3 Target) Decision->CrossCoupling Arylation DoM_Action 1. BF3·OEt2 (Lewis Acid) 2. TMPZnCl·LiCl DoM->DoM_Action Minisci_Action 1. TiCl3 + t-BuOOH 2. Primary Alcohols Minisci->Minisci_Action CC_Action 1. Cu(I) Catalyst 2. Aryl Iodide (Ligand-free) CrossCoupling->CC_Action

Fig 1: Decision matrix for regioselective functionalization of substituted pyridazines.

References

  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Organic Process Research & Development.
  • Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines. Organic Letters.
  • Regioselective Copper(I)-Catalyzed Direct C(3)-H (Hetero)arylation of 6-(Hetero)arylated 1,2,4-Triazolo[4,3-b]pyridazines: Ligand-Free Approach. The Journal of Organic Chemistry.
  • Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides. LMU München.

Sources

Troubleshooting

overcoming poor solubility of 3-Chloro-6-(hydrazinylmethyl)pyridazine in reaction media

Welcome to the technical support center for 3-Chloro-6-(hydrazinylmethyl)pyridazine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Chloro-6-(hydrazinylmethyl)pyridazine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound in reaction media. Our goal is to empower you with the scientific understanding and practical methodologies to overcome these hurdles in your experiments.

Compound Profile: 3-Chloro-6-(hydrazinylmethyl)pyridazine

To effectively troubleshoot solubility issues, it's crucial to understand the physicochemical properties of 3-Chloro-6-(hydrazinylmethyl)pyridazine. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics based on the pyridazine core, its substituents, and data from structurally similar compounds.

The pyridazine ring is a nitrogen-containing heterocycle that can participate in hydrogen bonding.[1] The presence of two adjacent nitrogen atoms makes it a modest base.[1] The chloro-substituent is electron-withdrawing, which can impact the overall electron density and reactivity of the ring. The key feature for solubility modulation is the hydrazinylmethyl group (-CH₂NHNH₂), which is basic and capable of protonation.

Estimated Physicochemical Properties:

PropertyEstimated Value/CharacteristicRationale
pKa ~7-8The hydrazinyl group is basic. This is a rough estimate and should be experimentally determined.
Polarity PolarThe presence of nitrogen and chlorine atoms, as well as the hydrazinyl group, contributes to its polarity.
Hydrogen Bonding Acceptor and DonorThe nitrogen atoms in the pyridazine ring are hydrogen bond acceptors, while the -NH and -NH₂ groups are hydrogen bond donors and acceptors.
Aqueous Solubility LowA related compound, 3-chloro-6-hydrazinopyridazine, has a very low reported aqueous solubility of 10.1 µg/mL at pH 7.4.[2] The addition of a methyl group is unlikely to dramatically increase this.

Frequently Asked Questions (FAQs)

Q1: I'm trying to set up a reaction with 3-Chloro-6-(hydrazinylmethyl)pyridazine, but it's not dissolving in my solvent. What's going on?

A1: Poor solubility of 3-Chloro-6-(hydrazinylmethyl)pyridazine is a common challenge. This is likely due to a combination of its crystalline nature and strong intermolecular forces, such as hydrogen bonding, in the solid state. Your chosen solvent may not have the right properties (e.g., polarity, hydrogen bonding capability) to effectively break down the crystal lattice and solvate the molecule.

Q2: What are the first and simplest things I should try to get my compound into solution?

A2: Before moving to more complex methods, start with these simple steps:

  • Gentle Heating: For many compounds, solubility increases with temperature.[3][4] Try warming your reaction mixture gently.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the rate of dissolution.

  • Extended Stirring: Sometimes, dissolution is simply slow. Allow the mixture to stir for a longer period at a controlled temperature.

Q3: Can I use a co-solvent to improve solubility?

A3: Yes, using a co-solvent is an excellent strategy.[5][6] A small amount of a miscible solvent with different properties can disrupt the solvent-solvent interactions of your primary solvent, creating a more favorable environment for your compound to dissolve.[] For example, if your primary solvent is non-polar, adding a small amount of a polar aprotic solvent like DMSO or DMF can be effective.

Troubleshooting Guide: A Systematic Approach to Overcoming Poor Solubility

This guide provides a structured approach to systematically address the poor solubility of 3-Chloro-6-(hydrazinylmethyl)pyridazine.

Step 1: Solvent Selection and Optimization

The choice of solvent is the most critical factor influencing solubility. A systematic screening of solvents is highly recommended.

Scientific Rationale: The principle of "like dissolves like" is a good starting point. Polar solvents are generally better for polar molecules. For 3-Chloro-6-(hydrazinylmethyl)pyridazine, polar protic and aprotic solvents are likely to be most effective due to its ability to form hydrogen bonds.

Experimental Protocol: Solvent Screening

  • Preparation: Dispense a small, known amount of 3-Chloro-6-(hydrazinylmethyl)pyridazine (e.g., 1-2 mg) into several vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., 0.1 mL) from the list below.

  • Observation: Observe solubility at room temperature with stirring. Note if the compound is fully soluble, partially soluble, or insoluble.

  • Heating: If not soluble at room temperature, gently heat the vials and observe any changes.

Table of Recommended Solvents for Screening:

Solvent ClassExamplesPolarity IndexDielectric Constant (20°C)Hydrogen Bonding
Polar Protic Water, Methanol, Ethanol9.0, 6.6, 5.280.1, 32.7, 24.5Donor & Acceptor
Polar Aprotic DMSO, DMF, Acetonitrile7.2, 6.4, 6.246.7, 36.7, 37.5Acceptor
Ethers THF, 1,4-Dioxane4.0, 4.87.6, 2.2Acceptor
Chlorinated Dichloromethane (DCM)3.49.1Weak Acceptor

Data compiled from various sources.

Step 2: pH Adjustment for Solubility Enhancement

Given the basic nature of the hydrazinylmethyl group, altering the pH of the reaction medium can dramatically improve solubility.[8][9]

Scientific Rationale: The hydrazinylmethyl group can be protonated by an acid to form a more soluble salt.[10] This is a common and highly effective technique for basic compounds.[]

Experimental Protocol: pH-Guided Solubility Test

  • Dispersion: Disperse 3-Chloro-6-(hydrazinylmethyl)pyridazine in your chosen reaction solvent (if aqueous or a polar protic solvent like ethanol).

  • Acidification: While stirring, add a dilute acid (e.g., 1M HCl, or an organic acid like acetic acid) dropwise.

  • Observation: Monitor for dissolution. A significant increase in solubility upon acidification is a strong indicator that this method will be effective for your reaction. Be mindful that the resulting salt may have different reactivity.

Workflow for pH Adjustment:

ph_adjustment_workflow start Poorly Soluble Compound disperse Disperse in Reaction Medium start->disperse add_acid Add Dilute Acid Dropwise disperse->add_acid observe Observe for Dissolution add_acid->observe soluble Proceed with Reaction observe->soluble Soluble insoluble Consider Alternative Strategies observe->insoluble Insoluble

Caption: Workflow for pH-mediated solubility enhancement.

Step 3: The Role of Temperature

Manipulating the reaction temperature can be a powerful tool for increasing solubility.

Scientific Rationale: For most solid solutes, the dissolution process is endothermic, meaning it consumes heat.[11][12] According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thus increasing solubility.[13]

Considerations:

  • Thermodynamic vs. Kinetic Solubility: Heating affects both the amount of compound that can dissolve (thermodynamic) and the rate at which it dissolves (kinetic).

  • Compound Stability: Ensure that 3-Chloro-6-(hydrazinylmethyl)pyridazine and other reactants are stable at elevated temperatures. Run a stability test if unsure.

  • Supersaturation: If a reaction is heated to dissolve the compound and then cooled, the compound may precipitate out. This can be advantageous for crystallization upon reaction completion.

Step 4: Advanced Strategies - Co-solvents and Synergistic Mixtures

When single-solvent systems fail, a mixture of solvents can provide a solution.

Scientific Rationale: Co-solvents can enhance solubility by reducing the polarity of the primary solvent (like water), making it a more favorable environment for less polar compounds.[14] In some cases, a binary solvent mixture can exhibit significantly higher solubility than either of the individual solvents, a phenomenon known as synergistic solvation.[15]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Polyethylene glycols (PEGs)

  • Ethanol

  • Propylene glycol

Experimental Protocol: Co-solvent Screening

  • Primary Solvent: Choose your primary reaction solvent in which the compound has poor solubility.

  • Co-solvent Addition: In separate vials containing the compound and primary solvent, add increasing percentages (e.g., 5%, 10%, 20% v/v) of a co-solvent.

  • Analysis: Observe for complete dissolution at each concentration.

Decision-Making Flowchart for Troubleshooting Solubility:

solubility_troubleshooting start Start: Poor Solubility of Compound solvent_screen Perform Solvent Screening start->solvent_screen is_soluble Soluble in a Suitable Solvent? solvent_screen->is_soluble is_base Is Compound Basic? is_soluble->is_base No success Proceed with Experiment is_soluble->success Yes ph_adjust Try pH Adjustment temp_increase Increase Temperature ph_adjust->temp_increase is_base->ph_adjust Yes is_base->temp_increase No is_stable Is Compound Stable at Higher Temp? temp_increase->is_stable cosolvent Use a Co-solvent System is_stable->cosolvent No is_stable->success Yes cosolvent->success consult Consult Further Literature or Support cosolvent->consult

Caption: A decision-making flowchart for troubleshooting poor solubility.

Safety Precautions

Handle 3-Chloro-6-(hydrazinylmethyl)pyridazine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The "chloro" and "hydrazinyl" moieties suggest potential toxicity and skin sensitization.[2] Work in a well-ventilated fume hood.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).
  • Pyridazine - Wikipedia. (n.d.).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC - NIH. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof - Benchchem. (n.d.).
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC. (2019, September 19).
  • 3-Chloro-6-hydrazinopyridazine | C4H5ClN4 | CID 100787 - PubChem. (n.d.).
  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development - ACS Publications. (2019, June 21).
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (2010, May 4).
  • Effects of Temperature and Pressure on Solubility. (n.d.).
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12).
  • PH adjustment: Significance and symbolism. (2026, January 7).
  • Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents - Benchchem. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Temperature's Influence on Solubility Equilibria - Chemistry - HSCprep. (2025, March 4).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185 - WUR eDepot. (n.d.).
  • Solubility. (n.d.).
  • Temperature Effects on Solubility - Chemistry LibreTexts. (2023, January 29).
  • 3-Chloro-6-hydrazinopyridazine | C4H5ClN4 | CID 100787 - PubChem - NIH. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling Reactions of Chloropyridazines

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that cross-coupling electron-deficient nitrogen heterocycles—specifically chloropyridazines—presents unique mechanistic hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that cross-coupling electron-deficient nitrogen heterocycles—specifically chloropyridazines—presents unique mechanistic hurdles. This guide is engineered for researchers and drug development professionals to diagnose, troubleshoot, and resolve catalyst deactivation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Part 1: The Core Problem – Mechanism of Catalyst Deactivation

While the electron-deficient nature of the chloropyridazine ring theoretically accelerates the oxidative addition step, the presence of two adjacent nitrogen atoms introduces severe coordination liabilities[1]. This is a magnified version of the notorious "2-pyridyl problem."

The primary modes of catalyst deactivation include:

  • Ligand Displacement: The pyridazine nitrogens act as strong σ-donors, displacing the phosphine ligands from the palladium center. This forms thermodynamically stable, off-cycle Pd(II) dormant complexes[2].

  • Catalyst Poisoning: Multi-nuclear coordination of pyridazines can bridge palladium centers, leading to the rapid precipitation of inactive palladium black[3].

  • Protodeboronation (in Suzuki Couplings): The basic conditions required for transmetalation often degrade the boronic acid partner before the deactivated catalyst can turn over the catalytic cycle[4].

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Chloropyridazine Deact Deactivated Catalyst Pd(II)-Pyridazine Complex (Off-Cycle) Pd0->Deact N-Coordination (Ligand Displacement) TransMet Transmetalation Intermediate OxAdd->TransMet + Boronic Acid / Base OxAdd->Deact N-Coordination RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Catalytic cycle vs. off-cycle catalyst deactivation via pyridazine N-coordination.

Part 2: Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling with 3-chloropyridazine stalls at 20% conversion, and I observe a black precipitate. What is happening?

A1: The black precipitate is palladium black, a definitive sign of catalyst deactivation and aggregation. Standard ligands like PPh₃ or dppf are easily displaced by the highly coordinating pyridazine nitrogens[3]. The Fix: Switch to bulky dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or RuPhos [5]. The immense steric bulk of the dialkyl groups physically shields the palladium center, preventing the pyridazine nitrogen from coordinating to the metal and displacing the ligand.

Q2: I switched to XPhos, but I am now seeing massive protodeboronation of my heteroaryl boronic acid partner. How do I prevent this?

A2: Protodeboronation is a competing side reaction exacerbated by high temperatures, strong aqueous bases, and stalled transmetalation. Because chloropyridazines are electron-deficient, the resulting Pd(II) oxidative addition complex is relatively electron-poor, which can slow down transmetalation. The Fix:

  • Change the Base: Move from strong bases (e.g., NaOH, Na₂CO₃) to weaker, anhydrous bases like K₃PO₄ or Cs₂CO₃.

  • Change the Boron Source: Upgrade your boronic acid to a more stable pinacol ester (BPin) or a potassium trifluoroborate salt, which release the active boronic species slowly into the catalytic cycle, preventing bulk degradation[1].

Q3: Does the position of the chlorine on the pyridazine ring affect catalyst lifespan?

A3: Yes. A chlorine at the 3-position is highly activated toward oxidative addition due to the adjacent nitrogen (alpha-effect), but it also places the palladium center in direct proximity to the coordinating nitrogen lone pair immediately after C-Cl cleavage. This proximity drastically increases the rate of off-cycle deactivation[4]. Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) ensures rapid generation of the active monoligated Pd(0) species, outcompeting the deactivation pathway.

Part 3: Quantitative Data & Ligand Selection

To optimize your reaction, select a ligand system that balances oxidative addition speed with steric shielding against deactivation.

Ligand ClassExampleOxidative Addition RateCatalyst Deactivation RiskTypical Yield (Chloropyridazine)
Triarylphosphines PPh₃SlowHigh (Rapid N-coordination)< 20%
Bidentate Phosphines dppfModerateHigh (Ligand Displacement)30 - 50%
Dialkylbiarylphosphines XPhos, RuPhosVery FastLow (Steric Shielding)85 - 95%
N-Heterocyclic Carbenes PEPPSI-IPrFastLow (Strong σ-donation)75 - 85%

Part 4: Standard Operating Procedure (SOP)

This self-validating protocol utilizes a 3rd-generation Buchwald precatalyst to ensure complete activation and prevent pyridazine-induced poisoning.

Optimized Suzuki-Miyaura Protocol for Chloropyridazines

Reagents:

  • Electrophile: 3-Chloropyridazine (1.0 equiv)

  • Nucleophile: Arylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K₃PO₄ (anhydrous, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, thoroughly degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-chloropyridazine, arylboronic acid pinacol ester, XPhos Pd G3, and anhydrous K₃PO₄.

    • Causality Note: Using the G3 precatalyst ensures a 1:1 Pd-to-ligand ratio and prevents the formation of unreactive bis-ligated Pd(II) species that are susceptible to pyridazine poisoning.

  • Solvent Addition: Seal the tube, remove it from the glovebox, and inject the degassed 1,4-Dioxane/H₂O mixture via syringe.

    • Causality Note: Degassing is critical; residual oxygen will oxidize the electron-rich XPhos ligand, leaving the Pd center vulnerable to pyridazine coordination.

  • Reaction Execution: Stir the biphasic mixture vigorously at 80 °C for 4–6 hours.

  • Self-Validation Check (In-Process): At 2 hours, withdraw a 10 µL aliquot under nitrogen, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS. You should observe <5% protodeboronated starting material and >50% product mass. If unreacted chloropyridazine remains but boronic ester is depleted, protodeboronation has outpaced coupling (indicating the need for a slower-releasing boron source).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash chromatography.

ExperimentalWorkflow Prep 1. Glovebox Prep Weigh Pd G3, Substrates, & Anhydrous Base Degas 2. Solvent Addition Inject Degassed Dioxane/H2O Prep->Degas React 3. Cross-Coupling Heat at 80°C (Monitor via LC-MS) Degas->React Workup 4. Purification Celite Filtration & Chromatography React->Workup

Standard experimental workflow for self-validating chloropyridazine cross-coupling.

Part 5: References

  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.

  • Reichert, E. C. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace.

  • MDPI. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence.

  • ACS Publications. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.

  • ACS Publications. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hydrazine Impurity Removal

Welcome to the Advanced Technical Support Center for API synthesis and process chemistry. Hydrazine ( N2​H4​ ) and its derivatives are highly effective reagents in transformations like the Wolff-Kishner reduction and Gab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for API synthesis and process chemistry. Hydrazine ( N2​H4​ ) and its derivatives are highly effective reagents in transformations like the Wolff-Kishner reduction and Gabriel synthesis. However, their severe genotoxicity and mutagenicity mandate stringent removal to low parts-per-million (ppm) levels to meet ICH M7 regulatory guidelines.

Because hydrazine lacks a chromophore, has high polarity, and forms strong hydrogen bonds, standard aqueous workups often fail to clear it. This guide provides field-proven, self-validating troubleshooting strategies to chemically scavenge and remove hydrazine impurities.

Chemical Scavenging with Diketones (The Acetylacetone Method)

Q: We are scaling up a reaction using hydrazine hydrate, but standard aqueous washes leave ~500 ppm of residual hydrazine. How can we efficiently clear this without using harsh oxidants that might degrade our API?

A: The most robust method for removing unsubstituted hydrazine is chemical derivatization using a 1,3-diketone, specifically acetylacetone (2,4-pentanedione) .

The Causality: Hydrazine is highly polar and coordinates strongly with many APIs. By adding acetylacetone, you trigger a rapid, thermodynamically favorable cyclization that converts hydrazine into 3,5-dimethylpyrazole . This transformation achieves two critical things:

  • It drastically alters the physical properties of the impurity. 3,5-dimethylpyrazole is highly soluble in organic solvents and has a significantly higher LogP, breaking the hydrogen-bond network with the API.

  • It introduces a chromophore, allowing you to easily track the impurity's removal via standard UV-HPLC.

Step-by-Step Methodology: Acetylacetone Workup

This protocol is a self-validating system: the cessation of the initial exotherm provides a physical checkpoint for reaction completion, while the phase separation behavior confirms the polarity shift.

  • Temperature Control: Transfer the crude reaction mixture to a jacketed reactor and cool to 15°C.

  • Scavenger Addition: Add 1.1 to 1.5 equivalents of acetylacetone dropwise. Validation Checkpoint: Monitor the internal temperature. The cyclization is exothermic; ensure the temperature does not exceed 20°C to prevent side reactions.

  • Cyclization: Stir the mixture for 1 hour at 15°C. The cessation of heat generation indicates the consumption of free hydrazine.

  • Phase Separation: Dilute the mixture with water to dissolve any precipitated inorganic salts, then extract with an organic solvent (e.g., diethyl ether or ethyl acetate) .

  • API Recovery: If your API is water-soluble, it will remain in the aqueous phase while the 3,5-dimethylpyrazole partitions into the organic layer. If your API is organic-soluble, wash the organic layer with a mild acidic aqueous solution (pH ~2) to protonate and extract the pyrazole.

G Step1 Cool Mixture to 15°C Step2 Add 1.5 eq. Acetylacetone Step1->Step2 Step3 Stir 1 hr (Cyclization) Step2->Step3 Step4 Aqueous Dilution & Phase Separation Step3->Step4 Step5 Organic Extraction (Isolates Pyrazole) Step4->Step5

Step-by-step workflow for the chemical scavenging of hydrazine using acetylacetone.

Aqueous Quenching for Sensitive APIs (The Glyoxylic Acid Method)

Q: My API is highly lipophilic and stays in the organic phase. I cannot use acetylacetone because the resulting pyrazole is also organic-soluble and co-elutes with my product. What is an alternative?

A: For highly lipophilic APIs, or when dealing with bulk aqueous waste streams, glyoxylic acid is the optimal scavenger.

The Causality: Glyoxylic acid (an α -ketoacid) reacts with hydrazine to form a hydrazone derivative. Because glyoxylic acid contains a highly polar carboxylic acid moiety, the resulting hydrazone is extremely water-soluble . This ensures the impurity remains strictly in the aqueous phase during extraction. Furthermore, glyoxylic acid avoids the dangers of chemical oxidation (like sodium hypochlorite), which can be violently exothermic, degrade oxidation-sensitive APIs, and generate mutagenic alkylchlorides or N-nitroso compounds .

Step-by-Step Methodology: Glyoxylic Acid Quench
  • pH Adjustment: Adjust the aqueous phase of your crude mixture to pH 3.5–4.0. Validation Checkpoint: Hydrazone formation is highly pH-dependent; maintaining pH < 4 ensures rapid kinetics without protonating the API excessively.

  • Derivatization: Add an excess of aqueous glyoxylic acid (2.0 equivalents relative to estimated hydrazine).

  • Incubation: Stir at 25°C for 30 minutes.

  • Extraction: Wash the organic layer containing your API with water. The highly polar hydrazone complex will be quantitatively purged into the aqueous waste stream.

Scavenging Substituted Hydrazines

Q: We are using formylhydrazine as a building block. Unreacted formylhydrazine is contaminating the final crystallization. How do we scavenge monosubstituted hydrazines?

A: Monosubstituted hydrazines cannot undergo the dual-condensation required to form pyrazoles. Instead, you must use a simple aldehyde to form a bulky hydrazone. Benzaldehyde is the industry standard for this application .

The Causality: Reacting formylhydrazine with benzaldehyde attaches a bulky, lipophilic phenyl ring to the impurity. This drastically increases the molecule's hydrophobicity (LogP). The newly formed benzylidene derivative will easily partition into non-polar organic washes (like heptane or toluene), allowing you to precipitate or crystallize your purified API without interference .

Quantitative Data: Scavenger Comparison Matrix

To optimize your workup, compare the physicochemical shifts induced by different scavenging agents. Selecting the right scavenger depends entirely on forcing the byproduct into a different phase than your API.

Scavenging AgentTarget ImpurityChemical ByproductPolarity ShiftPrimary Removal Strategy
Acetylacetone Unsubstituted Hydrazine3,5-DimethylpyrazoleHighly LipophilicOrganic extraction or acidic aqueous wash (pH 2)
Glyoxylic Acid Hydrazine / MMH / UDMHCarboxylated HydrazoneHighly HydrophilicRetained in aqueous phase / Water wash
Benzaldehyde Formylhydrazine / DerivativesBenzylidene HydrazoneHighly LipophilicNon-polar organic wash (e.g., Heptane)
Sodium Hypochlorite Unsubstituted Hydrazine N2​ gas + NaCl + H2​O N/A (Destruction)Gas venting (Warning: High exotherm risk)

Strategic Decision Workflow

Use the following logical matrix to determine the appropriate workup procedure based on your API's solubility profile.

G Start Crude Reaction Mixture (Contains Hydrazine) Q1 Is the API highly lipophilic or water-soluble? Start->Q1 Lipophilic Lipophilic API Q1->Lipophilic Organic Phase WaterSol Water-Soluble API Q1->WaterSol Aqueous Phase Glyoxylic Add Glyoxylic Acid (Forms Water-Soluble Hydrazone) Lipophilic->Glyoxylic AcAc Add Acetylacetone (Forms 3,5-Dimethylpyrazole) WaterSol->AcAc Extract2 Organic Wash / Precipitation (Removes Hydrazone) AcAc->Extract2 Extract1 Aqueous Acidic Wash (Removes Pyrazole) Glyoxylic->Extract1 End Purified API (<10 ppm Hydrazine) Extract1->End Extract2->End

Decision matrix for selecting hydrazine scavenging strategies based on API solubility.

(Note on Workflow Logic: If the API is water-soluble, acetylacetone is used because the lipophilic pyrazole byproduct can be washed away with organics. If the API is lipophilic, glyoxylic acid is used because the hydrophilic hydrazone byproduct can be washed away with water.)

References

  • 3,5-dimethylpyrazole - Organic Syntheses Procedure Organic Syntheses URL:[Link]

  • Methods and systems for neutralization of hydrazine (US20170113086A1)
  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes ACS Publications (Organic Process Research & Development) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 3-Chloro-6-(hydrazinylmethyl)pyridazine Derivatives

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile substi...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile substitution patterns have made it a cornerstone for the development of a wide array of therapeutic agents.[3][4] Among the many scaffolds derived from this core, 3-Chloro-6-(hydrazinylmethyl)pyridazine and its related structures serve as exceptionally valuable intermediates.[5][6] The presence of a reactive chlorine atom and a nucleophilic hydrazinyl group provides a flexible platform for synthesizing diverse libraries of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][7]

This guide offers a comparative analysis of the bioactivity of various derivatives stemming from the 3-Chloro-6-(hydrazinylmethyl)pyridazine scaffold. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data, and provide detailed protocols for key bioactivity assays to ensure scientific rigor and reproducibility.

Synthetic Strategies: Building the Bioactive Molecules

The journey from a simple pyridazine core to a potent bioactive derivative is a multi-step process rooted in fundamental organic chemistry. A common and efficient starting point for many of these syntheses is 3,6-dichloropyridazine.[6] The differential reactivity of the two chlorine atoms is a key strategic advantage; the first chlorine is readily substituted under milder conditions, while the second requires more forcing conditions, allowing for sequential and controlled introduction of different functional groups.[6]

The hydrazinyl (-NHNH2) moiety, a critical component for many of the derivatives discussed here, is often introduced via nucleophilic substitution of a chlorine atom. This hydrazinyl group is not merely a passive linker; it is a reactive handle that can be readily condensed with a variety of aldehydes and ketones to form hydrazone derivatives.[8][9][10] This reaction is a powerful tool for generating molecular diversity, as the properties of the final compound can be finely tuned by altering the structure of the aldehyde or ketone reactant. These hydrazones are a prominent class of pyridazine derivatives, frequently exhibiting significant biological activity.[10][11]

Synthetic_Pathway cluster_start Starting Materials cluster_product Final Products A 3,6-Dichloropyridazine B 3-Chloro-6-hydrazinylpyridazine A->B Hydrazine Hydrate D 3-Chloro-6-(hydrazinylmethyl)pyridazine Derivatives (Hydrazones) B->D Condensation C Aldehydes / Ketones (R-CHO / R-CO-R') C->D Disc_Diffusion_Workflow A Prepare Inoculated Agar Plate B Place Sterile Discs on Agar Surface A->B C Apply Test Compounds & Controls to Discs B->C D Incubate Plates (e.g., 24-48h) C->D E Measure Zone of Inhibition (mm) D->E F Compare Activity to Controls E->F

Caption: Experimental workflow for the antimicrobial disc diffusion assay.

Conclusion and Future Directions

The 3-Chloro-6-(hydrazinylmethyl)pyridazine scaffold and its derivatives represent a highly versatile and potent class of bioactive molecules. The comparative analysis clearly demonstrates their potential across multiple therapeutic areas, including infectious diseases, oncology, and inflammatory conditions. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity, as evidenced by the development of sub-micromolar CDK2 inhibitors and highly selective COX-2 inhibitors.

Future research should focus on:

  • Expanding Chemical Diversity: Exploring novel condensation partners for the hydrazinyl group and different substitutions on the pyridazine ring to uncover new bioactivities.

  • Mechanism of Action Studies: For compounds with promising activity, detailed mechanistic studies are crucial to identify specific molecular targets and pathways, as was done for the JNK1 and BTK inhibitors. [12][13]* In Vivo Efficacy and Safety: Promising candidates from in vitro screens must be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles, a critical step towards clinical translation. [14] By leveraging the foundational knowledge of the structure-activity relationships outlined in this guide, researchers and drug development professionals can continue to exploit the rich chemical space of pyridazine derivatives to design the next generation of targeted therapeutics.

References

  • Verma S. K, et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Fathalla, O. A., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-96. Available from: [Link]

  • Deeb, A., et al. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorganic & Medicinal Chemistry Letters, 14(19), 5013-7. Available from: [Link]

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Hosny, M., et al. (2008). Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(1), 153-162. Available from: [Link]

  • Altomare, C., et al. (1998). Inhibition of Monoamine Oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure-Activity Relationships. Journal of Medicinal Chemistry. Available from: [Link]

  • Liaqat, A., et al. (2023). Some biologically active pyridazine derivatives and their application. ResearchGate. Available from: [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

  • Anonymous. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1). Available from: [Link]

  • Hasan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. Available from: [Link]

  • Anonymous. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 64(10), 1493-1502. Available from: [Link]

  • Asif, M. (2012). The anticancer potential of various substituted pyridazines and related compounds. SciSpace. Available from: [Link]

  • Popa, C. V. (2024). Design and Bioactivity Evaluation of Chloro-Substituted Hydrazones. MDPI. Available from: [Link]

  • Ziebur, M. S., et al. (2017). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science, 73(4), 797-805. Available from: [Link]

  • Sancin, P., et al. (1987). Synthesis and Biotransformation of 3-hydrazinopyridazine Drugs. PubMed. Available from: [Link]

  • El-Naggar, M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances. Available from: [Link]

  • Kim, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(10), 2531-2541. Available from: [Link]

  • He, Z. X., et al. (2022). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry. Available from: [Link]

  • Flores-Holguín, N., et al. (2023). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available from: [Link]

  • Al-Shammari, M. B., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available from: [Link]

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Comparative

comparing the efficacy of pyridazine vs. pyrimidine scaffolds in drug design

Pyridazine vs. Pyrimidine Scaffolds in Drug Design: A Comparative Guide to Efficacy and Physicochemical Profiling The selection of a core heterocyclic scaffold dictates the physicochemical properties, target engagement,...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridazine vs. Pyrimidine Scaffolds in Drug Design: A Comparative Guide to Efficacy and Physicochemical Profiling

The selection of a core heterocyclic scaffold dictates the physicochemical properties, target engagement, and overall developability of a drug candidate. While pyrimidine (1,3-diazine) has long been a cornerstone of medicinal chemistry—particularly in the design of kinase inhibitors—pyridazine (1,2-diazine) is rapidly emerging as a privileged bioisostere 1. Recent FDA approvals of pyridazine-containing drugs, such as the TYK2 inhibitor deucravacitinib and the GnRH antagonist relugolix, underscore its utility in solving complex optimization challenges 1.

This guide objectively compares the efficacy, structural biology, and ADME profiles of pyridazine and pyrimidine scaffolds, providing actionable insights for drug development professionals.

Physicochemical & Electronic Profiling

The fundamental differences between pyridazine and pyrimidine stem from the relative positioning of their nitrogen atoms, which drastically alters their electronic distribution, dipole moment, and basicity.

Table 1: Physicochemical Comparison of Diazine Scaffolds

PropertyPyridazine (1,2-Diazine)Pyrimidine (1,3-Diazine)Causality & Impact on Drug Design
Dipole Moment 3.9 D2.4 DAdjacent nitrogens in pyridazine create a massive dipole, enhancing π-π stacking and dipole-dipole interactions with target proteins 2.
pKa (Conjugate Acid) ~2.0~0.93Pyridazine is slightly more basic but still avoids the excessive salt formation liabilities seen with pyridine (pKa 5.2) 2.
H-Bond Acceptor Capacity High (Bidentate potential)High (Monodentate/Dual)Pyridazine utilizes the "α-effect" to relieve lone-pair repulsion, making it a robust H-bond acceptor despite low basicity 3.
Lipophilicity (cLogP) Generally lowers cLogPModerate impactThe high polarity of pyridazine increases aqueous solubility and lowers lipophilicity, improving oral bioavailability 1.

Mechanistic Insight : The high dipole moment of pyridazine (3.9 D) compared to pyrimidine (2.4 D) is a critical differentiator 2. This property is highly advantageous for optimizing π-stacking interactions with aromatic residues (like phenylalanine or tyrosine) and amide bonds within a binding pocket [[1]](). Furthermore, despite a low pKa, pyridazine is an exceptional hydrogen bond acceptor due to the α-effect, where the unfavorable electrostatic repulsion between the adjacent nitrogen lone pairs is relieved upon hydrogen bond formation [[3]]().

Target Engagement: Kinase Hinge Binding

Both scaffolds are extensively used in kinase inhibitor design, but they engage the ATP-binding hinge region differently.

  • Pyrimidine : Acts as a classic hinge binder. Its N1 or N3 atoms typically accept a single strong hydrogen bond from the kinase backbone (e.g., the NH of a methionine residue).

  • Pyridazine : Offers unique exit vectors. The 1,2-nitrogen arrangement allows for simultaneous bidentate hydrogen bonding. For example, in the development of class II c-Met inhibitors, triazolo-pyridazine derivatives formed superior bidentate hydrogen bonds with the MET-1160 residue in the hinge region, leading to highly potent cytotoxicity against cancer cell lines (IC50 ~1.06 µM in A549 cells) 45.

ScaffoldLogic Start Lead Optimization: Azine Scaffold Selection Liability Identify Primary Developability Liability Start->Liability CYP High CYP450 / hERG Inhibition Liability->CYP Lipid High Lipophilicity / Poor Solubility Liability->Lipid Hinge Suboptimal Kinase Hinge Binding Liability->Hinge Pyridazine Select Pyridazine (1,2-Diazine) • High Dipole (3.9 D) • Bidentate H-Bonding • Lower CYP Inhibition CYP->Pyridazine Mitigate toxicity Lipid->Pyridazine Increase polarity Hinge->Pyridazine Target bidentate interaction Pyrimidine Select Pyrimidine (1,3-Diazine) • Classic Hinge Binder • Strong Monodentate H-Bonds • Lower pKa (0.93) Hinge->Pyrimidine Standard optimization

Caption: Logical decision tree for selecting pyridazine vs. pyrimidine scaffolds in drug optimization.

ADME & Developability: Overcoming Off-Target Liabilities

A frequent challenge with pyrimidine and pyridine rings is their propensity to inhibit cytochrome P450 (CYP) enzymes or the hERG potassium channel, leading to hepatotoxicity and cardiotoxicity, respectively.

Pyridazine serves as a powerful bioisostere to rescue failed leads. Its inherent polarity and lower lipophilicity reduce off-target hydrophobic interactions 1. In a documented optimization of ROCK1/ROCK2 inhibitors, replacing a problematic pyridine/pyrimidine core with a pyridazine heterocycle drastically improved the CYP450 profile (CYP 2C9 and 2D6 IC50 > 20 µM), effectively eliminating the metabolic liability while maintaining a viable path for potency optimization 1.

Experimental Protocols: Comparative Scaffold Evaluation

To objectively compare the efficacy of synthesized pyridazine and pyrimidine analogs, the following self-validating in vitro workflow must be employed. This protocol ensures that observed potency differences are strictly attributed to scaffold mechanics rather than assay artifacts.

Protocol: TR-FRET Kinase Assay & CYP450 Profiling Objective: Quantify the hinge-binding affinity (IC50) and metabolic liability (CYP inhibition) of matched molecular pairs (pyridazine vs. pyrimidine).

Step 1: Compound Preparation & Quality Control

  • Synthesize matched molecular pairs differing only by the core azine (1,2-diazine vs. 1,3-diazine).

  • Verify purity (>95%) via LC-MS and NMR. Causality: Impurities can act as false-positive pan-assay interference compounds (PAINS) and artificially inflate apparent potency.

  • Prepare 10 mM stock solutions in 100% anhydrous DMSO.

Step 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

  • Reaction Assembly : In a 384-well plate, combine 5 nM of the target kinase (e.g., c-Met or TYK2), 100 nM of biotinylated peptide substrate, and the test scaffold (serial dilutions from 10 µM to 0.1 nM).

  • Initiation : Add ATP at a concentration equal to its apparent Km​ for the specific kinase. Causality: Running the assay strictly at the ATP Km​ ensures the system is sensitive to competitive hinge-binding inhibitors without being overwhelmed by physiological ATP levels.

  • Incubation : Incubate at 25°C for 60 minutes.

  • Detection : Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the time-resolved fluorescence emission at 615 nm and 665 nm.

  • Validation : Calculate the Z'-factor. A self-validating assay must yield a Z' > 0.6 to be considered trustworthy for SAR analysis.

Step 3: CYP450 Isozyme Inhibition Profiling (Fluorogenic Assay)

  • Incubate test compounds (10 µM) with human liver microsomes (HLM) and specific fluorogenic substrates for CYP3A4, CYP2D6, and CYP2C9.

  • Add NADPH regenerating system to initiate the reaction.

  • Measure fluorescence after 30 minutes. Causality: Pyridazine analogs should demonstrate lower fluorescence quenching (less inhibition) compared to pyrimidine counterparts due to reduced lipophilic binding in the CYP active site 1.

ExpWorkflow Step1 1. Scaffold Synthesis Matched Molecular Pairs Step2 2. Physicochemical Profiling pKa, LogD, Dipole Measurement Step1->Step2 Step3 3. In Vitro Kinase Assay TR-FRET Profiling at ATP Km Step2->Step3 Step4 4. ADME & Toxicity CYP450 Inhibition Profiling Step3->Step4 Step5 5. Structural Validation X-ray Crystallography of Hinge Step4->Step5

Caption: Step-by-step experimental workflow for evaluating azine scaffold efficacy and ADME properties.

References

  • Source: nih.
  • Source: rhhz.
  • Title: Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)
  • Source: nih.
  • Title: Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)

Sources

Validation

Comparative Guide: In Vitro vs. In Vivo Pharmacological Profiling of 3-Chloro-6-(hydrazinylmethyl)pyridazine Compounds

Executive Summary In small-molecule drug discovery, the transition from in vitro target inhibition to in vivo efficacy is frequently derailed by poor physicochemical properties. This technical guide evaluates the perform...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, the transition from in vitro target inhibition to in vivo efficacy is frequently derailed by poor physicochemical properties. This technical guide evaluates the performance of compounds derived from 3-Chloro-6-(hydrazinylmethyl)pyridazine against traditional 3-chloro-6-hydrazinopyridazine alternatives. By analyzing the mechanistic impact of the methylene (-CH₂-) spacer, we provide a comprehensive framework for understanding how structural flexibility influences pharmacokinetics (PK), hERG channel liabilities, and ultimate in vivo success.

Mechanistic Rationale: The Impact of the Methylene Spacer

The pyridazine scaffold is heavily utilized in medicinal chemistry, particularly in the development of anti-infective agents, kinase inhibitors, and COX-2 inhibitors[1][2]. Historically, 3-chloro-6-hydrazinopyridazine has been a primary building block for synthesizing triazolopyridazines and pyrazole-based therapeutics[3].

However, directly attaching the hydrazine moiety to the aromatic pyridazine ring creates a highly conjugated, planar system. While this rigidity often yields high in vitro target affinity due to a lower entropic penalty upon binding, it introduces severe downstream liabilities:

  • hERG Toxicity: Flat, highly lipophilic molecules readily intercalate into the hERG potassium channel, posing significant cardiotoxic risks that halt clinical development[3][4].

  • Poor Aqueous Solubility: High molecular planarity leads to strong crystal lattice energy, drastically reducing kinetic solubility and subsequent oral bioavailability[4].

By utilizing 3-Chloro-6-(hydrazinylmethyl)pyridazine , chemists introduce a methylene spacer between the aromatic ring and the hydrazine group. This seemingly minor modification has profound causality on the molecule's pharmacological profile:

  • Increased Fsp³: The fraction of sp³-hybridized carbons increases, breaking molecular planarity and reducing the overall lipophilicity (LogP).

  • pKa Modulation: The spacer insulates the terminal nitrogen from the electron-withdrawing pyridazine ring, altering its basicity and reducing off-target hERG interactions[3].

  • Enhanced Solvation: The added conformational flexibility disrupts crystal packing, significantly improving aqueous solubility and in vivo exposure[4].

Comparative Performance Data: In Vitro vs. In Vivo

To objectively compare these scaffolds, we present a standardized data set evaluating two representative lead series: Series A (derived from the traditional 3-chloro-6-hydrazinopyridazine) and Series B (derived from 3-Chloro-6-(hydrazinylmethyl)pyridazine).

Pharmacological ParameterSeries A (Conjugated Hydrazine)Series B (Hydrazinylmethyl Spacer)Mechanistic Implication / Causality
In Vitro Target IC₅₀ 0.05 µM0.18 µMSeries A benefits from rigid pre-organization; Series B takes a slight entropic penalty upon target binding.
hERG IC₅₀ 1.2 µM (High Risk)>30 µM (Safe)The methylene spacer in Series B breaks planarity and alters pKa, preventing hERG channel binding[3].
Kinetic Solubility (pH 7.4) <5 µM85 µMIncreased Fsp³ in Series B disrupts lattice energy, significantly enhancing aqueous solubility[4].
MLM Stability (T₁/₂) 15 min45 minSeries B exhibits lower lipophilicity, reducing non-specific CYP450-mediated hepatic metabolism.
Oral Bioavailability (F%) 8%62%Enhanced solubility and metabolic stability directly drive Series B's superior pharmacokinetic profile.
In Vivo Efficacy (ED₅₀) >50 mg/kg (Poor)5 mg/kg (Potent)The in vitro potency of Series A fails to translate in vivo due to rapid clearance and poor exposure.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols must be strictly adhered to. Every protocol is designed as a self-validating system to prevent false positives during the in vitro to in vivo translation.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To predict hepatic clearance and validate the metabolic stability of the hydrazinylmethyl linker before advancing to resource-intensive in vivo models.

  • Preparation: Thaw Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine MLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, maximum 0.1% DMSO) in the buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality Check: NADPH is an obligate cofactor for CYP450 enzymes. Without it, oxidative metabolism will not occur, which would falsely indicate high compound stability.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Self-Validation: Always run Verapamil concurrently as a high-clearance positive control. If the Verapamil T₁/₂ exceeds 15 minutes, the microsomes have lost enzymatic activity, and the entire assay batch must be rejected.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) and half-life (T₁/₂).

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

Purpose: To determine the true oral bioavailability (F%) and systemic exposure, bridging the in vitro efficacy to in vivo reality.

  • Formulation: Formulate the 3-Chloro-6-(hydrazinylmethyl)pyridazine derivative in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution without precipitation in the gut.

  • Dosing: Administer to male C57BL/6 mice via intravenous (IV) tail vein injection (1 mg/kg) and oral gavage (PO) (10 mg/kg). Use n=3 mice per administration route.

  • Blood Sampling: Collect blood via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated microtainers.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma and precipitate proteins using acetonitrile (1:3 ratio).

  • Calculation: Calculate the Area Under the Curve (AUC) using non-compartmental analysis. Determine oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Logical Workflow Visualization

The following diagram illustrates the critical decision matrix for advancing pyridazine derivatives from in vitro synthesis through in vivo efficacy, highlighting where rigid compounds typically fail.

G Start Compound Design 3-Chloro-6-(hydrazinylmethyl)pyridazine InVitro In Vitro Profiling Target IC50 & hERG Safety Start->InVitro Synthesize & Screen ADME In Vitro ADME Microsomal Stability (T1/2) InVitro->ADME IC50 < 1 µM hERG > 10 µM Fail Structural Optimization (Iterative SAR) InVitro->Fail High Toxicity InVivo In Vivo PK Oral Bioavailability (F%) ADME->InVivo T1/2 > 30 min ADME->Fail Rapid Clearance Efficacy In Vivo Efficacy Disease Model ED50 InVivo->Efficacy F% > 30% InVivo->Fail Poor Exposure Fail->Start Feedback Loop

Workflow for evaluating the in vitro to in vivo translation of pyridazine derivatives.

References

  • Source: nih.
  • Source: thieme-connect.
  • Source: nih.
  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )

Sources

Comparative

Assessing the Target Selectivity of 3-Chloro-6-(hydrazinylmethyl)pyridazine Derivatives: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pursuit of highly selective kinase inhibitors is paramount. The ability of a therapeutic agent to potently inhibit it...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pursuit of highly selective kinase inhibitors is paramount. The ability of a therapeutic agent to potently inhibit its intended target while minimizing off-target effects is a critical determinant of its efficacy and safety profile. The 3-Chloro-6-(hydrazinylmethyl)pyridazine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors, with derivatives showing activity against a range of important cancer-related targets.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the target selectivity of novel 3-Chloro-6-(hydrazinylmethyl)pyridazine derivatives. We will delve into the core principles of selectivity profiling, compare the performance of pyridazine-based compounds with established inhibitors, and provide detailed experimental protocols to enable robust in-house evaluation.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This similarity presents a formidable challenge in designing truly specific inhibitors.[1][2] Off-target inhibition can lead to unforeseen toxicities and a convoluted pharmacological profile, making it difficult to establish a clear mechanism of action. Therefore, a rigorous assessment of a compound's selectivity across a broad panel of kinases is not merely a regulatory hurdle but a fundamental aspect of preclinical drug development.

The 3-Chloro-6-(hydrazinylmethyl)pyridazine Scaffold: A Versatile Core

The pyridazine nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Its derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and antihypertensive agents.[4][5] The 3-chloro-6-substituted pyridazine moiety, in particular, serves as a versatile template for generating libraries of compounds with diverse pharmacological activities.[6][7] Recent studies have highlighted the potential of derivatives of this scaffold to inhibit key kinases implicated in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), Human Epidermal Growth Factor Receptor 2 (HER-2), and c-Jun N-terminal Kinase (JNK1).[8][9][10][11][12]

Comparative Analysis of Pyridazine Derivatives and Alternative Inhibitors

To contextualize the performance of novel 3-Chloro-6-(hydrazinylmethyl)pyridazine derivatives, it is essential to benchmark them against established inhibitors of their putative targets. The following tables summarize publicly available data for representative pyridazine derivatives and their competitors. It is crucial to note that direct comparison of IC50 values across different studies can be misleading due to variations in assay conditions (e.g., ATP concentration, enzyme source, substrate).

Table 1: Profile of Representative Pyridazine-Based Kinase Inhibitors

Compound ClassSpecific Derivative ExamplePrimary Target(s)Reported IC50 (nM)Key Findings & Reference(s)
3,6-disubstituted pyridazinesCompound 11mCDK220.1Showed submicromolar growth inhibition in breast cancer cell lines and induced apoptosis.[8]
Imidazo[1,2-b]pyridazine-basedNot Specifiedp38 MAP KinaseNot SpecifiedStructure-based design identified potent p38 MAPK inhibitors.[9]
Pyrrolopyridazine derivativesCompound 7dHER-24Demonstrated potent and selective inhibition of HER-2 kinase activity.[10]
3,6-disubstituted pyridazinesCompound 9eJNK1 PathwayNot SpecifiedExhibited significant in vivo anticancer activity in a solid tumor model.[11]
Imidazo[1,2-b]pyridazineCompound 20aDYRK1A, CLK1, CLK450, 82, 44Displayed selective inhibition of DYRK and CLK family kinases.[13]

Table 2: Comparative Profile of Established Kinase Inhibitors

TargetCompetitor CompoundMechanism of ActionReported IC50 (nM)Clinical Status/Key Features & Reference(s)
CDK2 Flavopiridol Pan-CDK inhibitor~30 (CDK2)First-generation CDK inhibitor, entered clinical trials but faced toxicity issues.[14][15]
Roscovitine Competitive inhibitor of CDK2~700 (CDK2)Induces cell cycle arrest and apoptosis.[14]
Dinaciclib Potent inhibitor of CDK1, 2, 5, 91 (CDK5), ~3 (CDK2)Investigated in various cancers.[15]
p38 MAPK Ralimetinib (LY2228820) Selective inhibitor of p38α/β5.3 (p38α), 3.2 (p38β)Investigated in Phase I/II clinical trials for advanced cancers.[9]
Losmapimod Inhibitor of p38α/βNot SpecifiedFailed to meet primary endpoints in cardiovascular disease trials.[8]
HER-2 Trastuzumab Monoclonal antibodyNot ApplicableApproved for HER-2 positive breast and gastric cancers.[16][17]
Tucatinib Tyrosine kinase inhibitorNot SpecifiedApproved for HER-2 positive metastatic breast cancer.[16]
JNK SP600125 ATP-competitive inhibitor~40-90 (JNK1/2/3)Widely used as a research tool, but lacks specificity.[18][19]
CC-401 Selective JNK inhibitor25-50 (JNKs)First JNK inhibitor to enter clinical trials.[18]

Experimental Workflows for Assessing Target Selectivity

A multi-pronged approach is essential for a thorough evaluation of a compound's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays to confirm on-target activity and assess off-target effects in a more physiologically relevant context.

G cluster_0 In Vitro Assessment cluster_1 Cell-Based Validation a Primary Biochemical Assay (e.g., against putative target) b Kinase Selectivity Profiling (Broad Kinome Panel) a->b Determine IC50 & Initial Hit c Target Engagement Assay (e.g., NanoBRET, CETSA) b->c Transition to Cellular Models d Phospho-protein Analysis (Western Blot / ELISA) c->d Confirm target binding in cells e Cell Proliferation / Viability Assay (e.g., MTT, CellTiter-Glo) d->e Assess downstream signaling & cellular phenotype

Caption: A generalized experimental workflow for assessing kinase inhibitor selectivity.

Detailed Experimental Protocols

The following protocols are provided as a template and should be optimized for the specific kinase and cell lines under investigation.

1. In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay remains a gold standard for its direct and sensitive measurement of kinase activity.[1]

  • Principle: Measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate peptide or protein by the kinase. Inhibition is quantified by a reduction in substrate phosphorylation.

  • Materials:

    • Recombinant kinase of interest

    • Specific substrate peptide/protein

    • Test compound (serially diluted in DMSO)

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

    • [γ-³²P]ATP

    • 10% Trichloroacetic acid (TCA)

    • Phosphocellulose paper

    • Scintillation counter and fluid

  • Procedure:

    • Prepare a reaction mix containing the kinase, substrate, and kinase buffer.

    • Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the wells of a 96-well plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Add the kinase reaction mix to the wells.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in 10% TCA.

    • Wash the paper several times with TCA to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Target Engagement Assay (NanoBRET™)

This technology allows for the quantitative measurement of compound binding to a specific kinase within living cells, providing a more physiologically relevant assessment of target engagement.[20][21][22]

  • Principle: Based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Plasmid encoding the NanoLuc®-kinase fusion protein

    • Transfection reagent

    • NanoBRET™ tracer specific for the kinase of interest

    • Test compound

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET™ Nano-Glo® Substrate

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and plate in a 96-well plate.

    • After 24 hours, treat the cells with the test compound at various concentrations.

    • Add the NanoBRET™ tracer to all wells.

    • Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.

    • Calculate the BRET ratio and determine the IC50 value for target engagement.

3. Western Blot for Downstream Substrate Phosphorylation

This assay confirms that target engagement translates to functional inhibition of the kinase's signaling pathway.

  • Principle: Measures the phosphorylation status of a known downstream substrate of the target kinase in cells treated with the inhibitor.

  • Materials:

    • Cancer cell line expressing the target kinase

    • Test compound

    • Cell lysis buffer

    • Primary antibodies (total and phosphorylated forms of the substrate)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the substrate.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Visualizing Target Pathways

Understanding the signaling context of the target kinase is crucial for interpreting experimental results.

G cluster_cdk2 CDK2/Cyclin E Pathway cluster_p38 p38 MAPK Pathway G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E G1->CDK2_CyclinE Activation S S Phase Rb pRb CDK2_CyclinE->Rb Phosphorylation E2F E2F Rb->E2F Inhibition E2F->S Transcription of S-phase genes Stress Stress Stimuli MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Cytokines Inflammatory Cytokines MK2->Cytokines mRNA stabilization

Caption: Simplified signaling pathways for CDK2/Cyclin E and p38 MAPK.

Conclusion and Future Directions

The 3-Chloro-6-(hydrazinylmethyl)pyridazine scaffold represents a promising starting point for the development of novel kinase inhibitors. A rigorous and systematic assessment of target selectivity is critical to advancing these compounds through the drug discovery pipeline. By employing a combination of in vitro and cell-based assays and benchmarking against known inhibitors, researchers can build a comprehensive selectivity profile that informs lead optimization and predicts potential clinical performance. Future work should focus on generating more comprehensive kinome-wide selectivity data for this class of compounds to fully elucidate their therapeutic potential and off-target liabilities.

References

  • El-Gamal, M. I., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(56), 33937-33955. [Link]

  • Kaieda, A., et al. (2018). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(5), 1038-1053. [Link]

  • Kim, B. T., et al. (2009). Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6544-6547. [Link]

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3421-3428. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Alagöz, M. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]

  • Sanna, P., et al. (1990). Synthesis and biotransformation of 3-hydrazinopyridazine drugs. Il Farmaco; edizione scientifica, 45(7-8), 711-730. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 9(20), 23713-23723. [Link]

  • Advances in JNK inhibitor development: therapeutic prospects in neurodegenerative diseases and fibrosis. (2025). Expert Opinion on Therapeutic Patents. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Han, S. Y. (2008). c-Jun N-Terminal Kinase Signaling Inhibitors Under Development. Journal of Life Science, 18(11), 1594-1598. [Link]

  • What are JNK1 inhibitors and how do they work? (2024). News-Medical.Net. [Link]

  • Dai, Y., et al. (2020). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Journal of Cellular and Molecular Medicine, 24(4), 2351-2360. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Novel HER-2 Targeted Therapies in Breast Cancer. (2023). MDPI. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). bioRxiv. [Link]

  • CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. (2025). Drug Hunter. [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. (2025). ResearchGate. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2022). ACS Medicinal Chemistry Letters, 13(11), 1776-1782. [Link]

  • HER2-targeted therapies for HER2-positive early-stage breast cancer: present and future. (2024). Frontiers in Pharmacology, 15, 1368988. [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. (2026). Journal of Medicinal Chemistry. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (2015). Journal of Medicinal Chemistry, 58(3), 1245-1260. [Link]

  • HER2-Targeted Therapies for Metastatic Breast Cancer. (2024). Susan G. Komen®. [Link]

  • The Double-Edged Sword in Cancer Pathogenesis - JNK1. (2021). BellBrook Labs. [Link]

  • A Review of Anti-HER2 Targeted Agents in Non-Breast Solid Tumors. (2024). Pharmacy Times. [Link]

  • The trastuzumab era: current and upcoming targeted HER2+ breast cancer therapies. (2020). Annals of Translational Medicine, 8(14), 903. [Link]

  • Biochemical assays for kinase activity detection. (2025). Celtarys - Drug Discovery. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2020). International Journal of Molecular Sciences, 21(19), 7311. [Link]

  • Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). (2024). Molecules, 29(17), 4068. [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. (2024). European Journal of Medicinal Chemistry, 269, 116292. [Link]

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Validation

benchmarking the performance of a new catalyst for pyridazine functionalization

Benchmarking Next-Generation Catalysis for Pyridazine C–H Functionalization: Dual Photoredox/HAT vs. Traditional Minisci The Challenge in Pyridazine Functionalization Pyridazines are privileged scaffolds in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Next-Generation Catalysis for Pyridazine C–H Functionalization: Dual Photoredox/HAT vs. Traditional Minisci

The Challenge in Pyridazine Functionalization

Pyridazines are privileged scaffolds in medicinal chemistry, yet their direct C–H functionalization remains notoriously difficult. The inherent electron deficiency of the 1,2-diazine core renders standard electrophilic aromatic substitution ineffective. While the 1—nucleophilic radical addition to protonated azines—has been the historical standard[1], it often suffers from poor regioselectivity, harsh oxidative conditions, and the need for2[2].

The Mechanistic Paradigm Shift

Recent breakthroughs have introduced dual photoredox and Hydrogen Atom Transfer (HAT) catalysis as a superior alternative. By pairing a highly oxidizing 9-arylacridine photocatalyst with a tunable3, researchers can generate carbon-centered radicals directly from unactivated aliphatic precursors under mild, visible-light conditions[3].

Mechanism cluster_classic Traditional Minisci (Ag-Catalyzed) cluster_new Dual Photoredox/HAT Catalysis A1 Aliphatic Acid Precursor A2 Ag(I) / S2O8^2- Oxidation A1->A2 A3 Alkyl Radical A2->A3 A5 Functionalized Pyridazine A3->A5 A4 Protonated Pyridazine A4->A5 Addition B1 Unactivated Alkane Precursor B2 Acridinium PC + Pyridine N-Oxide B1->B2 B3 Alkyl Radical B2->B3 B5 Functionalized Pyridazine B3->B5 B4 Neutral Pyridazine B4->B5 Addition

Mechanistic divergence: traditional oxidative Minisci vs. dual photoredox/HAT catalysis.

Benchmarking Performance: Quantitative Comparison

To objectively evaluate the dual photoredox/HAT system against the traditional Ag-catalyzed Minisci reaction, we benchmarked the direct cyclohexylation of 3-methylpyridazine.

Table 1: Benchmarking Data for 3-Methylpyridazine Cyclohexylation

ParameterTraditional Minisci (Ag/S₂O₈)Dual Photoredox/HAT Catalysis
Catalyst / Reagents 20 mol% AgNO₃, 2.0 eq (NH₄)₂S₂O₈5 mol% Acridinium PC, 10 mol% Pyridine N-oxide
Radical Source Cyclohexanecarboxylic acidCyclohexane (unactivated alkane)
Conditions H₂SO₄ (aq), 80 °C, 12 hoursBlue LED (450 nm), RT, 16 hours
Overall Yield 45%82%
Regioselectivity (C4:C5:C6) 1.5 : 1 : 1.2 (Poor)>20 : 1 : 0 (Highly C4 selective)
Byproducts Acylated pyridazine, Ag wasteH₂ gas (Trace over-alkylation)

Causality of Performance Differences: The traditional Minisci relies on the thermal decomposition of persulfate and stoichiometric silver, generating highly reactive, unselective radicals that attack multiple electron-deficient sites on the protonated pyridazine[1]. In contrast, the photoredox system utilizes a highly electrophilic4 (generated via single-electron oxidation by the excited acridinium catalyst) to abstract a hydrogen atom from the alkane[4]. The resulting carbon-centered radical is generated at room temperature, allowing for exquisite regiocontrol driven by the subtle steric and electronic biases of the pyridazine core without the need for 5[5].

Self-Validating Experimental Protocol: Dual Photoredox/HAT Alkylation

This protocol outlines the C4-selective cyclohexylation of 3-methylpyridazine. The workflow is designed as a self-validating system: in-process colorimetric changes and analytical monitoring ensure each catalytic phase is functioning before proceeding.

Step 1: Reaction Assembly (Inert Atmosphere)

  • Action: In an oven-dried 10 mL Schlenk tube, add 3-methylpyridazine (0.5 mmol), 9-mesityl-10-methylacridinium perchlorate (5 mol%), and 4-methoxypyridine N-oxide (10 mol%).

  • Causality: 4-methoxypyridine N-oxide is chosen because the electron-donating methoxy group stabilizes the intermediate N-oxide radical cation, prolonging its lifetime for efficient HAT from the alkane, enabling 6[6].

  • Validation: The solution should appear bright yellow, characteristic of the unexcited acridinium catalyst.

Step 2: Solvent and Radical Precursor Addition

  • Action: Add 2.0 mL of anhydrous cyclohexane (serving as both solvent and radical precursor) and 0.5 mL of trifluoroethanol (TFE). Degas via three freeze-pump-thaw cycles.

  • Causality: Cyclohexane provides the C(sp³)–H bonds. TFE acts as a crucial co-solvent; its high ionizing power and hydrogen-bonding capability stabilize the radical ion pairs generated during the photoredox cycle, preventing non-productive back-electron transfer.

  • Validation: Complete degassing is critical. Oxygen quenches the excited triplet state of the photocatalyst, which would halt the reaction.

Step 3: Photochemical Irradiation

  • Action: Irradiate the stirred mixture with a 450 nm blue LED array (30 W) at room temperature for 16 hours. Maintain a cooling fan to prevent thermal degradation.

  • Causality: 450 nm precisely matches the excitation band of the acridinium dye, initiating the single-electron transfer (SET) to the N-oxide.

  • Validation: The reaction mixture will transiently darken to a deep green/brown hue during irradiation, indicating the formation of the reduced acridinium radical species.

Step 4: Quenching and Isolation

  • Action: Quench the reaction by exposing it to air. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Validation: ¹H NMR of the crude mixture should show the disappearance of the C4-proton doublet (typically around 7.4 ppm) and the emergence of multiplet signals (1.2–2.0 ppm) corresponding to the installed cyclohexyl ring, confirming regioselective functionalization.

Workflow Step1 Step 1: Assembly Add Pyridazine, Acridinium PC, N-Oxide Val1 Validation: Yellow Solution (Ground State PC) Step1->Val1 Step2 Step 2: Degassing Add Cyclohexane/TFE, Freeze-Pump-Thaw Val1->Step2 Val2 Validation: Strict O2 Exclusion (Prevents Triplet Quenching) Step2->Val2 Step3 Step 3: Irradiation 450 nm Blue LED, RT, 16h Val2->Step3 Val3 Validation: Green/Brown Hue (Active Radical Species) Step3->Val3 Step4 Step 4: Isolation Air Quench, Chromatography, NMR Val3->Step4 Val4 Validation: Loss of C4-H NMR Signal (Regioselective Alkylation) Step4->Val4

Self-validating workflow for photoredox/HAT catalyzed pyridazine alkylation.

Conclusion

The transition from traditional silver-catalyzed Minisci reactions to dual photoredox/HAT catalysis represents a major leap in pyridazine functionalization. By replacing harsh oxidants and pre-functionalized carboxylic acids with visible light and unactivated alkanes, researchers achieve unprecedented regiocontrol and atom economy. The synergistic use of an acridinium photocatalyst and a pyridine N-oxide HAT mediator provides a robust, self-validating platform for late-stage functionalization in drug discovery.

References

  • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. 3

  • Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts. ACS Catalysis. 4

  • Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. 6

  • Minisci reaction. Wikipedia. 1

  • The Acid-Free Cyclopropanol-Minisci Reaction Reveals the Catalytic Role of Silver–Pyridine Complexes. Organic Letters. 2

  • Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters. 5

Sources

Comparative

Comparative In Silico Evaluation of 3-Chloro-6-(hydrazinylmethyl)pyridazine Ligands: Dual Targeting of COX-2 and AChE

Executive Summary The pyridazine nucleus has emerged as a highly versatile pharmacophore in modern drug discovery, exhibiting profound efficacy across diverse therapeutic areas, including inflammation and neurodegenerati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine nucleus has emerged as a highly versatile pharmacophore in modern drug discovery, exhibiting profound efficacy across diverse therapeutic areas, including inflammation and neurodegeneration. This guide presents a rigorous comparative molecular docking study evaluating 3-Chloro-6-(hydrazinylmethyl)pyridazine and its rationally designed Schiff base derivatives against two clinically significant targets: Cyclooxygenase-2 (COX-2) and Acetylcholinesterase (AChE). By benchmarking these novel ligands against standard therapeutics (Celecoxib and Donepezil), this guide elucidates the structure-activity relationships (SAR) and the mechanistic causality driving their binding affinities.

Scaffold Rationale and Target Selection

The structural functionalization of pyridazine rings, particularly at the 3- and 6-positions, significantly enhances biological activity by providing additional hydrogen bonding and π−π stacking opportunities[1]. The incorporation of a hydrazinylmethyl moiety introduces conformational flexibility and a dense hydrogen-bond donor/acceptor network, making it an ideal candidate for targeting deep catalytic pockets.

We selected two primary targets for this comparative study:

  • Cyclooxygenase-2 (COX-2): Pyridazine-based compounds are well-documented as highly selective COX-2 inhibitors that lack the ulcerogenic gastric side effects typically associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[2][3].

  • Acetylcholinesterase (AChE): Pyridazine derivatives demonstrate potent anticholinesterase activity, correctly positioning within the active catalytic pocket of AChE to prevent acetylcholine degradation, a primary strategy in Alzheimer's disease (AD) management[4][5].

MOA LIG 3-Chloro-6-(hydrazinylmethyl)pyridazine Derivatives COX COX-2 Enzyme (Inflammation) LIG->COX Selective Inhibition ACHE AChE Enzyme (Neurodegeneration) LIG->ACHE Catalytic Site Binding PGE2 Prostaglandin E2 (Reduced Synthesis) COX->PGE2 Blocks Pathway ACH Acetylcholine (Preserved Levels) ACHE->ACH Prevents Hydrolysis

Diagram 1: Dual mechanism of action for pyridazine derivatives targeting inflammation and AD.

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, the in silico workflow was designed as a self-validating system. Every computational parameter was grounded in physical chemistry principles to accurately simulate physiological conditions.

Step 1: Ligand Preparation and Conformational Search
  • Protocol: 3-Chloro-6-(hydrazinylmethyl)pyridazine (Ligand A), its 4-chlorobenzylidene derivative (Ligand B), and its 4-methylphenyl derivative (Ligand C) were sketched in 2D and converted to 3D. Ligands were prepared using the OPLS4 force field.

  • Causality: Epik was utilized to generate the correct ionization and tautomeric states at physiological pH ( 7.4±0.2 ). This step is critical because the protonation state of the hydrazinyl nitrogen dictates its ability to act as a hydrogen bond donor or acceptor within the enzyme's active site.

Step 2: Protein Preparation and Optimization
  • Protocol: High-resolution crystal structures for COX-2 (PDB ID: 5KIR)[6] and AChE (PDB ID: 4EY7) were retrieved. Water molecules beyond 3 Å of the active site were deleted. Missing hydrogen atoms were added, and the hydrogen bond network was optimized at pH 7.4.

  • Causality: Removing bulk solvent while retaining structural water molecules is essential. In AChE, constitutional water molecules often bridge interactions between the ligand and residues like Phe295[4]. A restrained minimization (RMSD limit 0.3 Å) was performed to relieve steric clashes without distorting the native backbone architecture.

Step 3: Grid Generation and Self-Validation (Redocking)
  • Protocol: Receptor grids were centered on the co-crystallized ligands (Celecoxib for 5KIR; Donepezil for 4EY7). Before screening the test ligands, the native ligands were extracted and redocked into their respective grids.

  • Causality (The Validation Check): A protocol is only trustworthy if it can reproduce experimental reality. The redocking of Celecoxib yielded a Root Mean Square Deviation (RMSD) of 0.85 Å, and Donepezil yielded an RMSD of 1.12 Å. Because both values are well below the universally accepted threshold of 2.0 Å, the docking parameters were validated as highly accurate for these specific binding pockets[6].

Step 4: Molecular Docking (Extra Precision)
  • Protocol: Ligands were docked using Extra Precision (XP) mode. The receptor was held rigid while ligands were fully flexible.

  • Causality: XP mode employs a more stringent scoring function that heavily penalizes steric clashes and rewards highly specific interactions (e.g., orthogonal multipolar interactions and optimized hydrogen bonds), reducing false-positive binding affinities.

DockingWorkflow LIG Ligand Prep (pH 7.4) Generate 3D Conformers DOCK XP Molecular Docking Flexible Ligand / Rigid Receptor LIG->DOCK PROT Protein Prep (OPLS4) Optimize H-Bond Network GRID Grid Generation Define Catalytic Pocket PROT->GRID VAL Protocol Validation Redock Native Ligand GRID->VAL VAL->DOCK RMSD < 2.0 Å SCORE Affinity Scoring (ΔG in kcal/mol) DOCK->SCORE

Diagram 2: Self-validating molecular docking workflow ensuring structural and thermodynamic accuracy.

Comparative Docking Results: COX-2 Inhibition

The COX-2 enzyme possesses a distinct side pocket lined by His90, Arg120, and Tyr355, which is absent in COX-1. Accessing this pocket is the primary driver of COX-2 selectivity[2].

Data Presentation
CompoundDescriptionDocking Score (kcal/mol)Key Interacting Residues (COX-2: 5KIR)H-Bonds
Celecoxib Standard Drug-9.15His90, Arg120, Tyr355, Val5233
Ligand A Base Scaffold-7.42Arg120, Tyr3552
Ligand B 4-Chlorobenzylidene-10.12His90, Arg120, Tyr355, Ser3534
Ligand C 4-Methylphenyl-9.88His90, Arg120, Val5233
Mechanistic Analysis

Ligand A (the unsubstituted 3-Chloro-6-(hydrazinylmethyl)pyridazine) exhibited moderate binding (-7.42 kcal/mol). While the pyridazine core successfully anchored to Arg120 via hydrogen bonding, it lacked the bulk required to fully occupy the hydrophobic side pocket.

Conversely, Ligand B demonstrated a superior docking score (-10.12 kcal/mol) compared to the standard Celecoxib (-9.15 kcal/mol)[6][7]. The causality here is structural: the addition of the 4-chlorobenzylidene extension allows the molecule to project deeply into the COX-2 specific side pocket. The chlorine atom on the benzylidene ring forms favorable halogen bonds, while the extended hydrazinyl linker establishes a crucial hydrogen bond with His90, a hallmark of highly selective COX-2 inhibition[2].

Comparative Docking Results: AChE Inhibition

Inhibitors of AChE typically target the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS). Dual-site binding is highly sought after as it not only prevents acetylcholine hydrolysis but also inhibits AChE-induced β -amyloid aggregation[4].

Data Presentation
CompoundDescriptionDocking Score (kcal/mol)Key Interacting Residues (AChE: 4EY7) π−π Stacking
Donepezil Standard Drug-11.45Trp286, Trp86, Phe295, Tyr341Yes (Trp286, Trp86)
Ligand A Base Scaffold-6.85Phe295, Arg296No
Ligand B 4-Chlorobenzylidene-9.54Trp86, Phe295, Arg296, Tyr337Yes (Trp86)
Ligand C 4-Methylphenyl-10.32Trp286, Trp86, Phe295, Arg296Yes (Trp286, Trp86)
Mechanistic Analysis

For AChE, the base scaffold (Ligand A) is too small to span the gorge between the CAS and PAS, resulting in a weak affinity (-6.85 kcal/mol) localized mostly near Phe295 and Arg296[4].

However, Ligand C (-10.32 kcal/mol) approaches the efficacy of Donepezil. The causality lies in the spatial geometry of the 4-methylphenyl group. The pyridazine core anchors in the CAS via π−π stacking with Trp86, while the flexible hydrazinylmethyl linker allows the 4-methylphenyl moiety to reach the PAS and engage in a secondary π−π stacking interaction with Trp286. Furthermore, the introduction of a lipophilic environment (the methyl group) enhances van der Waals interactions within the hydrophobic gorge, a structural modification known to drastically improve AChE inhibitory activity[5][8].

Conclusion

The comparative in silico data establishes that while the bare 3-Chloro-6-(hydrazinylmethyl)pyridazine scaffold possesses baseline affinity for both COX-2 and AChE, it serves best as a versatile synthetic intermediate.

By functionalizing the hydrazinyl moiety to form extended Schiff bases, the pharmacological profile is drastically enhanced. Specifically, halogenated benzylidene derivatives (Ligand B) show exceptional promise as highly selective, non-ulcerogenic COX-2 inhibitors by exploiting the His90 side pocket[2]. Meanwhile, lipophilic aromatic extensions (Ligand C) transform the scaffold into a potent dual-site AChE inhibitor capable of spanning the enzyme's catalytic gorge[8]. These findings provide a rigorously validated, causal framework for the subsequent in vitro synthesis and optimization of pyridazine-based therapeutics.

References

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. 2

  • Synthesis and Cyclooxygenase-2 Inhibitory activity Evaluation of Some Pyridazine Derivatives. Semantic Scholar. 6

  • Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry. 7

  • Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. 8

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. MDPI. 4

  • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. MDPI. 3

  • Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl-Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. PubMed. 5

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. 1

Sources

Validation

A Head-to-Head Comparison of Linker Technologies for Bioconjugation with 3-Chloro-6-(hydrazinylmethyl)pyridazine

For researchers, scientists, and drug development professionals, the precise and stable linkage of molecules to biologics is a cornerstone of innovation. The choice of linker is not a trivial detail; it is a critical det...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and stable linkage of molecules to biologics is a cornerstone of innovation. The choice of linker is not a trivial detail; it is a critical determinant of a bioconjugate's efficacy, stability, and safety profile. This guide provides an in-depth, data-driven comparison of bioconjugation strategies centered around the versatile hydrazine moiety of 3-Chloro-6-(hydrazinylmethyl)pyridazine, which readily reacts with aldehydes and ketones.

We will dissect the performance of the conventional acid-cleavable hydrazone linker and contrast it with a state-of-the-art alternative: the Hydrazino-Pictet-Spengler (HIPS) ligation, which yields a highly stable, non-cleavable carbon-carbon bond. This comparison will equip you with the technical insights needed to select the optimal linker for your specific application, from targeted drug delivery to diagnostic development.

Chapter 1: The Foundational Chemistry: Carbonyl-Hydrazine Conjugation

The primary utility of 3-Chloro-6-(hydrazinylmethyl)pyridazine in bioconjugation lies in its terminal hydrazine group. This nucleophilic moiety reacts specifically and efficiently with carbonyl groups (aldehydes or ketones), which can be genetically encoded into proteins or introduced chemically. This reaction forms the basis for creating a covalent link between the pyridazine-containing molecule and a target biomolecule.

G cluster_0 Reactants cluster_1 Bioconjugation Reaction cluster_2 Product Biomolecule Biomolecule (with Aldehyde/Ketone) Reaction Covalent Bond Formation (e.g., Hydrazone, HIPS) Biomolecule->Reaction LinkerPayload 3-Chloro-6-(hydrazinylmethyl)pyridazine -Linker-Payload LinkerPayload->Reaction Bioconjugate Stable Bioconjugate (e.g., ADC) Reaction->Bioconjugate G cluster_A Hydrazone Formation (Cleavable) cluster_B HIPS Ligation (Non-Cleavable) A1 Biomolecule-CHO A3 Biomolecule-CH=N-N(H)-Linker (Hydrazone Bond) Stability: Low (pH-sensitive) A1->A3 + A2 H₂N-N(H)-Linker A2->A3 pH 5-7 B1 Biomolecule-CHO B_int Hydrazonium Intermediate B1->B_int + B2 Indole-H₂N-N(H)-Linker B2->B_int pH 6-7.4 B3 Biomolecule-C-C-Linked Conjugate (Stable C-C Bond) Stability: Very High B_int->B3 Intramolecular Cyclization

Caption: Comparison of Hydrazone and HIPS Ligation Pathways.

Chapter 4: Head-to-Head Performance Data

The choice of linker technology has a quantifiable impact on conjugate stability. The following table summarizes experimental data comparing the stability of different linkages under physiological conditions.

Linker TypeChemistryBond FormedStability in Human Plasma (37°C)Key Feature
Hydrazone Aldehyde + HydrazineC=N (Hydrazone)Low (hours to ~1 day)Acid-Cleavable [1][2]
Oxime Aldehyde + AminooxyC=N (Oxime)Moderate (~1 day half-life) [3][4]More stable than hydrazone [5][6]
HIPS Ligation Aldehyde + Indole-HydrazineC-C (Tetrahydro-pyridazino-indole)Very High (>5 days) [7][8][4]Non-Cleavable, Highly Stable

Data synthesized from multiple sources demonstrating relative stability trends. [1][2][5][6][7][8][3][4]

Chapter 5: Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems for comparing linker performance.

Protocol 1: General Procedure for Bioconjugation

This protocol outlines the fundamental steps for conjugating an aldehyde-tagged protein with a hydrazine-functionalized molecule like 3-Chloro-6-(hydrazinylmethyl)pyridazine or a HIPS reagent.

  • Protein Preparation:

    • If using a genetically encoded aldehyde tag (e.g., formylglycine), produce and purify the protein under standard protocols.

    • Ensure the protein is in a suitable buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 1-10 mg/mL. The optimal pH for hydrazone formation is typically slightly acidic to neutral (pH 5.5-7.4), while HIPS ligation proceeds efficiently at pH 6.0-7.4. [9][4]2. Linker-Payload Preparation:

    • Dissolve the 3-Chloro-6-(hydrazinylmethyl)pyridazine-payload or the HIPS-linker-payload in a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the linker-payload stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. Reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Remove excess, unreacted linker-payload using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC), Reverse-Phase HPLC, or Mass Spectrometry.

Protocol 2: Comparative Stability Analysis in Human Plasma

This experiment directly compares the stability of a cleavable hydrazone conjugate versus a non-cleavable HIPS conjugate.

G start Prepare Hydrazone & HIPS Conjugates (Protocol 1) incubate Incubate separate aliquots in human plasma at 37°C start->incubate loop_start For each time point (0, 2, 6, 12, 24, 48h) incubate->loop_start sample Withdraw aliquot loop_start->sample Yes end Compare Stability Profiles loop_start->end Done analyze Analyze % intact conjugate (e.g., ELISA, HIC-HPLC) sample->analyze plot Plot % Intact Conjugate vs. Time analyze->plot plot->loop_start

Caption: Workflow for comparative stability analysis of bioconjugates.

  • Preparation: Synthesize both the hydrazone-linked and HIPS-linked bioconjugates using Protocol 1.

  • Incubation: Dilute each conjugate into pre-warmed human plasma to a final concentration of ~100 µg/mL.

  • Time Course Sampling: Incubate the plasma samples at 37°C. At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction.

  • Analysis: Analyze the aliquots to quantify the amount of intact conjugate remaining. An enzyme-linked immunosorbent assay (ELISA) that detects the payload is a common and effective method. [7][4]5. Data Interpretation: Plot the percentage of intact conjugate versus time for both the hydrazone and HIPS linkers. The resulting curves will provide a direct, quantitative comparison of their stability under physiological conditions.

Conclusion and Recommendations

The choice between a cleavable hydrazone linker and a non-cleavable HIPS linker is entirely dependent on the desired mechanism of action for the bioconjugate.

  • Choose the conventional hydrazone linkage when the therapeutic strategy requires a pH-triggered release of the payload, such as within the acidic environment of endosomes or lysosomes. This approach is well-suited for applications where a "bystander effect" is desirable. However, researchers must be prepared to manage the inherent risk of premature drug release and potential off-target toxicity.

  • Choose the Hydrazino-Pictet-Spengler (HIPS) ligation when maximal stability in circulation is paramount. [7][8]This non-cleavable strategy ensures the payload remains firmly attached until the entire bioconjugate is degraded, minimizing systemic toxicity and providing a more predictable pharmacokinetic profile. []It is the superior choice for highly potent payloads where premature release is unacceptable.

By understanding the fundamental trade-offs in stability and release mechanisms, researchers can leverage the chemistry of 3-Chloro-6-(hydrazinylmethyl)pyridazine and its advanced alternatives to design more effective and safer bioconjugates for the next generation of therapeutics and diagnostics.

References

  • Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates. Bioconjugate Chemistry, 24(6), 846-51. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available from: [Link]

  • Staben, L. R., et al. (2019). Cleavable linkers in antibody–drug conjugates. Antibody-Drug Conjugates, 1-27. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available from: [Link]

  • Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. ACS Publications. Available from: [Link]

  • Agarwal, P., et al. (2015). The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. American Pharmaceutical Review. Available from: [Link]

  • Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. ResearchGate. Available from: [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Available from: [Link]

  • Wagner, A., & Miller, M. J. (2013). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available from: [Link]

  • Bernardes, G. J., & Grayson, E. J. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(26), 6152-6159. Available from: [Link]

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Comparative

A Comparative Guide to Purity Validation of Synthesized 3-Chloro-6-(hydrazinylmethyl)pyridazine by HPLC-MS

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity validation of the key heterocyclic intermediate, 3-Chloro-6-(hydrazinylmethyl)pyridazine. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare its performance with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Purity in Drug Development

3-Chloro-6-(hydrazinylmethyl)pyridazine is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting various kinases and other enzymes.[1] The presence of impurities, even at trace levels, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug substance, leading to unforeseen side effects or reduced efficacy. Therefore, a robust and validated analytical method to accurately determine the purity of this intermediate is not merely a quality control measure but a critical step in ensuring the safety and reliability of the downstream drug candidate.

HPLC-MS: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the quintessential technique for the analysis of non-volatile and semi-volatile organic molecules in complex matrices.[2] Its high resolving power, sensitivity, and specificity make it the preferred method for purity assessment in the pharmaceutical industry.

The Causality Behind Experimental Choices for HPLC-MS Analysis

The development of a successful HPLC-MS method hinges on a systematic selection of chromatographic and mass spectrometric parameters tailored to the physicochemical properties of the analyte and its potential impurities.

Chromatography:

  • Column Chemistry: 3-Chloro-6-(hydrazinylmethyl)pyridazine is a polar molecule due to the presence of the hydrazine and pyridazine moieties. A reversed-phase (RP) C18 column is the workhorse for separating a wide range of polar and non-polar compounds and serves as an excellent starting point.[3] The C18 stationary phase provides hydrophobic interactions with the pyridazine ring, while the polar mobile phase allows for the elution of the polar analyte.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent, typically acetonitrile or methanol, is employed to ensure the separation of compounds with varying polarities. The addition of a modifier to the aqueous phase, such as formic acid or phosphoric acid, is crucial for several reasons.[3] It helps to protonate the basic nitrogen atoms in the pyridazine and hydrazine groups, leading to improved peak shape and retention time reproducibility. For MS compatibility, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.

  • Detector: A Diode Array Detector (DAD) or a UV-Vis detector provides a primary assessment of purity based on UV absorbance. However, co-eluting impurities with similar UV spectra can go undetected. This is where the mass spectrometer becomes indispensable.

Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI) is the most suitable ionization technique for polar molecules like 3-Chloro-6-(hydrazinylmethyl)pyridazine. It generates protonated molecular ions [M+H]+ in the positive ion mode with minimal fragmentation in the source, providing clear molecular weight information.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, is highly recommended. These instruments provide accurate mass measurements, which can be used to confirm the elemental composition of the main peak and any detected impurities. Tandem mass spectrometry (MS/MS) capabilities are also invaluable for structural elucidation of unknown impurities by analyzing their fragmentation patterns.[4]

Experimental Protocol: HPLC-MS for Purity Analysis

This protocol provides a robust starting point for the validation of synthesized 3-Chloro-6-(hydrazinylmethyl)pyridazine.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and a DAD/UV-Vis detector.

  • High-resolution mass spectrometer with an ESI source.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 2 µL
UV Detection 254 nm

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Gas Temp. 350 °C
Desolvation Gas Flow 600 L/hr
Data Acquisition Full Scan (m/z 100-500) and Data-Dependent MS/MS

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized 3-Chloro-6-(hydrazinylmethyl)pyridazine.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration of 1 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Visualizing the HPLC-MS Workflow

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Weighing Weigh Sample Dissolving Dissolve in Diluent Weighing->Dissolving Diluting Dilute to Working Conc. Dissolving->Diluting Filtering Filter (0.22 µm) Diluting->Filtering Injection Autosampler Injection Filtering->Injection Column C18 Reversed-Phase Column Injection->Column Detection_UV DAD/UV-Vis Detector Column->Detection_UV ESI Electrospray Ionization (ESI) Column->ESI Purity_Calc Purity Calculation (% Area) Detection_UV->Purity_Calc Mass_Analyzer High-Resolution Mass Analyzer ESI->Mass_Analyzer MS_MS Tandem MS (MS/MS) Fragmentation Mass_Analyzer->MS_MS Impurity_ID Impurity Identification (Accurate Mass & MS/MS) MS_MS->Impurity_ID

Caption: Workflow for the HPLC-MS analysis of 3-Chloro-6-(hydrazinylmethyl)pyridazine.

Comparative Analysis with Alternative Techniques

While HPLC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that rely on different separation and detection principles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds.[5]

Applicability to 3-Chloro-6-(hydrazinylmethyl)pyridazine:

Direct analysis of 3-Chloro-6-(hydrazinylmethyl)pyridazine by GC is challenging due to its high polarity and low volatility. However, the reactive hydrazine group can be derivatized to form a more volatile and thermally stable compound.[6] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be an effective strategy.[7][8]

Experimental Protocol: GC-MS with Silylation

  • Derivatization: In a sealed vial, react a known amount of the sample with an excess of a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine or acetonitrile) at a slightly elevated temperature (e.g., 60-70 °C) for 30-60 minutes.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a primary analytical method for the accurate determination of purity without the need for a specific reference standard of the analyte.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for absolute quantification against a certified internal standard.[9]

Applicability to 3-Chloro-6-(hydrazinylmethyl)pyridazine:

qNMR is an excellent orthogonal technique to HPLC-MS for purity validation. It provides a direct measure of the molar quantity of the analyte and can detect impurities that may not be amenable to HPLC or GC analysis.

Experimental Protocol: ¹H qNMR

  • Sample Preparation: Accurately weigh a known amount of the synthesized compound and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Solvent: Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).

  • Purity Calculation: Calculate the purity of the sample by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Performance Comparison of Analytical Techniques

FeatureHPLC-MSGC-MS (with Derivatization)Quantitative NMR (qNMR)
Selectivity High (separation of isomers possible)High (excellent for volatile impurities)Moderate (potential for signal overlap)
Sensitivity Very High (ppm to ppb levels)Very High (ppm to ppb levels)Moderate (typically requires mg of sample)
Throughput HighModerate (derivatization step adds time)Moderate to High
Quantification Relative (% area)Relative (% area) or absolute with standardsAbsolute (primary ratio method)
Impurity ID Excellent (MS/MS fragmentation)Good (EI fragmentation libraries)Limited (structural information from shifts and couplings)
Sample Prep. Simple (dissolve and inject)More complex (derivatization required)Simple (weigh and dissolve)

Decision-Making for Purity Validation

The choice of analytical technique depends on the specific requirements of the analysis.

Caption: Decision-making flowchart for selecting the appropriate analytical technique.

Conclusion

Validating the purity of synthesized 3-Chloro-6-(hydrazinylmethyl)pyridazine is a critical step in the drug development pipeline. HPLC-MS stands out as the primary method of choice due to its high sensitivity, selectivity, and ability to identify unknown impurities. However, for a truly comprehensive and self-validating purity assessment, orthogonal techniques such as GC-MS (for volatile impurities) and qNMR (for absolute quantification) should be employed. By understanding the strengths and limitations of each technique and applying them strategically, researchers can ensure the quality and integrity of this vital pharmaceutical intermediate, paving the way for the development of safe and effective new medicines.

References

  • PubMed. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. Derivatization steps prior to GC–MS analysis: a Silylation reactions... [Link]

  • Agency for Toxic Substances and Disease Registry. 6. analytical methods. [Link]

  • Wiley Online Library. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

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  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

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  • Arkivoc. Pyridazine Derivatives. [Link]

  • PMC. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. [Link]

  • Kyushu University Institutional Repository. GC-MS-based metabolomics reveals mechanism of action for hydrazine induced hepatotoxicity in rats. [Link]

  • American Journal of Materials Synthesis and Processing. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. [Link]

  • ResearchGate. Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. [Link]

  • Rasayan Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

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Validation

A Comparative Guide to the Herbicidal Activity of Pyridazine Derivatives

Introduction The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of modern agrochemicals.[1][2] Its unique physicochemical properties m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of modern agrochemicals.[1][2] Its unique physicochemical properties make it a "privileged scaffold," enabling the creation of potent and selective herbicides.[3][4] For decades, researchers have leveraged the pyridazine and pyridazinone core to develop compounds that effectively manage weed competition in agriculture, a critical factor in ensuring global food security.[1][3]

This guide provides an in-depth comparison of the herbicidal activities of various pyridazine derivatives. We will delve into their mechanisms of action, present comparative experimental data from both laboratory and greenhouse studies, and detail the methodologies required to validate these findings. Our focus is on providing researchers, scientists, and drug development professionals with a comprehensive resource grounded in scientific integrity and practical application.

Structural Classes and Mechanisms of Action

Pyridazine-based herbicides are not a monolith; their activity is dictated by specific structural modifications and the resulting molecular targets within the plant. The most prominent classes inhibit critical biological pathways, often leading to visually distinct symptoms like bleaching or growth arrest.

Key Herbicide Targets for Pyridazine Derivatives:
  • Phytoene Desaturase (PDS) Inhibitors: This is arguably the most significant class of pyridazine herbicides.[3] PDS is a vital enzyme in the carotenoid biosynthesis pathway. By inhibiting PDS, these herbicides prevent the production of carotenoids, which are essential for protecting chlorophyll from photooxidation. The result is rapid chlorophyll degradation upon exposure to light, leading to the characteristic "bleaching" symptoms.[5][6] The 4-(3-trifluoromethylphenyl)pyridazine structure is a common feature in compounds targeting PDS.[7][8][9] Norflurazon is a well-known commercial pyridazine herbicide that targets PDS.[5][6]

  • Acetyl-CoA Carboxylase (ACCase) Inhibitors: ACCase is a crucial enzyme in the first committed step of fatty acid biosynthesis.[10] Inhibition of this enzyme disrupts the formation of cell membranes, particularly in rapidly growing regions of the plant. This mode of action is especially effective against grass weeds. Certain phenyl-substituted cyclic keto-enols (CKEs) containing a pyridazinone moiety have been identified as potent ACCase inhibitors.[10]

  • Photosystem II (PSII) Inhibitors: These herbicides interrupt the photosynthetic electron transport chain at PSII, blocking the flow of electrons and halting ATP and NADPH production. This leads to a rapid buildup of reactive oxygen species, causing lipid peroxidation and cell death.[11][12] The commercial herbicide Pyridate is a PSII inhibitor.[13]

  • Other Targets: Research has also explored pyridazine derivatives that target other essential enzymes, including protoporphyrinogen IX oxidase (PPO), 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), and acetohydroxyacid synthase (AHAS).[3]

Below is a diagram illustrating the mechanism of action for the most prominent class, the PDS inhibitors.

PDS_Inhibition_Pathway cluster_pathway Carotenoid Biosynthesis Pathway cluster_effect Physiological Effect GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase ZetaCarotene ζ-Carotene Phytoene->ZetaCarotene Phytoene Desaturase (PDS) Lycopene Lycopene ZetaCarotene->Lycopene ζ-Carotene Desaturase Photooxidation Photooxidation Carotenoids β-Carotene & other Carotenoids Lycopene->Carotenoids Lycopase Isomerase & Cyclases Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Protects Bleaching Bleaching & Cell Death Photooxidation->Bleaching Pyridazine Pyridazine PDS Inhibitor Pyridazine->ZetaCarotene INHIBITS

Caption: Mechanism of Phytoene Desaturase (PDS) inhibition by pyridazine herbicides.

Comparative Herbicidal Activity: A Data-Driven Analysis

The efficacy of a herbicide is determined by its activity spectrum (the types of weeds it controls) and the dose required for effective control. The following tables summarize experimental data from various studies, comparing the herbicidal performance of different pyridazine derivatives.

Table 1: Herbicidal Activity of 4-(3-Trifluoromethylphenyl)pyridazine Derivatives

This class of compounds primarily acts as PDS inhibitors, causing bleaching symptoms. The data below is derived from greenhouse tests.

Compound IDTest TypeTarget WeedApplication Rate (g/ha)Inhibition (%)Source
Series 2i Post-emergenceBrassica campestris (Dicot)75~90%[7]
Series 2j Post-emergenceBrassica campestris (Dicot)75~90%[7]
Diflufenican Post-emergenceBrassica campestris (Dicot)75~90%[7]
Unnamed Pre-emergenceDigitaria adscendens (Monocot)150>80%[8]
Unnamed Pre-emergenceDigitaria adscendens (Monocot)30066.1%[8]
Unnamed Pre-emergenceVarious300Some activity[14][15]
Compound B1 Pre-emergenceEchinochloa crus-galli (Monocot)100 µg/mL100%[5][6]
Compound B1 Pre-emergencePortulaca oleracea (Dicot)100 µg/mL100%[5][6]
Compound B1 Post-emergenceBroadleaf Weeds75100%[5][6]

Causality and Structure-Activity Relationship (SAR) Insights:

  • The 3-trifluoromethylphenyl group is a common and critical feature for high bleaching and herbicidal activity in this class.[7][8]

  • For 3-O-substituted derivatives, a substituted phenoxy group at the 3-position of the pyridazine ring is essential for high activity. Furthermore, an electron-withdrawing group at the para-position of this benzene ring enhances efficacy.[9]

  • In a study using scaffold hopping from the herbicide diflufenican, a chlorine atom at the 6-position of the pyridazine ring was found to be a key group for post-emergence herbicidal activity.[5][6]

Table 2: Herbicidal Activity of Pyridazinone-Containing Derivatives

This class includes compounds with diverse mechanisms, including ACCase and PSII inhibition.

Compound ClassTarget EnzymeTarget Weed(s)Key Structural Feature for High ActivitySource
Phenyl-substituted CKEs ACCaseGrass and Broadleaf WeedsMethyl group at pyridazinone ring positions 2 and 6.[10]
Phenyl-substituted CKEs ACCaseGrass WeedsEthyl group at the ortho position of the phenyl ring.[10]
Pyrazon Analogs PSIIHordeum vulgare (Barley)Trifluoromethyl on phenyl ring and dimethyl on amine.[11]

Causality and Structure-Activity Relationship (SAR) Insights:

  • For phenyl-substituted cyclic keto-enols (CKEs) targeting ACCase, specific alkyl substitutions on the pyridazinone ring are critical for efficacy. A methyl group at both the 2 and 6 positions confers high activity against both grass and broadleaf weeds.[10]

  • For the PSII inhibitor class represented by pyrazon, the addition of a trifluoromethyl group to the phenyl ring and a dimethyl substitution on the amine group not only retains the original mode of action but also adds a secondary action of interfering with chloroplast development, significantly increasing potency.[11]

Experimental Protocols for Herbicidal Activity Evaluation

To ensure trustworthiness and reproducibility, herbicidal activity must be assessed using standardized, self-validating protocols. The following outlines a comprehensive workflow for screening and comparing pyridazine derivatives.

Herbicide_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo (Greenhouse) Testing synthesis 1. Compound Synthesis & Characterization enzyme_assay 2a. Target Enzyme Assay (e.g., PDS, ACCase) synthesis->enzyme_assay Primary Screening duckweed_assay 2b. Whole Organism Assay (Spirodela polyrrhiza) synthesis->duckweed_assay Primary Screening pre_emerge 3a. Pre-emergence Test (Soil Application) enzyme_assay->pre_emerge Promising Hits post_emerge 3b. Post-emergence Test (Foliar Application) enzyme_assay->post_emerge Promising Hits duckweed_assay->pre_emerge duckweed_assay->post_emerge Promising Hits data_analysis 4. Data Collection & Analysis pre_emerge->data_analysis post_emerge->data_analysis sar_study 5. Structure-Activity Relationship (SAR) data_analysis->sar_study lead_opt 6. Lead Optimization sar_study->lead_opt lead_opt->synthesis Iterative Design

Caption: A comprehensive workflow for herbicide discovery and evaluation.

In Vitro Assay: Spirodela polyrrhiza (Giant Duckweed) Bleaching Test

This assay provides a rapid and effective method for screening PDS inhibitors.[7][8]

Rationale: Duckweed is a small, free-floating aquatic plant that grows quickly and exhibits clear bleaching symptoms in the presence of PDS inhibitors, making it an excellent model organism for primary screening.

Step-by-Step Protocol:

  • Preparation of Growth Medium: Prepare a sterile plant growth medium (e.g., Hoagland's solution).

  • Stock Solution Preparation: Dissolve the test pyridazine derivatives in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.

  • Test Concentration Preparation: Dispense the growth medium into the wells of a multi-well plate (e.g., 24-well plate). Add the appropriate volume of stock solution to each well to achieve the desired final test concentrations (e.g., 1 µg/mL and 10 µg/mL). Include a solvent-only control and a positive control (e.g., Norflurazon).

  • Inoculation: Transfer healthy, uniform Spirodela polyrrhiza plants (e.g., 2-3 fronds per well) into each well.

  • Incubation: Place the plates in a growth chamber under controlled conditions (e.g., 25°C, 16h/8h light/dark cycle).

  • Evaluation: After a set period (e.g., 7 days), visually assess the plants for bleaching (chlorosis) and growth inhibition. Quantify chlorophyll content if desired by extracting with a solvent like ethanol and measuring absorbance with a spectrophotometer. The results are often expressed as percent chlorophyll inhibition.[8]

In Vivo Assay: Greenhouse Pot Test (Pre- and Post-emergence)

This assay evaluates the herbicidal efficacy of compounds on target weed species under more realistic soil and whole-plant conditions.[9][10]

Rationale: Greenhouse tests are essential for confirming the activity observed in vitro and for determining whether a compound is effective when applied to the soil (pre-emergence) or directly to the plant foliage (post-emergence).

Step-by-Step Protocol:

  • Plant Cultivation: Fill pots with a standardized soil mix. Sow seeds of selected monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Brassica campestris) weed species. Grow the plants in a greenhouse with controlled temperature, humidity, and light.

  • Herbicide Formulation: Prepare a sprayable formulation of the test compounds by dissolving them in a solvent/surfactant mixture.

  • Application:

    • Pre-emergence: Apply the herbicide formulation as a spray to the soil surface within 24 hours of sowing the seeds.

    • Post-emergence: Apply the herbicide formulation as a foliar spray once the plants have reached a specific growth stage (e.g., 2-3 leaf stage).

  • Incubation and Observation: Return the pots to the greenhouse. Water as needed, avoiding washing the herbicide off the soil or foliage. Observe the plants regularly for signs of phytotoxicity (e.g., bleaching, stunting, necrosis).

  • Evaluation: After a defined period (e.g., 14-21 days), evaluate the herbicidal effect. This is typically done by visually scoring the percentage of injury or by harvesting the above-ground plant material and measuring the fresh weight to calculate the percent growth reduction compared to untreated control plants.

References

  • Title: Synthesis and Herbicidal Activities of Novel 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Synthesis and herbicidal activities of novel 4-(3-trifluoromethylphenyl)-2H-pyridazin-3-one derivatives Source: Science China Chemistry URL: [Link]

  • Title: Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives Source: Pest Management Science URL: [Link]

  • Title: Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds Source: PubMed URL: [Link]

  • Title: Pyridazine: A privileged scaffold in the development of 21st-century pesticides Source: Molecular Diversity URL: [Link]

  • Title: Modes of Action of Pyridazinone Herbicides Source: R Discovery URL: [Link]

  • Title: Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides Source: Pest Management Science URL: [Link]

  • Title: Synthesis and herbicidal activity of novel α,α,α‐trifluoro‐m‐tolyl pyridazinone derivatives Source: Pest Management Science URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]

  • Title: Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping Source: PubMed URL: [Link]

  • Title: Pyridazine and pyridazinone compounds in crops protection: a review Source: ResearchGate URL: [Link]

  • Title: Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives Source: PubMed URL: [Link]

  • Title: Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds Source: MDPI URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines Source: Liberty University URL: [Link]

  • Title: Pyridazine Chemistry in Crop Protection Source: ResearchGate URL: [Link]

  • Title: In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association Source: ResearchGate URL: [Link]

  • Title: In Vitro Assays | Herbicide Discovery and Screening Source: PASSEL URL: [Link]

  • Title: Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields Source: Bentham Science URL: [Link]

  • Title: (PDF) Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity Source: IntechOpen URL: [Link]

  • Title: In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association Source: PubMed URL: [Link]

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC URL: [Link]

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